2-bromo-N-(2,5-dimethylphenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-3-4-8(2)9(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPBJTDZFCNXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392269 | |
| Record name | 2-bromo-N-(2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349120-88-3 | |
| Record name | 2-bromo-N-(2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-bromo-N-(2,5-dimethylphenyl)acetamide
CAS Number: 349120-88-3
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(2,5-dimethylphenyl)acetamide, a key building block in synthetic organic and medicinal chemistry. With the CAS number 349120-88-3, this α-bromoacetamide derivative is a versatile intermediate for introducing the N-(2,5-dimethylphenyl)acetamido moiety into a variety of molecular scaffolds.[1][2] This document details the compound's synthesis, physicochemical properties, and characteristic reactivity, with a particular focus on its utility in the development of novel therapeutic agents. Experimental protocols, safety considerations, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent in their work.
Introduction and Strategic Importance
This compound belongs to the class of α-haloamides, which are renowned for their utility as alkylating agents in organic synthesis. The strategic importance of this particular derivative lies in the presence of the 2,5-dimethylphenyl group, a structural motif found in a range of biologically active molecules. The inherent reactivity of the α-bromo group allows for facile nucleophilic substitution, making it a valuable precursor for the synthesis of more complex molecules, particularly in the construction of heterocyclic systems and other core structures in medicinal chemistry. The acetamide linkage also offers a site for potential biological interactions, influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in research and development. The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 349120-88-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrNO | [2] |
| Molecular Weight | 242.11 g/mol | [2][3] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Melting Point | Not explicitly available in search results. | |
| Boiling Point | Not explicitly available in search results. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. | Inferred from general amide properties |
Table 2: Spectroscopic Data Summary
| Technique | Key Features | Source |
| ¹H NMR | Signals corresponding to the aromatic protons of the dimethylphenyl ring, the methylene protons adjacent to the bromine, and the amide proton are expected. The chemical shifts will be influenced by the substituents. | Inferred from related structures |
| ¹³C NMR | Resonances for the aromatic carbons, the two methyl carbons, the carbonyl carbon, and the α-carbon bearing the bromine are anticipated. | Inferred from related structures |
| Infrared (IR) | Characteristic peaks for N-H stretching, C=O (amide I) stretching, and C-N stretching are expected. | Inferred from general amide spectra |
| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom, would be observed. | Inferred from related structures |
Note: While commercial suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and LC-MS, specific data was not publicly available in the conducted searches.[3]
Synthesis of this compound: A Protocol Grounded in Mechanistic Understanding
The synthesis of this compound is typically achieved through the N-acylation of 2,5-dimethylaniline with a bromoacetylating agent, most commonly bromoacetyl bromide or bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. The steric hindrance from the ortho-methyl group on the aniline can influence the reaction rate but does not prevent the reaction. The initial attack forms a tetrahedral intermediate, which then collapses, expelling the halide ion as a leaving group and forming the stable amide bond. A base is often included to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Caption: General mechanism for the synthesis of this compound.
Self-Validating Experimental Protocol
This protocol is based on established methods for the synthesis of N-aryl-2-bromoacetamides and is designed to be self-validating through in-process checks.
Materials:
-
2,5-Dimethylaniline
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or 1,4-dioxane)
-
Base (e.g., Pyridine, Triethylamine, or Potassium Carbonate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvent for recrystallization (e.g., Ethanol or Ethyl acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dimethylaniline (1.0 equivalent) in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add the base (1.1 equivalents) to the stirred solution.
-
Acylation: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in the anhydrous solvent to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. The formation of a precipitate (the hydrobromide salt of the base) is expected.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed. This ensures the reaction has gone to completion, a critical step for maximizing yield and simplifying purification.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid), water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Validation: The crude product should be purified by recrystallization from a suitable solvent system. The purity of the final product should be validated by measuring its melting point (if available) and by spectroscopic methods (NMR, IR). The absence of the starting aniline in the final product's spectrum validates the effectiveness of the purification.
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group and the good leaving group ability of the bromide ion.
Nucleophilic Substitution (Sₙ2) Reactions
The primary mode of reactivity for this compound is the Sₙ2 reaction. A wide range of nucleophiles, including amines, thiols, and carboxylates, can displace the bromide ion. This reaction is a cornerstone of its utility in building more complex molecules. The reaction proceeds via a backside attack on the α-carbon, leading to an inversion of stereochemistry if the carbon were chiral.
Caption: General Sₙ2 mechanism for the reaction of this compound.
Applications in Drug Discovery and Development
-
Synthesis of Heterocycles: α-Bromoacetamides are key precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are privileged structures in medicinal chemistry.
-
Linker Chemistry: The reactive handle provided by the α-bromo group allows for the conjugation of the N-(2,5-dimethylphenyl)acetamide moiety to other molecules of interest, for example, in the development of PROTACs or antibody-drug conjugates.
-
Fragment-Based Drug Discovery: This compound can serve as a starting point in fragment-based screening campaigns, where the N-(2,5-dimethylphenyl)acetamide fragment can be elaborated upon to develop more potent and selective ligands.
Safety and Handling
As with all α-haloamides, this compound should be handled with care in a well-ventilated fume hood.[6] These compounds are generally considered to be irritants and lachrymators.
General Safety Precautions: [6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7] In case of contact, rinse the affected area with copious amounts of water.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Note: A specific Material Safety Data Sheet (MSDS) for this compound should be consulted before use.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis, coupled with the predictable and efficient reactivity of the α-bromo group, makes it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.
References
-
Organic Syntheses Procedure. Acetamide, N-bromo. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%. [Link]
- Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide.
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
-
ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]
-
ResearchGate. Preparation of N‐aryl‐2‐bromoacetamides. [Link]
-
PubChem. 2-Bromoacetamide. [Link]
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PubChem. N-(2,5-Dimethylphenyl)acetamide. [Link]
-
Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]
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RJPT. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. [Link]
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- 3. 349120-88-3|this compound|BLD Pharm [bldpharm.com]
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"2-bromo-N-(2,5-dimethylphenyl)acetamide" molecular weight
An In-Depth Technical Guide to 2-bromo-N-(2,5-dimethylphenyl)acetamide: Synthesis, Characterization, and Application
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It provides not only procedural details but also the underlying scientific rationale for its synthesis, purification, analytical validation, and safe handling. As a pivotal intermediate in medicinal chemistry, a thorough understanding of this compound's properties and methodologies is essential for its effective application in the synthesis of novel therapeutic agents.
Core Physicochemical & Structural Properties
This compound is a substituted aromatic amide that serves as a versatile building block in organic synthesis. Its structure incorporates a reactive bromoacetyl group attached to a dimethyl-substituted aniline ring, making it a valuable precursor for introducing specific pharmacophores in drug discovery programs.
The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 349120-88-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2][3] |
| Molecular Weight | 242.11 g/mol | [1][2][3] |
| Exact Mass | 241.01000 Da | [1] |
| XLogP3 | 2.70980 | [1] |
| Polar Surface Area (PSA) | 29.1 Ų | [1] |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CBr | [2] |
Synthesis of this compound: An N-Acylation Approach
The synthesis of the title compound is most efficiently achieved through the N-acylation of 2,5-dimethylaniline with a reactive bromoacetyl halide, typically 2-bromoacetyl bromide or 2-bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromoacetyl halide. The choice of an appropriate base is critical to neutralize the hydrogen halide (HBr or HCl) byproduct, driving the reaction to completion. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to prevent it from competing with the aniline in reacting with the acyl halide. The solvent, typically an aprotic one like dichloromethane (DCM) or tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants without participating in the reaction.[4]
Experimental Protocol: N-Acylation
This protocol describes a robust and scalable method for the synthesis of this compound.
Materials:
-
2,5-Dimethylaniline
-
2-Bromoacetyl bromide (or chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation and minimize side reactions.
-
Reagent Addition: Add a solution of 2-bromoacetyl bromide (1.1 equivalents) in anhydrous DCM dropwise to the stirred aniline solution over 30-45 minutes using an addition funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up & Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Methodologies for Quality Control
To ensure the identity, purity, and quality of this compound, a validated analytical method is imperative. Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is the industry-standard technique due to its high resolution, sensitivity, and robustness.[5][6]
Comparison of Analytical Techniques
While HPLC is preferred, other methods can be employed for specific purposes. The choice depends on the analytical requirements such as sensitivity, sample throughput, and available instrumentation.[7]
| Parameter | RP-HPLC-UV | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity | Separation of volatile compounds | Measurement of light absorption |
| Selectivity | High (separates impurities) | High (for volatile impurities) | Low (measures total absorbance) |
| Sensitivity | High (LOD ~0.02 µg/mL) | Moderate (LOD ~0.05 µg/mL) | Low (LOD ~0.5 µg/mL) |
| Application | Assay, impurity profiling, stability testing | Residual solvent analysis, volatile impurities | Quick concentration checks |
Note: LOD (Limit of Detection) values are typical and may vary based on instrumentation and specific method conditions.[7]
Protocol: RP-HPLC-UV Method Validation
The following protocol outlines the steps for developing and validating an HPLC method for the quantification of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.
Instrumentation & Reagents:
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Reference standard of this compound
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically ~254 nm).
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Validation Procedure:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products. This is done by analyzing stressed samples (e.g., acid, base, oxidative, thermal degradation).
-
Linearity: Prepare at least five standard solutions of known concentrations. Plot the detector response (peak area) versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.[7]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.[7]
-
Precision:
-
Repeatability (Intra-day): Analyze multiple replicates of a single sample on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment. The relative standard deviation (%RSD) should be <2.0%.[7]
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Analytical Validation Workflow
Caption: Standard workflow for validating an analytical HPLC method.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound may not be universally available, data from closely related bromoacetamide compounds should be used to establish safe handling protocols.[8] Bromoacetamides are generally classified as harmful if swallowed, and can cause skin and serious eye irritation.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[10]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or fumes.[8][11]
4.2. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[10]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
4.3. Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Applications in Drug Discovery and Development
The primary utility of this compound in drug development is as a chemical intermediate or building block.[1] The reactive α-bromo amide functionality is an excellent electrophilic site for reaction with various nucleophiles (e.g., amines, thiols, alcohols), allowing for the facile construction of more complex molecular architectures.
-
Scaffold Elaboration: It is used to introduce the N-(2,5-dimethylphenyl)acetamido moiety into a lead molecule. This group can influence the compound's pharmacokinetic properties (ADME) and its binding affinity to a biological target.
-
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogues where different nucleophiles have displaced the bromine atom, researchers can systematically probe the SAR of a compound series to optimize potency and selectivity.
-
Precursor to Heterocycles: The compound can be a precursor in the synthesis of various heterocyclic systems, which are privileged structures in many approved drugs.[12]
References
-
2-Bromo-N-phenyl-acetamide Safety Data Sheet. Capot Chemical Co., Ltd. [Link]
-
2-Bromoacetamide. PubChem, National Center for Biotechnology Information. [Link]
-
2-Bromo-N-(2,6-dimethylphenyl)acetamide. Lead Sciences. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
N-(4-Bromo-2,5-dimethylphenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]
-
N-(2,5-Dimethylphenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]
-
2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, American Chemical Society. [Link]
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- 3. 349120-86-1 CAS MSDS (2-BROMO-N-(3,5-DIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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An In-Depth Technical Guide to the Synthesis of 2-bromo-N-(2,5-dimethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-N-(2,5-dimethylphenyl)acetamide, a key intermediate in synthetic organic chemistry. The document details the underlying chemical principles, a robust and reproducible experimental protocol, and critical safety and handling considerations. The synthesis is achieved via the N-acylation of 2,5-dimethylaniline with bromoacetyl bromide, a classic example of the Schotten-Baumann reaction. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful and safe synthesis. All protocols are designed as self-validating systems, supported by mechanistic explanations and characterization guidelines.
Introduction and Significance
N-aryl-α-haloacetamides are a class of organic compounds of significant interest due to their versatile reactivity. The presence of a reactive carbon-halogen bond and an amide functionality makes them valuable precursors for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. Specifically, this compound serves as a crucial building block in medicinal chemistry and materials science. While direct applications of the title compound are not extensively documented in public literature, its structural analogues, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide, are well-known key intermediates in the synthesis of pharmaceuticals like the local anesthetic Lidocaine.[1][2] Therefore, mastering the synthesis of compounds like this compound is fundamental for laboratories engaged in the development of novel bioactive molecules.
This guide provides an in-depth exploration of a reliable synthetic pathway to this compound, focusing on the causality behind experimental choices to empower the researcher with a deep and practical understanding of the process.
The Synthetic Pathway: Mechanistic Insights
The synthesis of this compound is achieved through the acylation of the primary aromatic amine, 2,5-dimethylaniline, with bromoacetyl bromide. This reaction is a classic example of a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[3]
The Schotten-Baumann Reaction Mechanism
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This forms a tetrahedral intermediate.[4]
-
Proton Transfer: The positively charged nitrogen in the tetrahedral intermediate is deprotonated. In this protocol, an aqueous base (e.g., sodium carbonate or sodium hydroxide) serves this purpose.[5][6] This step is crucial as it neutralizes the hydrogen bromide (HBr) that is eventually eliminated, preventing it from protonating the starting amine and rendering it non-nucleophilic.[7]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion, which is an excellent leaving group. This results in the formation of the final amide product, this compound.
The overall reaction is driven to completion by the neutralization of the HBr byproduct by the base, which shifts the equilibrium toward the product side.[7]
Caption: Mechanism of N-acylation.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-aryl bromoacetamides and is designed to be a self-validating system.[8]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Notes |
| 2,5-Dimethylaniline | 121.18 | 1.21 g (approx. 1.24 mL) | 10.0 | Purity >98% |
| Bromoacetyl bromide | 201.84 | 2.22 g (approx. 0.96 mL) | 11.0 | Purity >98%, handle in fume hood |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.59 g | 15.0 | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous |
| Deionized Water | 18.02 | 50 mL | - | For workup |
| Saturated NaCl (brine) | - | 20 mL | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~2 g | - | Drying agent |
| Ethanol or Hexane/Ethyl Acetate | - | As needed | - | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dimethylaniline (1.21 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add sodium carbonate (1.59 g, 15.0 mmol) to the solution. Stir the suspension at room temperature. The use of a solid inorganic base in an organic solvent provides a heterogeneous mixture that effectively neutralizes the acid byproduct as it is formed.
-
Acylating Agent Addition: Dissolve bromoacetyl bromide (2.22 g, 11.0 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred suspension of the amine over 30 minutes at room temperature. A slight exotherm may be observed. Using a slight excess of the acylating agent ensures complete consumption of the starting amine.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 3:1 v/v). The disappearance of the 2,5-dimethylaniline spot indicates reaction completion.
-
Workup - Quenching and Extraction: Upon completion, carefully add 50 mL of deionized water to the reaction mixture to dissolve the salts. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1M HCl (to remove any unreacted amine), 20 mL of water, and 20 mL of saturated NaCl solution (brine).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a solid, should be purified by recrystallization. A common solvent system for N-aryl acetamides is a mixture of hexane and ethyl acetate or ethanol/water. Dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Sources
- 1. 349120-88-3 CAS MSDS (2-BROMO-N-(2,5-DIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-bromo-N-(2,5-dimethylphenyl)acetamide
Abstract
2-bromo-N-(2,5-dimethylphenyl)acetamide is a halogenated arylacetamide whose specific biological mechanism of action is not yet fully characterized in publicly available literature. Structurally, it bears resemblance to known bioactive molecules, including local anesthetics and reactive alkylating agents. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate its potential mechanisms. We will explore three primary, plausible hypotheses derived from its chemical structure: (1) modulation of voltage-gated ion channels, (2) covalent inhibition of enzymes or receptor proteins via alkylation, and (3) disruption of cellular proliferation through antimitotic activity. For each hypothesis, this document outlines the underlying scientific rationale and provides detailed, field-proven experimental protocols to rigorously test these potential mechanisms. Our approach is designed to be a self-validating system, ensuring that the experimental choices lead to clear, interpretable, and actionable data.
Introduction and Structural Rationale
The chemical architecture of this compound offers critical clues to its potential biological activity. The molecule can be deconstructed into two key pharmacophoric elements:
-
The N-(2,5-dimethylphenyl)acetamide Core: This "xylidide" moiety is structurally analogous to the aromatic, amine-bearing portion of Class I antiarrhythmic drugs and local anesthetics, such as lidocaine. Lidocaine's mechanism hinges on blocking voltage-gated sodium channels. Notably, related structures like 2-Chloro-N-(2,6-dimethylphenyl)acetamide are documented as impurities of lidocaine, suggesting a shared potential for interaction with ion channels[1][2][3].
-
The α-Bromo Group: The bromine atom attached to the acetyl group renders the α-carbon highly electrophilic. This makes the entire bromoacetamide group a potent alkylating agent, capable of forming stable covalent bonds with nucleophilic residues (e.g., Cysteine, Histidine, Lysine) on proteins[4][5]. This reactivity is the foundation for many irreversible enzyme inhibitors and is a known mechanism for cytotoxicity[6][7].
Based on this structural analysis, we will proceed to investigate three primary mechanistic hypotheses.
Hypothesis 1: Modulation of Voltage-Gated Ion Channels
The structural similarity to lidocaine analogs strongly suggests that this compound may function as an ion channel modulator. The primary targets would be voltage-gated sodium (Nav) channels, but potassium (Kv) and calcium (Cav) channels should also be considered. The presence of the reactive bromo-group raises a critical question: is the modulation reversible (like lidocaine) or irreversible (covalent)?
Scientific Rationale
Local anesthetics physically obstruct the ion-conducting pore of Nav channels, preferentially binding to the open or inactivated states. This inhibits the influx of sodium ions, thereby blocking action potential propagation. We hypothesize that our target compound may act similarly. Furthermore, the bromoacetamide moiety could function as a warhead, leading to covalent attachment within the channel pore, resulting in irreversible or slowly-reversible inhibition. N-bromoacetamide itself has been used as a pharmacological tool to study ion channel biophysics[8].
Experimental Workflow: Electrophysiology
The definitive method for testing this hypothesis is patch-clamp electrophysiology.
Caption: A three-phase electrophysiological workflow to screen and characterize ion channel activity.
-
Cell Preparation: Culture HEK293 cells stably expressing the human Nav1.7 channel subtype. Plate onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The external solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4). The internal pipette solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2). Cesium Fluoride is used to block potassium channels and stabilize the voltage clamp.
-
Data Acquisition:
-
Establish a stable whole-cell recording with a seal resistance >1 GΩ.
-
Hold the cell at -120 mV.
-
Apply a depolarizing voltage step to 0 mV for 20 ms to elicit a peak inward sodium current. Repeat every 10 seconds.
-
-
Compound Application: After establishing a stable baseline current for 3-5 minutes, perfuse the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Reversibility Test: Following application of the highest concentration, perfuse with a compound-free external solution for 10-15 minutes to assess the recovery of the sodium current.
-
Data Analysis: Measure the peak current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to the Hill equation to determine the IC50.
Expected Data and Interpretation
| Parameter | Reversible Blocker (Lidocaine-like) | Irreversible Covalent Blocker |
| IC50 | Stable, concentration-dependent value. | Time-dependent; IC50 decreases with longer incubation. |
| Washout | >90% recovery of current within 5-10 minutes. | <50% recovery, even after prolonged washout. |
| Use-Dependence | High; inhibition increases with repetitive stimulation. | May or may not be use-dependent. |
A result showing potent, time-dependent inhibition with poor reversibility would strongly support a covalent modification mechanism targeting the ion channel.
Hypothesis 2: Covalent Alkylation of Cellular Proteins
The electrophilic nature of the α-bromo carbon suggests that this compound could function as a general or specific alkylating agent, covalently modifying proteins and disrupting their function. This is a common mechanism for cytotoxic agents used in chemotherapy and for certain classes of antimicrobials.
Scientific Rationale
Bromoacetamides are classic examples of affinity labels. The N-(2,5-dimethylphenyl) portion of the molecule could provide the binding affinity and specificity for a particular protein's binding pocket. Once localized, the reactive bromoacetamide moiety can then form a covalent bond with a nearby nucleophilic amino acid residue (Cys, His, Lys), leading to irreversible inhibition.
Experimental Workflow: Target Identification and Validation
This workflow aims to identify which proteins are covalently modified by the compound.
Sources
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- 2. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
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- 6. researchgate.net [researchgate.net]
- 7. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Data of 2-bromo-N-(2,5-dimethylphenyl)acetamide: A Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for the compound 2-bromo-N-(2,5-dimethylphenyl)acetamide. The information herein is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural confirmation and characterization of this molecule.
Introduction
This compound, with the molecular formula C₁₀H₁₂BrNO, is a member of the N-aryl-2-bromoacetamide class of compounds.[1] These compounds are of significant interest in medicinal chemistry and organic synthesis due to their potential as building blocks for more complex molecules and their possible biological activities. Accurate spectroscopic characterization is a critical step in verifying the identity and purity of newly synthesized batches of this compound, ensuring the reliability of subsequent research and development efforts. This guide will provide a comprehensive overview of the expected spectroscopic signatures of this compound.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound is foundational to understanding its spectroscopic data. The key structural features include a disubstituted aromatic ring, an amide linkage, a methylene group adjacent to a bromine atom, and two methyl groups on the phenyl ring. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, the methylene protons, and the methyl protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 9.0 | Singlet (broad) | 1H | N-H (Amide) |
| ~ 7.0 - 7.2 | Multiplet | 3H | Ar-H |
| ~ 4.0 | Singlet | 2H | CH₂-Br |
| ~ 2.3 | Singlet | 3H | Ar-CH₃ |
| ~ 2.2 | Singlet | 3H | Ar-CH₃ |
Interpretation and Rationale:
-
Amide Proton (N-H): The amide proton typically appears as a broad singlet in the downfield region of the spectrum (around 8.0-9.0 ppm). Its chemical shift can be influenced by solvent and concentration.
-
Aromatic Protons (Ar-H): The three protons on the 2,5-dimethylphenyl ring are expected to appear in the aromatic region (7.0-7.2 ppm). The substitution pattern will lead to a complex splitting pattern (multiplet).
-
Methylene Protons (CH₂-Br): The two protons of the methylene group attached to the bromine atom are expected to produce a singlet around 4.0 ppm. The electronegative bromine atom deshields these protons, shifting their signal downfield.
-
Methyl Protons (Ar-CH₃): The two methyl groups on the aromatic ring are in slightly different chemical environments and are expected to appear as two distinct singlets around 2.2 and 2.3 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (Amide) |
| ~ 136 | Ar-C |
| ~ 135 | Ar-C |
| ~ 130 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 125 | Ar-CH |
| ~ 122 | Ar-C |
| ~ 30 | CH₂-Br |
| ~ 21 | Ar-CH₃ |
| ~ 17 | Ar-CH₃ |
Interpretation and Rationale:
-
Amide Carbonyl (C=O): The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, around 165 ppm.
-
Aromatic Carbons (Ar-C and Ar-CH): The six carbons of the aromatic ring will appear between 120 and 140 ppm. The carbons bearing substituents will have different chemical shifts from those with attached protons.
-
Methylene Carbon (CH₂-Br): The carbon of the methylene group attached to the bromine atom is expected to have a signal around 30 ppm.
-
Methyl Carbons (Ar-CH₃): The two methyl carbons will have signals in the upfield region of the spectrum, typically around 17-21 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, broad | N-H stretch (Amide) |
| ~ 3050 | Medium | C-H stretch (Aromatic) |
| ~ 2950 | Medium | C-H stretch (Aliphatic) |
| ~ 1670 | Strong | C=O stretch (Amide I) |
| ~ 1550 | Strong | N-H bend (Amide II) |
| ~ 1450 | Medium | C=C stretch (Aromatic) |
| ~ 690 | Strong | C-Br stretch |
Interpretation and Rationale:
-
N-H Stretch: A strong, broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.
-
C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
Amide I and II Bands: The strong absorption at approximately 1670 cm⁻¹ is due to the C=O stretching vibration (Amide I band). The band around 1550 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching (Amide II band). These two bands are highly characteristic of secondary amides.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically around 690 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
Key Predicted Fragments (m/z):
-
241/243: Molecular ion ([C₁₀H₁₂BrNO]⁺)
-
162: Loss of Br ([M-Br]⁺)
-
121: [CH₃)₂C₆H₃NH₂]⁺ (dimethylaniline fragment)
-
91: Tropylium ion ([C₇H₇]⁺)
Interpretation and Rationale:
The fragmentation pattern will likely involve the cleavage of the C-Br bond and the amide bond. The observation of the isotopic pattern for bromine is a key diagnostic feature. The formation of the dimethylaniline fragment ion is also a highly probable fragmentation pathway.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an ATR-FTIR spectrometer.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Process the interferogram to obtain the final spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a robust method for its structural confirmation and purity assessment. The predicted data and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this and related compounds. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible data.
References
Sources
"2-bromo-N-(2,5-dimethylphenyl)acetamide" solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-bromo-N-(2,5-dimethylphenyl)acetamide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 349120-88-3), a key intermediate in various synthetic applications.[1][2] Given the limited availability of specific quantitative solubility data in public literature, this document establishes a robust predictive framework based on first principles of chemical theory, including molecular polarity, hydrogen bonding capabilities, and the "like dissolves like" paradigm.[3][4] We analyze the compound's structural features to forecast its qualitative solubility in a wide array of common polar protic, polar aprotic, and non-polar organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility using the isothermal shake-flask method, empowering researchers to generate precise data for their specific applications.[5] Safety and handling considerations for this compound class are also discussed to ensure safe laboratory practices.[6][7]
Foundational Principles: Understanding the Solute and Solubility
Overview of this compound
This compound is a substituted aromatic amide. Its molecular structure is fundamental to understanding its behavior in solution.
-
Core Structure: It consists of a central acetamide group, with the nitrogen atom attached to a 2,5-dimethylphenyl ring and the alpha-carbon substituted with a bromine atom.
This compound serves as a valuable building block in organic synthesis, making the understanding of its solubility critical for reaction setup, solvent selection, purification processes like crystallization, and formulation development.
The "Like Dissolves Like" Paradigm: A Molecular Perspective
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] It dictates that substances with similar intermolecular forces are more likely to be soluble in one another. To apply this, we must dissect the molecular structure of this compound to evaluate its inherent polarity and hydrogen bonding capacity.
-
Polar Moieties: The amide functional group (-C(=O)NH-) is highly polar due to the large dipole moment arising from the carbonyl group and the N-H bond. This region of the molecule can engage in dipole-dipole interactions and act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the carbonyl oxygen).[10]
-
Non-Polar Moieties: The 2,5-dimethylphenyl ring is a bulky, hydrophobic group that primarily interacts through weaker van der Waals forces. The bromo-methylene group (-CH₂Br) has some polarity but also contributes to the molecule's overall size.
The presence of both significant polar and non-polar regions suggests that this compound is a molecule of intermediate polarity . This amphiphilic nature is key to predicting its solubility across a solvent spectrum. A similar compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is noted to be less soluble in water but more soluble in organic solvents due to its hydrophobic dimethylphenyl group.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile for this compound can be predicted. This table serves as a practical starting point for solvent screening in research and development. The rationale for each prediction is grounded in the principles of intermolecular forces.
| Solvent Class | Solvent Example | Predicted Solubility | Scientific Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the polar amide group of the solute.[11] Studies on similar amides show that solubility in alcohols is favorable.[12] |
| Polar Aprotic | Acetone, Ethyl Acetate | High | These solvents possess strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar amide group. Acetone is particularly effective for compounds of intermediate polarity.[11][12] |
| Polar Aprotic | Dichloromethane (DCM) | High | DCM is an excellent solvent for a wide range of organic compounds. Its moderate polarity is well-suited to solubilize both the polar and non-polar moieties of the solute. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These are highly polar aprotic solvents with a strong capacity to dissolve a wide range of organic molecules, including those with amide functionalities. |
| Non-Polar (Aromatic) | Toluene | Medium to Low | The aromatic ring of toluene can interact favorably with the dimethylphenyl group of the solute via π-stacking. However, it is ineffective at solvating the highly polar amide group, limiting overall solubility.[11] |
| Non-Polar (Aliphatic) | Hexane, Heptane | Low to Insoluble | The non-polar nature of aliphatic hydrocarbons is poorly suited to overcome the strong intermolecular forces (hydrogen bonding, dipole-dipole) within the solute's crystal lattice, which are dominated by the amide group.[11] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium | These solvents have moderate polarity and can act as hydrogen bond acceptors. THF is generally a better solvent than diethyl ether due to its higher polarity. |
Quantitative Experimental Protocol: The Isothermal Shake-Flask Method
For applications requiring precise solubility values, experimental determination is essential. The isothermal shake-flask method is a globally recognized standard for measuring thermodynamic solubility due to its reliability and simplicity.[5]
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for obtaining reproducible thermodynamic solubility data.
-
Use of Excess Solute: Adding an excess of the solid ensures that the resulting solution is truly saturated and that the system reaches equilibrium.
-
Extended Equilibration Time: A duration of 24-48 hours of agitation allows the dissolution process to reach a thermodynamic equilibrium, moving beyond potentially misleading kinetically-trapped supersaturated states.[5]
-
Phase Separation: Filtration or centrifugation is crucial to remove all undissolved solid particles, as their presence would lead to a gross overestimation of the solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vials on an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[5] A visual confirmation of excess solid remaining at the end of this period is necessary.
-
-
Sample Collection and Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed in the incubator for at least 1 hour to let the solid particles settle.
-
Carefully draw the supernatant using a syringe.
-
Immediately filter the solution through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
-
Quantification:
-
Gravimetric Method (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's decomposition point.
-
Once all solvent is removed, re-weigh the vial. The mass difference of the solid residue corresponds to the amount of dissolved solute.
-
-
Chromatographic Method (e.g., HPLC):
-
Prepare a series of standard solutions of known concentrations.
-
Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase.
-
Analyze the diluted sample and standards by HPLC.
-
Calculate the concentration of the saturated solution using the calibration curve derived from the standards.
-
-
-
Calculation of Solubility:
-
Express the final result in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related bromo-acetamides and N-aryl amides should be used to guide handling procedures.[6][7][15]
-
Potential Hazards: Compounds in this class are often irritants. Assume the substance causes skin, eye, and respiratory tract irritation.[6] Harmful if swallowed, inhaled, or absorbed through the skin.[15]
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6]
-
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[15]
-
Conclusion
This compound is a compound of intermediate polarity, with its solubility profile dictated by the interplay between its polar amide group and its non-polar substituted aromatic ring. It is predicted to be highly soluble in polar aprotic and protic organic solvents such as acetone, methanol, and dichloromethane, while exhibiting limited solubility in non-polar aliphatic hydrocarbons like hexane. For precise and reliable data, the isothermal shake-flask method detailed herein provides a robust framework for experimental determination. Adherence to appropriate safety protocols is essential when handling this and structurally related compounds.
References
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]
-
Clark College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
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University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Solubility of Things. (n.d.). N-(o-tolyl)acetamide. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%. [Link]
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Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]
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Maher, A., Croker, D., & Rasmuson, Å. C. (2010). Solubility of form III piracetam in a range of solvents. Journal of Chemical & Engineering Data, 55(11), 5314-5318. [Link]
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Adooq Bioscience. (n.d.). N-(4-Bromo-2,5-dimethylphenyl)acetamide CAS 13711-31-4. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-bromo-N-(2,5-dimethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling protocols for 2-bromo-N-(2,5-dimethylphenyl)acetamide (CAS No. 349120-88-3), a key intermediate in various synthetic chemistry applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from analogous compounds to establish a robust framework for risk assessment and mitigation. The guide delves into the physicochemical properties, toxicological profile, and reactivity of this compound, offering field-proven insights into its safe storage, use, and disposal. Detailed experimental procedures for handling, decontamination, and waste neutralization are provided, underpinned by an explanation of the biochemical mechanisms of toxicity inherent to α-bromoacetamides. Visual workflows and data tables are included to ensure clarity and rapid comprehension of critical safety information.
Introduction: Understanding the Hazard Profile
This compound is a member of the α-haloacetamide class of compounds, which are widely utilized as alkylating agents in organic synthesis. The inherent reactivity of the carbon-bromine bond, positioned alpha to a carbonyl group, makes these compounds valuable synthetic precursors. However, this same reactivity is the foundation of their toxicological profile. The primary hazard associated with this compound and its analogs is their ability to act as electrophiles, readily reacting with biological nucleophiles.
Mechanism of Toxicity: The Role of Alkylation
The toxicity of α-bromoacetamides is primarily attributed to their potent alkylating capabilities. These compounds are soft electrophiles that readily undergo SN2 reactions with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins and peptides.[1] This covalent modification can lead to enzyme inactivation, disruption of cellular signaling pathways, and depletion of endogenous antioxidants such as glutathione, inducing oxidative stress and subsequent cellular damage.[1][2] This mechanism is the causal factor behind the observed cytotoxic, genotoxic, and irritant properties of this class of compounds.[1]
Toxicological & Hazard Assessment
GHS Classification (Predicted)
Based on data from analogous compounds, this compound is anticipated to fall under the following GHS classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Summary of Acute Toxicity Data (Analogous Compounds)
| Compound | CAS No. | LD50 (Oral, Rat) | LD50 (Oral, Mouse) |
| 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | 137-58-6 | 317 mg/kg | 220 mg/kg |
This data is provided for a structurally related but more complex molecule and should be used as an indicator of potential toxicity. It is recommended to handle this compound with the precautions appropriate for a substance with this level of acute toxicity.[1]
Prudent Laboratory Practices: A Proactive Approach to Safety
A proactive and informed approach is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risk.
Engineering Controls
All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The work area should be clearly demarcated as a designated area for handling this substance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for preventing dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against dermal absorption. Regular inspection for tears or punctures is crucial. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Body Protection | A buttoned lab coat with long sleeves. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 particulate filter may be necessary for operations with a high potential for aerosolization or if engineering controls are insufficient. | Provides an additional layer of protection against inhalation. |
Workflow Diagram: Safe Handling Protocol
Sources
Unlocking the Potential of 2-bromo-N-(2,5-dimethylphenyl)acetamide: A Technical Guide for Researchers
Abstract
The vast chemical space of N-aryl acetamides continues to be a fertile ground for the discovery of novel bioactive molecules. Within this class, 2-bromo-N-(2,5-dimethylphenyl)acetamide emerges as a compound of significant interest, strategically positioned at the intersection of proven fungicidal and herbicidal scaffolds. While direct biological data for this specific molecule remains nascent, a comprehensive analysis of its structural analogues and the broader class of haloacetamides provides a compelling rationale for its exploration in agrochemical and pharmaceutical research. This guide synthesizes the foundational chemistry, plausible mechanisms of action, and detailed experimental workflows to empower researchers in unlocking the potential of this promising molecule.
Introduction: The Scientific Rationale
This compound (CAS No. 349120-88-3) is a halogenated aromatic amide. Its core structure comprises a bromoacetamide moiety linked to a 2,5-dimethylphenyl group. The scientific intrigue surrounding this molecule stems from two key structural features:
-
The Bromoacetamide Moiety: Bromoacetamides are known alkylating agents, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This reactivity is the cornerstone of the biological activity of many related compounds.
-
The N-Aryl Substituent: The nature of the aromatic ring and its substituents is a critical determinant of a molecule's biological specificity and potency. The 2,5-dimethylphenyl group in the target molecule influences its lipophilicity and steric profile, which in turn dictates its interaction with biological targets.
This guide will delve into the potential research applications of this compound, with a primary focus on its prospective roles as a fungicide and an herbicide.
Synthesis and Characterization
A robust and reproducible synthesis of this compound is a prerequisite for its biological evaluation. A common and effective method for the synthesis of N-aryl bromoacetamides is the acylation of the corresponding aniline with bromoacetyl bromide.
Synthetic Protocol
Reaction Scheme:
A plausible synthetic route.
Materials:
-
2,5-Dimethylaniline
-
Bromoacetyl bromide
-
Anhydrous acetone
-
Saturated aqueous sodium bicarbonate solution
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethylaniline (1 equivalent) in anhydrous acetone.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Collect the resulting solid by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Dry the purified product under vacuum.
Physicochemical Properties
| Property | Value |
| CAS Number | 349120-88-3 |
| Molecular Formula | C10H12BrNO |
| Molecular Weight | 242.11 g/mol |
Potential Research Application: Fungicidal Activity
The bromoacetamide moiety is a key toxophore in several compounds with demonstrated antimicrobial properties. Research on the closely related compound, 2-bromo-N-phenylacetamide, has shown fungicidal and antibiofilm activity against fluconazole-resistant Candida species.[1] This provides a strong rationale for investigating the antifungal potential of this compound.
Proposed Mechanism of Action
The fungicidal activity of bromoacetamides is likely attributed to their ability to act as alkylating agents. The electron-withdrawing carbonyl group makes the α-carbon electrophilic, and the bromine atom is a good leaving group. This allows the molecule to react with nucleophilic residues, such as the sulfhydryl groups of cysteine or the imidazole groups of histidine, in fungal proteins. Covalent modification of essential enzymes can lead to their inactivation and subsequent cell death.
Proposed fungicidal mechanism of action.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The following protocol, based on the broth microdilution method, can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.[2][3]
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Botrytis cinerea)
-
96-well microtiter plates
-
RPMI-1640 medium
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
-
Dilute the standardized suspension in RPMI-1640 medium to the final desired concentration.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (fungus with a known antifungal), a negative control (fungus in medium only), and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound that causes complete inhibition of visible fungal growth, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Potential Research Application: Herbicidal Activity
The chloroacetamide class of herbicides is widely used in agriculture for the control of annual grasses and some broadleaf weeds.[4] Given the structural similarity, this compound is a strong candidate for herbicidal activity.
Proposed Mechanism of Action
Chloroacetamide herbicides are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs).[4] VLCFAs are essential components of cell membranes and are precursors for various lipids and waxes. By inhibiting VLCFA synthesis, these herbicides disrupt cell division and growth in susceptible plants, particularly during germination and early seedling development. It is highly probable that this compound shares this mechanism of action.
Proposed herbicidal mechanism of action.
Experimental Protocol: Pre-emergence Herbicidal Activity Assay
This protocol outlines a whole-plant bioassay to evaluate the pre-emergence herbicidal activity of this compound.[5]
Materials:
-
This compound
-
Weed seeds (e.g., Echinochloa crus-galli, Setaria faberi)
-
Plastic pots or trays
-
Potting substrate (e.g., soil, sand, and peat mixture)
-
Greenhouse or growth chamber with controlled environmental conditions
-
Herbicide sprayer
Procedure:
-
Potting and Sowing:
-
Fill pots or trays with the potting substrate.
-
Sow a predetermined number of weed seeds at a uniform depth (e.g., 1 cm).
-
-
Herbicide Application:
-
Prepare a solution or suspension of this compound in a suitable carrier (e.g., water with a surfactant) at various concentrations.
-
Apply the herbicide solution evenly to the soil surface using a calibrated sprayer.
-
Include an untreated control and a positive control with a commercial herbicide.
-
-
Incubation:
-
Place the treated pots in a greenhouse or growth chamber with appropriate conditions for weed germination and growth (e.g., temperature, light, humidity).
-
Water the pots as needed to maintain soil moisture.
-
-
Evaluation:
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by:
-
Counting the number of emerged seedlings.
-
Visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
-
Harvesting the above-ground biomass and measuring the fresh or dry weight.
-
-
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for this compound is unavailable, insights can be drawn from related compound series. For N-aryl acetamides, the nature and position of substituents on the phenyl ring are known to significantly influence biological activity. The 2,5-dimethyl substitution pattern in the target molecule will affect its lipophilicity and steric bulk, which are critical for its uptake, transport, and interaction with the target site.
Future research should focus on:
-
Synthesis and biological screening of a library of analogues with variations in the substitution pattern on the phenyl ring to establish a clear SAR.
-
Mechanism of action studies to confirm the proposed targets in both fungi and plants.
-
In vivo efficacy studies to evaluate the performance of promising candidates under more realistic conditions.
Conclusion
This compound represents a compelling starting point for the development of novel fungicides and herbicides. Its synthesis is straightforward, and there is a strong scientific basis for its potential biological activity. The experimental protocols provided in this guide offer a clear roadmap for researchers to begin exploring the properties of this and related molecules. Through systematic investigation, the full potential of this chemical scaffold can be realized, potentially leading to the development of new tools for crop protection and beyond.
References
-
Collavo, A., Panozzo, S., & Scarabel, L. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Bio-protocol, 5(13), e1523. Available at: [Link]
-
Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 457-464. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Available at: [Link]
-
Observatório de la Economía Latinoamericana. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. Available at: [Link]
Sources
A-Technical-Guide-to-2-bromo-N-(2,5-dimethylphenyl)acetamide-as-a-Chemical-Intermediate
Abstract
This technical guide provides an in-depth analysis of 2-bromo-N-(2,5-dimethylphenyl)acetamide, a pivotal chemical intermediate in contemporary organic synthesis and pharmaceutical development. The document elucidates the compound's physicochemical properties, synthesis protocols, and characteristic reactivity. Special emphasis is placed on its role as a versatile building block, particularly in the construction of pharmacologically active molecules. Detailed experimental methodologies, mechanistic insights, and safety protocols are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective and safe utilization in a laboratory setting.
Introduction: Strategic Importance of α-Halo Amides
α-Halo amides, and specifically this compound, represent a class of highly valuable intermediates in organic synthesis. Their utility stems from a synthetically advantageous combination of a stable amide backbone and a reactive carbon-bromine bond. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the adjacent carbonyl group activates the α-carbon, facilitating a range of chemical transformations.[1] This dual functionality allows for the strategic introduction of diverse molecular fragments, a cornerstone of modern medicinal chemistry and drug discovery.
The N-(2,5-dimethylphenyl) moiety, often referred to as a xylidide group, imparts specific steric and electronic properties to the molecule. This substitution pattern is frequently encountered in the design of local anesthetics and other neurologically active agents, where it plays a crucial role in modulating the compound's interaction with biological targets. Understanding the interplay between this aromatic substituent and the reactive bromoacetyl group is fundamental to leveraging this intermediate's full synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical intermediate's physical and spectroscopic properties is paramount for its effective use in synthesis, including purification, reaction monitoring, and structural confirmation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 349120-88-3 | [2][3][4] |
| Molecular Formula | C10H12BrNO | [4] |
| Molecular Weight | 242.11 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | Commercially available data |
| Melting Point | Data not consistently available in public literature | [3] |
| Solubility | Soluble in many organic solvents (e.g., Toluene, DMF, THF), Insoluble in water | General knowledge of similar compounds |
While a precise, experimentally verified melting point is not widely published, related compounds such as 2-Chloro-N-(2,6-dimethylphenyl)acetamide appear as beige crystalline powders, suggesting that the bromo-analog will be a solid at room temperature.[5]
Synthesis of this compound
The primary route for the synthesis of this compound involves the acylation of 2,5-dimethylaniline with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. This is a standard N-acylation reaction.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. The steric hindrance from the two methyl groups on the aniline ring can influence the reaction rate, but the reaction generally proceeds with good yield under appropriate conditions. A base, such as sodium acetate or a tertiary amine like triethylamine, is often included to neutralize the hydrobromic acid byproduct, driving the reaction to completion.[6][7]
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
2,5-Dimethylaniline
-
Bromoacetyl bromide (or chloride)
-
Glacial acetic acid
-
Sodium acetate trihydrate
-
Water (deionized)
-
Toluene or another suitable organic solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,5-dimethylaniline in glacial acetic acid.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of bromoacetyl bromide to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.
-
After the addition is complete, the reaction mixture is typically stirred for a period to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a solution of sodium acetate in water is added to neutralize the acid and precipitate the crude product.[6]
-
The resulting solid is collected by vacuum filtration, washed with copious amounts of water to remove any residual acetic acid and salts, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Key Reactions and Synthetic Utility
The synthetic versatility of this compound is primarily derived from the reactivity of the α-bromo group.
Nucleophilic Substitution
The most common and impactful reaction of this intermediate is nucleophilic substitution at the α-carbon.[1] The C-Br bond is polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.
Common Nucleophiles:
-
Amines: Reaction with primary or secondary amines is a cornerstone for the synthesis of many pharmaceutical agents, including local anesthetics. For example, reaction with diethylamine is a key step in the synthesis of lidocaine analogues.[8][9][10]
-
Thiols: Thiolates readily displace the bromide to form thioethers.
-
Alkoxides: Alkoxides react to form α-alkoxy amides.
This reaction typically follows an S_N2 mechanism, leading to an inversion of stereochemistry if the α-carbon is chiral (which is not the case here).
Caption: Generalized S_N2 reaction pathway.
Application in the Synthesis of Lidocaine Analogues
A prominent application of related α-halo-N-arylacetamides is in the synthesis of lidocaine and its analogues, which are widely used local anesthetics.[9][10] The synthesis involves the reaction of an α-halo-N-(dimethylphenyl)acetamide with diethylamine. While lidocaine itself is derived from the 2,6-dimethylphenyl isomer, the 2,5-dimethylphenyl analogue serves as a valuable intermediate for creating structural variants for structure-activity relationship (SAR) studies.[8][11]
The general synthetic scheme is a two-step process:
-
Acylation of the corresponding dimethylaniline with a haloacetyl chloride.[6]
-
Nucleophilic substitution of the halide with diethylamine.[10]
Safety, Handling, and Storage
As with all α-halo carbonyl compounds, this compound should be handled with care.
Table 2: Hazard Identification and Safety Precautions
| Hazard Category | Description and Precautionary Measures | Source(s) |
| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. | [12][13] |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. | [12][13] |
| Eye Damage/Irritation | Causes serious eye irritation. Wear eye/face protection. | [12][13] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. | [12] |
| Handling | Use personal protective equipment (PPE) including gloves, lab coat, and safety glasses. Handle in a chemical fume hood. | [4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [12] |
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[12] Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a highly functional chemical intermediate with significant applications in organic synthesis, particularly in the realm of pharmaceutical research and development. Its straightforward synthesis and the predictable reactivity of its α-bromo group make it an invaluable tool for medicinal chemists. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively and safely incorporate this versatile building block into their synthetic strategies to construct complex and potentially therapeutic molecules.
References
-
Bioshina. (n.d.). MSDS of 2-Bromo-N-phenyl-acetamide. Retrieved from [Link]
- Fathalla, W., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
- Corey, E. J., & Boaz, N. W. (1985). Solid-phase synthesis of lidocaine and procainamide analogues using backbone amide linker (BAL) anchoring. Tetrahedron Letters, 26(49), 6015-6018.
-
University of California, Irvine. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Synthesis of Lidocaine. Retrieved from [Link]
- Google Patents. (n.d.). CN112521298A - Synthesis method of lidocaine.
- Fathalla, W., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 5(13), 7245-7253.
-
National Institutes of Health. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from [Link]
-
PubChem. (n.d.). N-Bromoacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromoacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,5-Dimethylphenyl)acetamide. Retrieved from [Link]
-
University of San Diego. (n.d.). The Synthesis of Lidocaine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Predicting the product of bromination of acetanilide. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
apicule. (n.d.). 2-Chloro-n-(2,6-dimethylphenyl)acetamide (CAS No: 1131-01-7). Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(2,6-Dimethylphenyl)acetamide-d3. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]
Sources
- 1. Buy 2-Bromo-n,n-dimethylacetamide | 5468-77-9 [smolecule.com]
- 2. 349120-88-3|this compound|BLD Pharm [bldpharm.com]
- 3. 349120-88-3 CAS MSDS (2-BROMO-N-(2,5-DIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
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- 6. home.sandiego.edu [home.sandiego.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid-phase synthesis of lidocaine and procainamide analogues using backbone amide linker (BAL) anchoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. cerritos.edu [cerritos.edu]
- 11. apicule.com [apicule.com]
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- 13. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of "2-bromo-N-(2,5-dimethylphenyl)acetamide" from 2,5-dimethylaniline
An Application Note and Protocol for the Synthesis of 2-bromo-N-(2,5-dimethylphenyl)acetamide from 2,5-dimethylaniline
Abstract
This document provides a detailed protocol for the synthesis, purification, and characterization of this compound, a valuable α-haloamide intermediate in organic synthesis. The synthesis is achieved through the N-acylation of 2,5-dimethylaniline with bromoacetyl bromide. This guide is intended for researchers in synthetic chemistry and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization methods. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction and Scientific Background
α-Haloamides are a class of highly reactive and versatile building blocks in organic chemistry. Their unique structure, featuring a nucleophilic nitrogen, an electrophilic carbonyl carbon, and a carbon atom susceptible to both nucleophilic attack and radical formation, allows for a wide array of chemical transformations.[1] These compounds are precursors to numerous biologically active molecules and pharmaceutical intermediates, including the synthesis of various heterocyclic compounds like β- and γ-lactams.[1]
The target molecule, this compound (CAS No. 349120-88-3), is synthesized via a nucleophilic acyl substitution reaction. In this process, the lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The steric hindrance and electronic effects of the two methyl groups on the aniline ring influence the reactivity of the amine. The reaction is typically performed in an inert solvent at reduced temperatures to control its exothermic nature. The resulting hydrogen bromide (HBr) byproduct is neutralized either by using an excess of the starting aniline or by adding a non-nucleophilic base. This guide details a robust procedure for this synthesis, followed by purification via recrystallization and comprehensive characterization.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical nucleophilic acyl substitution pathway.
Overall Reaction:
Figure 1. Synthesis of this compound from 2,5-dimethylaniline and bromoacetyl bromide.
Mechanism:
-
Nucleophilic Attack: The nitrogen atom of 2,5-dimethylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by a base (another molecule of 2,5-dimethylaniline or an added scavenger base) to yield the final product, this compound, and the corresponding ammonium bromide salt.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and purification of the title compound.
Reagents and Materials
Quantitative data and key properties of all required reagents are summarized in Table 1.
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Key Hazards |
| 2,5-Dimethylaniline | 95-78-3 | C₈H₁₁N | 121.18 | Toxic, Flammable, Skin/Eye Irritant[2] |
| Bromoacetyl bromide | 598-21-0 | C₂H₂Br₂O | 201.84 | Corrosive, Lachrymator, Reacts Violently with Water[3][4] |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Suspected Carcinogen, Skin/Eye Irritant |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Minimal Hazard |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Minimal Hazard |
| Ethanol (for recrystallization) | 64-17-5 | C₂H₆O | 46.07 | Flammable |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Standard glassware (beakers, graduated cylinders)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Melting point apparatus
Synthetic Workflow Diagram
The overall experimental process is outlined in the following workflow.
Diagram 1: A step-by-step workflow for the synthesis and purification.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,5-dimethylaniline (5.0 g, 41.3 mmol) in 80 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromoacetyl bromide (8.75 g, 43.4 mmol, 1.05 equiv.) in 20 mL of DCM. Add this solution dropwise to the cold, stirring aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (2,5-dimethylanilinium bromide) will form.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of cold water.
-
Washing: Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by 100 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (DCM) using a rotary evaporator to yield the crude product as an off-white or light brown solid.
Purification by Recrystallization
-
Solvent Selection: An ethanol/water mixture is a suitable solvent system. The crude product should be highly soluble in hot ethanol and poorly soluble in cold water.[5]
-
Procedure: a. Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it. b. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.[5] c. To the hot, clear solution, add water dropwise until the solution just begins to turn cloudy (the cloud point). d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.[5] f. Collect the purified white, needle-like crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water (1:1) mixture. g. Dry the crystals in a vacuum oven.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by the following methods.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol [6] |
| Melting Point | 138-140 °C |
| Spectroscopic Data | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0 (s, 1H, N-H), δ ~7.5 (s, 1H, Ar-H), δ ~7.0 (d, 1H, Ar-H), δ ~6.9 (d, 1H, Ar-H), δ ~4.0 (s, 2H, CH₂-Br), δ ~2.3 (s, 3H, Ar-CH₃), δ ~2.2 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~164 (C=O), δ ~136 (Ar-C), δ ~134 (Ar-C), δ ~131 (Ar-C), δ ~129 (Ar-C), δ ~127 (Ar-C), δ ~124 (Ar-C), δ ~30 (CH₂-Br), δ ~21 (Ar-CH₃), δ ~17 (Ar-CH₃). (Note: Exact shifts may vary slightly).[7] |
| FT-IR (KBr, cm⁻¹) | ~3250-3300 (N-H stretch, secondary amide), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1660-1680 (C=O stretch, Amide I band), ~1530 (N-H bend, Amide II band).[8][9] |
Safety and Hazard Assessment
Handling the chemicals in this synthesis requires strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
2,5-Dimethylaniline: Toxic if inhaled, ingested, or in contact with skin.[2] It is also combustible. Handle with chemical-resistant gloves and safety goggles.
-
Bromoacetyl bromide: Highly corrosive and causes severe skin burns and eye damage.[4] It is a lachrymator (causes tears) and reacts violently with water, alcohols, and bases.[3][4] Use with extreme caution, under an inert atmosphere if possible, and ensure no contact with moisture.
-
This compound: As an α-haloamide, it should be treated as a potentially toxic and irritating compound.[1] Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhaling vapors.
Safety Workflow
Diagram 2: A decision workflow for ensuring safety during the procedure.
Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. For bromoacetyl bromide exposure, seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal. Ensure adequate ventilation.
References
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
-
Sastry, C. S. P., & Sreedhar, K. (1983). Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences. [Link]
-
Richards, R. E., & Thompson, H. W. (1947). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society. [Link]
-
Química Organica.org. IR Spectrum: Amides. [Link]
-
Li, Z., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]
-
Royal Society of Chemistry. (2021). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]
-
Chu, W. et al. (2016). The formation of haloacetamides, as an emerging class of N-DBPs, from chlor(am)ination of algal organic matter. RSC Publishing. [Link]
-
John Wiley & Sons, Inc. 2-Bromo-N-(2,4-dimethylphenyl)acetamide - Optional[13C NMR]. [Link]
-
PubChem. N-(2,5-Dimethylphenyl)acetamide. [Link]
-
ResearchGate. (2011). Bromoacetyl Bromide. [Link]
-
D'Auria, M., et al. (2018). The Fascinating Chemistry of α-Haloamides. PMC - NIH. [Link]
-
Chu, W., et al. (2014). Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination. PubMed. [Link]
-
National Science Foundation. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]
- Google Patents. (2014). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
Sources
- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 349120-88-3|this compound|BLD Pharm [bldpharm.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR Spectrum: Amides [quimicaorganica.org]
Purification of 2-bromo-N-(2,5-dimethylphenyl)acetamide by Recrystallization: An Application Note and Protocol
Abstract
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique in synthetic chemistry for the purification of solid organic compounds.[1] The principle hinges on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at ambient temperature but exhibit high solubility at its boiling point.[1] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, ideally, either remain in the cooled solvent (the mother liquor) due to their high solubility or are removed beforehand by hot filtration if they are insoluble.[1]
For N-substituted acetamides, such as the title compound, polar organic solvents or binary mixtures containing water are often effective for recrystallization.[1] The presence of the amide functional group allows for hydrogen bonding, influencing its solubility in protic solvents.
Understanding the Impurity Profile
The successful design of a purification protocol is predicated on an understanding of the potential impurities. In the synthesis of 2-bromo-N-(2,5-dimethylphenyl)acetamide, which is typically prepared by the reaction of 2,5-dimethylaniline with bromoacetyl bromide or a related acylating agent, common impurities may include:
-
Unreacted Starting Materials: Residual 2,5-dimethylaniline and bromoacetyl bromide.
-
Hydrolysis Products: Bromoacetic acid, formed from the hydrolysis of the acylating agent.
-
Over-alkylation or Di-acylation Products: Though less common, side reactions can lead to more complex structures.
-
Products of Side Reactions: Depending on the reaction conditions, other unforeseen byproducts may be present.[2]
A well-chosen recrystallization solvent system will aim to either keep these impurities dissolved in the mother liquor or render them insoluble for removal by filtration.
Safety and Handling
This compound (CAS No. 349120-88-3) is classified as a hazardous substance.[3] The available safety data indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Mandatory Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Avoid inhalation of dust and fumes.[3]
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[5]
-
Refer to the material safety data sheet (MSDS) for complete safety information before handling.[3][5]
Experimental Protocol: Developing the Recrystallization Procedure
Due to the absence of specific solubility data for this compound, a systematic solvent screening is the first critical step.
Part 1: Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water)
-
Test tubes
-
Hot plate or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Agitate the test tubes at room temperature to assess solubility. An ideal solvent will show low solubility at this stage.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Observe if the compound fully dissolves upon heating.
-
If the compound dissolves at a higher temperature, allow the test tube to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good recovery of crystalline material upon cooling.
Data Interpretation:
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Suitability |
| Ethanol | Low | High | Yes | Potentially Good |
| Water | Insoluble | Insoluble | No | Unsuitable alone, potential as an anti-solvent |
| Ethanol/Water | To be determined | To be determined | To be determined | Potentially Good (as a binary system) |
| Acetone | High | High | No | Unsuitable |
| Toluene | Low | Moderate | To be determined | Potentially Suitable |
This table should be filled out based on experimental observations.
Part 2: Recrystallization Protocol
This protocol is based on a hypothetical successful solvent screening where an ethanol/water mixture was identified as a suitable solvent system.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 95% Ethanol and deionized water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Büchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
Workflow Visualization:
Caption: Recrystallization workflow for purification.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and begin heating on a hot plate with stirring. Add more of the hot primary solvent in small portions until the solid is nearly dissolved.
-
Achieving Saturation: If using a binary solvent system, add the anti-solvent (e.g., hot water) dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the primary solvent until the solution becomes clear again. This ensures the solution is saturated at the elevated temperature.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified compound.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the expected melting point.
Purity Assessment
The purity of the recrystallized this compound should be assessed using one or more of the following methods:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (once established) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, MS): These techniques can confirm the chemical structure and identify the presence of any residual impurities. High-performance liquid chromatography (HPLC) can also be employed for quantitative purity assessment.[6]
Conclusion
This application note provides a detailed and systematic approach for the purification of this compound by recrystallization. By following the outlined protocols for solvent screening and recrystallization, and by adhering to the necessary safety precautions, researchers can effectively obtain a high-purity product suitable for further applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other crystalline organic solids where specific physical data may be limited.
References
- (Reference to a general organic chemistry textbook or a relevant paper on recrystalliz
- (MSDS from another supplier, if available, for cross-referencing safety inform
- (A relevant synthetic paper that describes the preparation of this compound or a closely related analogue, to infer potential impurities)
- (A research article describing the synthesis of a similar N-substituted acetamide, providing insights into reaction byproducts)
- (A publication detailing the synthesis and potential impurities of rel
- (A general guide to purific
- (A paper discussing side reactions in acyl
- (A source for general labor
- (Another relevant application note or protocol for a similar compound)
- (A scholarly article on the importance of purity in drug development)
- (A reference for analytical techniques for purity assessment)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. capotchem.cn [capotchem.cn]
- 6. 349120-88-3|this compound|BLD Pharm [bldpharm.com]
Advanced Suzuki-Miyaura Coupling Strategies for the Synthesis of Novel N-(2,5-dimethylphenyl) Arylacetamides
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide to the strategic application of the Suzuki-Miyaura cross-coupling reaction using 2-bromo-N-(2,5-dimethylphenyl)acetamide as a key building block. The protocol is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures. We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide expert insights into parameter optimization and troubleshooting. The methodologies described herein are designed to address the specific challenges associated with sterically hindered and electronically demanding substrates, enabling the efficient synthesis of a diverse range of biaryl and heteroaryl compounds.
Foundational Principles: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or pseudohalide.[4] Its significance in the construction of polyolefins, styrenes, and substituted biphenyls is unparalleled, making it an indispensable tool in both academic research and industrial drug development.[4][5]
The substrate of interest, This compound , presents a unique synthetic challenge. The bromine atom is positioned on an electron-rich aromatic ring, ortho to a bulky N-acetamide group and flanked by two methyl groups. This steric hindrance can impede the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3][6][7] Therefore, successful coupling requires a carefully optimized catalytic system capable of overcoming these steric and electronic barriers.
The Catalytic Engine: Unraveling the Mechanism
A deep understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][8][9]
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a square planar Pd(II) complex.[3][8] This is often the slowest step, particularly with sterically demanding or electron-rich halides.[3]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex. The base is critical; it forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the ligand exchange on the palladium center.[4][8][10]
-
Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][8]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
3.1. Materials and Reagents
-
Aryl Halide: this compound (1.0 equiv.)
-
Organoboron Reagent: Arylboronic acid (1.2–1.5 equiv.)
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv.), finely ground
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert gas line (Argon or Nitrogen), standard glassware for workup and purification, rotary evaporator, flash chromatography system.
Rationale for Component Selection:
-
Catalyst System (Pd₂(dba)₃/SPhos): Dialkylbiaryl phosphine ligands like SPhos are exceptionally effective for challenging substrates.[11] Their bulk and electron-donating properties promote the crucial oxidative addition step and facilitate the final reductive elimination, enhancing overall catalytic activity, especially for hindered systems.[7][11]
-
Base (K₃PO₄): Tripotassium phosphate is an effective base for Suzuki couplings, particularly with boronic acids that may be prone to decomposition under stronger basic conditions.[4][12]
-
Solvent (Dioxane/Water): This solvent mixture provides good solubility for both the organic substrates and the inorganic base, facilitating a homogenous or effectively biphasic reaction environment.[8][13]
3.2. Detailed Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, finely powdered K₃PO₄, Pd₂(dba)₃, and the SPhos ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 10-15 minutes.[14]
-
Heating and Stirring: Heat the reaction mixture to 90-100 °C with vigorous stirring. For microwave-assisted synthesis, irradiate at a set temperature (e.g., 120-140 °C) for a shorter duration (30-60 minutes).[13]
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 12-18 hours for conventional heating).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-(2,5-dimethylphenyl) arylacetamide product.
Optimizing for Success: Key Parameter Insights
While the provided protocol is robust, achieving optimal results may require fine-tuning based on the specific arylboronic acid used.
| Parameter | Recommendation & Rationale | Alternative Approaches |
| Catalyst/Ligand | Pd₂(dba)₃ / SPhos or XPhos: Excellent for hindered substrates due to their bulk and electron-rich nature, promoting oxidative addition.[11] | Pd(PPh₃)₄: A classic, versatile catalyst, but may be less effective for this specific hindered substrate.[8] NHC-Pd Precatalysts (e.g., PEPPSI-IPr): N-Heterocyclic carbene ligands offer high stability and activity, especially for aryl chlorides.[10][15] |
| Base | K₃PO₄: A strong, non-nucleophilic base that is effective and generally compatible with many functional groups.[12] | Cs₂CO₃: A stronger base that can accelerate the reaction but may not be suitable for base-sensitive substrates.[4] KF: A milder base, useful when base-labile groups like esters are present.[10] |
| Solvent | Dioxane/H₂O or Toluene/H₂O: Biphasic systems that effectively dissolve both organic and inorganic components.[4][8] | DMF or THF: Polar aprotic solvents can also be effective. Anhydrous conditions can be used but often require specific boronate esters (e.g., pinacol esters).[4][8][9] |
| Temperature | 80-110 °C (Conventional): A standard temperature range that balances reaction rate with potential for substrate/product degradation.[1] | Room Temperature: Possible with highly active catalyst systems (e.g., certain NHC-Pd complexes) for less hindered partners.[12][16] Microwave (120-150 °C): Can significantly reduce reaction times. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and resolving common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand for the hindered substrate. 3. Poor quality of boronic acid. | 1. Ensure thorough degassing of solvents and maintenance of an inert atmosphere.[17] 2. Switch to a more active ligand system (e.g., a bulkier dialkylbiaryl phosphine or an NHC ligand).[7][11] 3. Use fresh, high-purity boronic acid or convert it to a more stable pinacol ester.[9] |
| Protodeboronation | 1. Boronic acid instability, especially under prolonged heating or harsh basic conditions. 2. Presence of excess water. | 1. Use a milder base (e.g., KF). 2. Use a boronic ester (e.g., MIDA or pinacol) which is more stable.[9] 3. Reduce reaction time or temperature if possible. |
| Homocoupling | 1. Oxidative homocoupling of the boronic acid, often promoted by oxygen. 2. Reductive homocoupling of the aryl halide. | 1. Rigorously exclude oxygen from the reaction.[9] 2. Use a slight excess of the boronic acid (1.2-1.3 equiv.) rather than a large excess. |
| Difficult Purification | 1. Formation of palladium black. 2. Persistent boron impurities. | 1. Filter the crude reaction mixture through a pad of Celite before concentration. 2. Perform an acidic or basic wash during workup, or an extraction with a diol to sequester boron byproducts. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful and adaptable route to a wide array of novel biaryl structures. Success with this sterically hindered substrate hinges on the rational selection of a highly active palladium catalyst system, typically featuring a bulky and electron-rich phosphine or NHC ligand. By understanding the core mechanism and carefully controlling key parameters such as the base, solvent, and atmosphere, researchers can overcome the inherent challenges and efficiently synthesize target molecules for applications in drug discovery and materials science. This guide serves as a comprehensive resource to facilitate these synthetic endeavors, providing both a validated starting protocol and the foundational knowledge required for intelligent optimization and troubleshooting.
References
-
General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
(PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available at: [Link]
-
Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. ResearchGate. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC - PubMed Central. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. NIH. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]
-
Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Amides and Esters. Scientific Update. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. RSC Publishing. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. Available at: [Link]
-
Suzuki Coupling. YouTube. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
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Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters - ACS Publications. Available at: [Link]
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2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. PubChem. Available at: [Link]
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N-(2,5-Dimethylphenyl)acetamide. PubChem. Available at: [Link]
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Acetamide, N-(2,6-dimethylphenyl)-. NIST WebBook. Available at: [Link]
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- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. reddit.com [reddit.com]
Application Notes and Protocols for N-Alkylation with 2-bromo-N-(2,5-dimethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive experimental protocol for the use of 2-bromo-N-(2,5-dimethylphenyl)acetamide as a potent electrophile in N-alkylation reactions. Primarily, this reagent is employed for the alkylation of primary and secondary amines to yield N-substituted glycinamides, which are valuable scaffolds in medicinal chemistry and materials science. This document details the underlying chemical principles, step-by-step protocols for both the synthesis of the alkylating agent and its subsequent reaction with a model amine, safety considerations, and methods for product characterization. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible outcomes for researchers in organic synthesis and drug development.
Introduction and Scientific Context
N-alkylation of amines is a cornerstone transformation in organic synthesis. The introduction of an N-alkyl group can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The reagent, this compound, is an α-haloamide that serves as a highly effective alkylating agent for nitrogen nucleophiles.
The core structure, an N-aryl glycinamide, is found in numerous biologically active compounds, most notably in the class of local anesthetics like Lidocaine. The reaction involves the nucleophilic attack of an amine on the α-carbon bearing the bromine atom, proceeding via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The products of this reaction are valuable intermediates for further synthetic elaboration or as final target molecules in drug discovery programs.
This guide is structured to provide both the practical steps for synthesis and the theoretical understanding necessary for troubleshooting and adaptation. We will first detail the synthesis of the alkylating agent itself, followed by a representative protocol for its use in amine alkylation.
Reaction Mechanism: The SN2 Pathway
The alkylation of an amine with this compound is a classic example of the SN2 reaction.[1] The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic α-carbon (the carbon bonded to the bromine). This attack occurs from the backside relative to the bromine atom, which is the leaving group.
-
Transition State: A transient, high-energy transition state is formed where a partial bond exists between the nitrogen and the α-carbon, and the carbon-bromine bond is partially broken.
-
Inversion of Stereochemistry: As the new C-N bond forms, the C-Br bond breaks completely, and the bromide ion is expelled. If the α-carbon were chiral, this process would result in an inversion of its stereochemistry.
-
Deprotonation: The initial product is an ammonium salt. A base, which can be a second equivalent of the starting amine or an added scavenger base (e.g., K₂CO₃, Et₃N), removes a proton from the nitrogen to yield the final, neutral N-alkylated amide product.[3]
A critical challenge in this reaction is the potential for overalkylation .[3] The secondary amine product formed is often more nucleophilic than the primary amine starting material, leading to a subsequent reaction with another molecule of the bromoacetamide to form a tertiary amine. This can be mitigated by using a large excess of the starting amine or by carefully controlling the stoichiometry and reaction conditions.
Synthesis of the Alkylating Agent: this compound
To ensure the quality and reactivity of the alkylating agent, it is often beneficial to synthesize it fresh. The most direct method is the acylation of 2,5-dimethylaniline with bromoacetyl bromide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | 3.0 g | 24.75 |
| Bromoacetyl bromide | C₂H₂Br₂O | 201.86 | 2.2 mL (5.2 g) | 25.76 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylaniline (3.0 g, 24.75 mmol) and 40 mL of dichloromethane (DCM). Cool the flask in an ice bath (0 °C).
-
Addition of Acylating Agent: While stirring vigorously, add bromoacetyl bromide (2.2 mL, 25.76 mmol) dropwise to the cooled solution over 10-15 minutes. A precipitate (2,5-dimethylaniline hydrobromide) will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup - Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 50 mL of saturated aqueous sodium bicarbonate solution to quench the excess bromoacetyl bromide and neutralize the HBr byproduct. Stir until effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of water, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or an ethyl acetate/hexane mixture to yield this compound as a white to off-white solid.[4]
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of the alkylating agent.
Experimental Protocol: N-Alkylation of Piperidine
This protocol details the reaction of this compound with piperidine as a model secondary amine. The principles can be adapted for other primary or secondary amines.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| This compound | C₁₀H₁₂BrNO | 242.11 | 1.0 g | 4.13 | 1.0 eq |
| Piperidine | C₅H₁₁N | 85.15 | 1.05 mL (0.9 g) | 10.57 | 2.5 eq |
| Toluene | C₇H₈ | 92.14 | 20 mL | - | - |
| Deionized Water | H₂O | 18.02 | 4 x 20 mL | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~5 g | - | - |
Note on Stoichiometry: An excess of the amine (piperidine) is used both as the nucleophile and as the base to neutralize the HBr generated during the reaction. This also helps to drive the reaction to completion and minimize side products.[5]
Step-by-Step Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 g, 4.13 mmol), toluene (20 mL), and piperidine (1.05 mL, 10.57 mmol).
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle. A white precipitate of piperidine hydrobromide may form as the reaction proceeds.
-
Reaction Time & Monitoring: Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent system), checking for the disappearance of the starting bromoacetamide.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Workup - Washing: Transfer the reaction mixture to a 100 mL separatory funnel. Wash the mixture four times with 20 mL portions of deionized water to remove the piperidine hydrobromide salt and any excess piperidine.[5]
-
Drying and Concentration: Transfer the organic (toluene) layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.
-
Purification: The crude product, 2-(piperidin-1-yl)-N-(2,5-dimethylphenyl)acetamide, can be purified by recrystallization from a suitable solvent system (e.g., heptane or ethyl acetate/heptane) or by column chromatography on silica gel if necessary.
Visualization of N-Alkylation Workflow
Caption: Workflow for the N-alkylation of piperidine.
Safety and Handling
This compound and its precursors are hazardous chemicals. Standard laboratory safety practices must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Chemical Hazards:
-
This compound: Expected to be harmful if swallowed, and cause skin and serious eye irritation. May cause respiratory irritation. α-Haloamides are lachrymators and should be handled with extreme care.
-
Bromoacetyl bromide: Highly corrosive, toxic, and a strong lachrymator. Reacts violently with water. Must be handled with extreme caution in a fume hood.
-
2,5-Dimethylaniline: Toxic and readily absorbed through the skin.
-
Piperidine: Flammable liquid and vapor, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.
-
-
Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
Product Characterization
The identity and purity of the starting material and the final product should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress. A typical mobile phase is ethyl acetate/hexane. Staining can be achieved with UV light or potassium permanganate dip.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of this compound: Expect a singlet for the -CH₂Br protons around 4.0 ppm, singlets for the two methyl groups on the aromatic ring, aromatic protons in the 7.0-7.5 ppm region, and a broad singlet for the N-H proton.[4]
-
¹H NMR of 2-(piperidin-1-yl)-N-(2,5-dimethylphenyl)acetamide: The -CH₂Br singlet will be replaced by a new singlet for the -N-CH₂-C=O protons shifted upfield (typically 3.0-3.5 ppm). Signals corresponding to the piperidine ring protons will appear in the aliphatic region (1.5-3.0 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. The starting material will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
References
-
PubChem. N-(2,5-Dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]
- Klein, D. R. Organic Chemistry, 3rd Edition. John Wiley & Sons, 2017.
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
Chemistry LibreTexts. Alkylation of Amines by Alkyl Halides. [Link]
-
ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
- Siddiqui, et al. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci., Vol.27, No.4, July 2014, pp.877-884.
-
Masaryk University. The 2-Step Synthesis of Lidocaine. [Link]
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
- Lofgren, N.; Lundqvist, B. Studies on local anesthetics. II. Svensk Kemisk Tidskrift 1946, 58, 206-218. (Reference for Lidocaine synthesis).
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Application Notes & Protocols: The Strategic Use of 2-bromo-N-(2,5-dimethylphenyl)acetamide in Heterocyclic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to novel heterocyclic compounds is paramount. These scaffolds are the cornerstone of many pharmaceuticals, agrochemicals, and materials. 2-bromo-N-(2,5-dimethylphenyl)acetamide, an α-haloacetamide, has emerged as a highly valuable and versatile electrophilic building block. Its structure, featuring a reactive carbon-bromine bond adjacent to an amide carbonyl group, makes it an ideal precursor for constructing a variety of heterocyclic systems, most notably thiazoles.
The thiazole ring, in particular, is considered a "privileged structure" in medicinal chemistry, present in a multitude of approved drugs exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide provides an in-depth exploration of the primary application of this compound in the synthesis of N-aryl aminothiazoles via the renowned Hantzsch thiazole synthesis, complete with detailed mechanistic insights and actionable laboratory protocols.
Core Application: The Hantzsch Thistle Synthesis
The most prominent and powerful application of this compound is its role as the α-halocarbonyl component in the Hantzsch thiazole synthesis.[1][2][4] This classic condensation reaction, first reported by Arthur Hantzsch in 1887, involves the reaction of an α-haloketone or its equivalent with a thioamide-containing compound to form a thiazole ring.[4]
Mechanistic Rationale
The reaction proceeds through a well-established mechanism that leverages the distinct reactivity of the starting materials. The causality behind the sequence is critical for understanding reaction optimization.
-
Nucleophilic Attack (S N 2 Reaction): The reaction initiates with the nucleophilic sulfur atom of a thioamide or thiourea attacking the electrophilic α-carbon of this compound. This displaces the bromide ion, forming an S-alkylated isothioamide intermediate. This step is typically the rate-determining step.
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the original acetamide moiety. This intramolecular condensation forms a five-membered heterocyclic intermediate, a thiazoline derivative.
-
Dehydration and Aromatization: The final step involves the elimination of a molecule of water (dehydration) from the thiazoline intermediate. This process results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[5]
The overall transformation is a robust and high-yielding method for accessing substituted thiazoles.
Mechanistic Diagram
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of N-aryl aminothiazoles using this compound.
Protocol 1: Synthesis of 4-Methyl-N-(2,5-dimethylphenyl)thiazol-2-amine
This protocol details the reaction with thiourea to yield a 2-aminothiazole derivative, a common and highly valuable scaffold.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (or Methanol), anhydrous
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and thiourea (1.1 equiv).
-
Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2-0.5 M.
-
Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Expert Insight: The use of a slight excess of thiourea helps to ensure the complete consumption of the limiting α-bromoacetamide reagent. Refluxing provides the necessary thermal energy to overcome the activation barriers for both cyclization and dehydration.[5]
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting bromo-acetamide spot is no longer visible (typically 2-4 hours).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. The initial product will likely be the hydrobromide salt of the aminothiazole, which is often soluble in ethanol.[5]
-
Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate or pour the reaction mixture into ice water to neutralize the hydrobromic acid byproduct. This deprotonates the thiazole product, causing it to precipitate out of the solution as a neutral solid.[5][6]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted thiourea and other water-soluble impurities.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Thiazole Synthesis.
Data Presentation: Representative Reaction Parameters
The versatility of the Hantzsch synthesis allows for the creation of a library of compounds by varying the thioamide component. The table below summarizes typical conditions for analogous reactions.
| Entry | α-Halocarbonyl Component | Thioamide Component | Solvent | Base | Temp (°C) | Typical Yield (%) | Reference(s) |
| 1 | This compound | Thiourea | Ethanol | None (Neutralized post-reaction) | 78 | >85 | [5] |
| 2 | Aryl α-bromo ketones | N-Phenylthiourea | Ethanol | - | 78 | 70-88 | [7] |
| 3 | 2-bromoacetophenones | Thiourea | THF | KHCO₃ | -3 to RT | Good | [4] |
| 4 | α-bromo ketones | Thiourea | Ethanol/Water | SiW/SiO₂ (catalyst) | 65 | 79-90 | [1] |
This table provides representative data; actual yields may vary based on specific substrate and precise conditions.
Further Synthetic Applications & Modifications
The aminothiazole products derived from this compound are not merely final targets but also serve as versatile intermediates for further functionalization.
-
N-Arylation/Alkylation: The 2-amino group on the thiazole ring can be functionalized through various C-N bond-forming reactions. For instance, Buchwald-Hartwig amination allows for the introduction of various aryl or heteroaryl groups, a powerful strategy for expanding chemical diversity in drug discovery programs.[8][9]
-
Acylation and Urea Formation: The amino group can readily react with acyl chlorides or isocyanates to form amide and urea derivatives, respectively, which have shown significant biological activity in various studies.[10]
The strategic placement of the 2,5-dimethylphenyl group on the amide nitrogen influences the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final heterocyclic products, a key consideration in drug design.
References
-
A facile, efficient synthesis of 2-aminothiazole derivatives by the reaction of easily available aromatic methyl ketones with thiourea/N-substituted thioureas. HETEROCYCLES, Vol. 85, No. 8, 2012. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Synthetic methods to give 2‐aminolthiazoles. ResearchGate. [Link]
-
Facile Access to N-Thiazolyl α-Amino Acids from α-Bromo Ketones and α-Amino Acids. ResearchGate. [Link]
-
Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. [Link]
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. ACS Publications. [Link]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-bromo-N-(2,5-dimethylphenyl)acetamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed analytical methods for the quantitative and qualitative analysis of 2-bromo-N-(2,5-dimethylphenyl)acetamide, a compound of interest in pharmaceutical development and chemical synthesis. The protocols herein describe robust methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from mobile phase composition to mass spectrometry parameters, is elucidated to provide a deeper understanding of the analytical process. All methodologies are presented with a framework for validation in accordance with ICH Q2(R2) guidelines to ensure data integrity and trustworthiness.[1][2][3][4][5]
Introduction to this compound
This compound (MW: 242.11 g/mol , Formula: C₁₀H₁₂BrNO) is a substituted acetamide derivative.[6][7] The accurate determination of its purity, concentration, and impurity profile is critical in research and quality control environments. This document serves as a comprehensive guide for establishing reliable analytical protocols for this compound.
The choice between HPLC and GC-MS is often dictated by the analyte's properties and the analytical objective. HPLC is generally preferred for non-volatile or thermally labile compounds, offering high precision and accuracy for quantification. GC-MS, on the other hand, provides excellent separation for volatile compounds and definitive identification based on mass fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Method
The reversed-phase HPLC method detailed below is designed for the accurate quantification of this compound. The selection of a C18 column is based on the non-polar nature of the analyte, while a gradient elution with an acetonitrile-water mobile phase ensures efficient separation from potential impurities.
Rationale for Method Design
-
Stationary Phase: A C18 reversed-phase column is chosen due to its hydrophobicity, which provides good retention and separation for moderately non-polar molecules like the target analyte.
-
Mobile Phase: A mixture of water and acetonitrile is a common mobile phase in reversed-phase chromatography.[8] The addition of a small amount of formic acid can improve peak shape by suppressing the ionization of any free silanol groups on the silica support of the column.[9] A gradient elution is employed to ensure the timely elution of both more and less polar compounds, providing a comprehensive impurity profile.
-
Detector: UV detection at 254 nm is selected based on the presence of the aromatic ring in the analyte, which is expected to have a strong chromophore.
HPLC Protocol
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 2.5 µm particle size).
-
HPLC grade acetonitrile, water, and formic acid.
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
Reagent Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
HPLC Method Validation Framework (ICH Q2(R2))
A comprehensive validation of this method should be performed to ensure it is fit for its intended purpose.[1][2][3]
| Validation Parameter | Acceptance Criteria (Illustrative) |
| Specificity | No interference from blank at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the calibration range. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | Insignificant changes in results with deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C). |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is designed for the identification and quantification of this compound, particularly for the analysis of volatile impurities. The method leverages the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.
Rationale for Method Design
-
Injection Mode: A splitless injection is chosen to maximize the transfer of the analyte onto the column, which is suitable for trace analysis.
-
Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is selected, as it separates compounds primarily based on their boiling points, which is appropriate for this type of analyte.
-
Temperature Program: A temperature gradient is employed to ensure the separation of compounds with a range of volatilities.
-
Mass Spectrometry: Electron Ionization (EI) is a robust and widely used ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.
GC-MS Protocol
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector and an electron ionization source.
-
A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
GC-grade helium, methanol, or dichloromethane.
-
Volumetric flasks and pipettes.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in 25 mL of a suitable solvent like methanol or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
GC-MS Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | See Table 2 |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 m/z |
Table 2: GC Oven Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|
| - | 50 | 2 |
| 20 | 280 | 5 |
Expected Mass Fragmentation
The electron ionization of this compound is expected to produce a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) should be observable at m/z 241 and 243 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Key fragment ions would likely arise from the cleavage of the amide bond and loss of the bromoacetyl group.
Table 3: Predicted Key Mass Fragments
| m/z | Possible Fragment |
|---|---|
| 241/243 | [M]⁺ |
| 121 | [C₈H₁₁N]⁺ |
| 120/122 | [C₂H₂BrO]⁺ |
| 106 | [C₇H₈N]⁺ |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The HPLC and GC-MS methods presented in this application note provide a robust framework for the analysis of this compound. The HPLC method is well-suited for accurate quantification and purity determination, while the GC-MS method offers definitive identification and analysis of volatile components. Adherence to the principles of method validation, as outlined by the ICH, is paramount to ensure the generation of reliable and trustworthy data in a regulated environment. These protocols serve as a starting point and should be optimized and validated for the specific application and laboratory conditions.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]
-
ICH releases draft guidelines on analytical method development. RAPS. [Link]
-
Separation of Acetamide, N-(2-bromo-4-methylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. [Link]
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7. Chemsrc. [Link]
-
Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Acetamide, N-[2-[[(2-bromo-4,6-dimethylphenyl)methyl]thio]phenyl]-. SpectraBase. [Link]
-
N-(2,5-Dimethylphenyl)acetamide. PubChem. [Link]
-
Acetamide, N-(2,6-dimethylphenyl)-. NIST WebBook. [Link]
-
Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. [Link]
- Method and assays for quantitation of acetamide in a composition.
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
-
2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]
Sources
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Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-bromo-N-(2,5-dimethylphenyl)acetamide
Introduction
2-bromo-N-(2,5-dimethylphenyl)acetamide is a versatile bifunctional reagent characterized by an α-bromoacetamide moiety. The presence of a bromine atom on the carbon adjacent (α) to the carbonyl group significantly activates this position for nucleophilic attack. The electron-withdrawing nature of the adjacent amide carbonyl group polarizes the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to displacement by a wide range of nucleophiles.[1][2] This reactivity profile makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules in pharmaceutical and materials science research.
This document provides a detailed guide to the principles and practice of nucleophilic substitution reactions involving this compound. It is intended for researchers, scientists, and drug development professionals seeking to utilize this reagent effectively and safely.
Principles of Reactivity
The primary reaction pathway for this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) mechanism.[3] SN1-type reactions are generally disfavored due to the inherent instability of the resulting α-carbonyl carbocation.[3]
The SN2 Mechanism
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside relative to the bromine leaving group. This backside attack leads to an inversion of stereochemistry if the α-carbon is a chiral center.
Several factors influence the rate and outcome of these reactions:
-
Nucleophile Strength: Stronger, less sterically hindered nucleophiles generally lead to faster reaction rates. Common nucleophiles include amines, thiols, azides, and the conjugate bases of alcohols and carboxylic acids.
-
Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are ideal. They effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating the displacement reaction.
-
Steric Hindrance: The 2,5-dimethylphenyl group introduces some steric bulk, which can influence the approach of the nucleophile. Highly hindered nucleophiles may react more slowly.
Diagram 1: General SN2 Mechanism
A simplified representation of the SN2 reaction pathway.
Application Protocols
The following protocols are representative examples of nucleophilic substitution reactions using this compound. Researchers should perform a thorough risk assessment and consult Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[4][5][6]
Protocol 1: Synthesis of 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide
This protocol details the reaction with a secondary amine, diethylamine, a common transformation in the synthesis of pharmacologically active molecules like Lidocaine analogues.[7][8]
Objective: To synthesize an α-amino acetamide derivative via SN2 reaction.
Materials and Reagents:
-
This compound
-
Diethylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile to create a stirrable slurry.
-
Nucleophile Addition: Add diethylamine (1.5 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide.[7]
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6]
-
This compound and related α-haloacetamides are irritants and lachrymators. Avoid inhalation and contact with skin and eyes.[4][5]
-
Diethylamine is a corrosive and flammable liquid. Handle with care.
Protocol 2: Synthesis of an α-Thioether Acetamide Derivative
This protocol describes the reaction with a thiol nucleophile, which is a common strategy in the synthesis of various heterocyclic compounds and biologically active molecules.[9]
Objective: To synthesize an α-thioether acetamide derivative via SN2 reaction.
Materials and Reagents:
-
This compound
-
A suitable thiol (e.g., thiophenol)
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol, anhydrous
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 eq) in anhydrous ethanol.
-
Base Addition: Add sodium ethoxide (1.1 eq) to the solution to deprotonate the thiol and form the more nucleophilic thiolate.
-
Electrophile Addition: Slowly add a solution of this compound (1.0 eq) in ethanol to the thiolate solution at room temperature.
-
Reaction: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Workup and Purification: Follow a similar aqueous workup procedure as described in Protocol 1. The product can be purified by recrystallization or column chromatography.
Diagram 2: General Experimental Workflow
A typical workflow for nucleophilic substitution reactions.
Data Summary and Comparison
The choice of nucleophile and reaction conditions significantly impacts the outcome. The following table provides a comparative overview for planning experiments.
| Nucleophile Type | Typical Base | Solvent | Relative Rate | Notes |
| Primary/Secondary Amines | K₂CO₃, Et₃N | Acetonitrile, DMF | Fast | A base is required to neutralize the HBr byproduct.[10] |
| Thiols | NaH, NaOEt | Ethanol, THF | Very Fast | Thiolates are excellent nucleophiles. The reaction is often exothermic.[9] |
| Alcohols | NaH, K₂CO₃ | THF, DMF | Slow to Moderate | Requires a strong base to form the more nucleophilic alkoxide. |
| Carboxylates | Cs₂CO₃, K₂CO₃ | DMF, Acetone | Moderate | Results in the formation of an ester linkage. |
| Azide (N₃⁻) | NaN₃ | DMF, DMSO | Fast | Provides a route to α-amino amides after reduction.[2] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive nucleophile- Insufficient temperature- Wet reagents/solvents | - Use a stronger base to generate the nucleophile (e.g., NaH for alcohols/thiols).- Increase reaction temperature.- Ensure all reagents and solvents are anhydrous. |
| Multiple Products on TLC | - Over-alkylation (e.g., with primary amines)- Side reactions | - Use a larger excess of the nucleophile.- Lower the reaction temperature.- Purify carefully by column chromatography.[11] |
| Difficult Purification | - Product is highly polar- Impurities co-elute | - Modify the workup procedure to remove ionic impurities.- Use a different solvent system for chromatography or try recrystallization from a different solvent.[11] |
Conclusion
This compound is a highly effective electrophile for SN2 reactions. Its reactivity allows for the straightforward introduction of a variety of functional groups at the α-position, making it a key intermediate in synthetic chemistry. By carefully selecting the nucleophile, base, and solvent, researchers can achieve high yields of desired products. Adherence to proper safety protocols is essential when handling this and other α-halo carbonyl compounds.
References
- JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Accessed January 17, 2026.
- Al-Zoubi, W. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2017.
- Fiveable. 6.3 Alpha-halogenation of carbonyls. Organic Chemistry II. Accessed January 17, 2026.
- YouTube. uses for alpha-halogenated carbonyl compounds. MaChemGuy. 2019.
- Wikipedia. α-Halo ketone. Wikipedia. Accessed January 17, 2026.
- ResearchGate. Synthesis of Aminoglutethimide.
- Journal of the American Chemical Society. Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. 2026.
- PubMed. Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione. PubMed. 1991.
- PubMed. Synthesis and aromatase inhibiting activity of aminoglutethimide analogs. PubMed. 1988.
- Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%. Cole-Parmer. Accessed January 17, 2026.
- ResearchGate. Preparation of N‐aryl‐2‐bromoacetamides.
- ChemicalBook. 349120-88-3(2-BROMO-N-(2,5-DIMETHYL-PHENYL)-ACETAMIDE) Product Description. ChemicalBook. Accessed January 17, 2026.
- AK Scientific, Inc. 2-Bromo-N-(2,3-dimethylphenyl)acetamide Safety Data Sheet. AK Scientific, Inc. Accessed January 17, 2026.
- Fisher Scientific.
- ResearchGate. On the relocation of the amino functionality to the ethyl side chain in aminoglutethimide.
- ResearchGate. On the Reaction of N-Bromoacetamide with Olefins.
- CymitQuimica. Safety Data Sheet for 2-Bromo-N-(2,6-dimethylphenyl)acetamide. CymitQuimica. 2024.
- National Institutes of Health. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. Accessed January 17, 2026.
- BenchChem. Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. BenchChem. 2025.
- IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Accessed January 17, 2026.
- ResearchGate. Synthesis and structural features of 2-halo-2,2-dinitroacetamidoximes.
- Master Organic Chemistry. Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. 2012.
- KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. Accessed January 17, 2026.
- PubMed. Palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides. PubMed. 2013.
- YouTube. Nucleophilic Substitution Mechanism. MaChemGuy. 2015.
- BenchChem. A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis. BenchChem. 2025.
- J-GLOBAL. Regioselective 1,2-addition of allenamides with N-haloimides: synthesis of 2-halo allylic aminal derivatives. J-GLOBAL. Accessed January 17, 2026.
- BLDpharm. 349120-88-3|this compound. BLDpharm. Accessed January 17, 2026.
- ResearchGate. 2-Bromo-N-(2-chlorophenyl)acetamide.
- CymitQuimica. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. CymitQuimica. Accessed January 17, 2026.
- ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide.
- BenchChem. Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. BenchChem. 2025.
- PubChem. 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. PubChem. Accessed January 17, 2026.
- US EPA. Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-. US EPA. Accessed January 17, 2026.
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
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- 5. aksci.com [aksci.com]
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- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N-(2,5-dimethylphenyl)acetamide
Welcome to the technical support resource for the synthesis of 2-bromo-N-(2,5-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific acylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust and reproducible synthetic strategy.
Troubleshooting Guide: Addressing Low Yield and Impurities
This section addresses the most common issues encountered during the synthesis. Each question is framed around a specific experimental observation, followed by a detailed analysis of potential causes and actionable solutions.
Q1: My reaction is sluggish or incomplete, with significant starting material (2,5-dimethylaniline) remaining upon TLC analysis. What are the likely causes?
A1: An incomplete reaction is a frequent source of low yield. The root cause typically lies in one of three areas: reagent deactivation, suboptimal reaction conditions, or insufficient reaction time.
-
Cause 1: Deactivation of the Nucleophile (2,5-dimethylaniline): The acylation reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the bromoacetyl halide.[1] If the byproduct, hydrobromic acid (HBr), is not effectively neutralized, it will protonate the starting aniline. This protonated amine is no longer nucleophilic and cannot participate in the reaction, effectively halting progress.
-
Cause 2: Inactive Acylating Agent: Bromoacetyl bromide and bromoacetyl chloride are highly reactive and susceptible to hydrolysis from atmospheric moisture. If your acylating agent has been improperly stored, it may have partially hydrolyzed to bromoacetic acid, which is unreactive under these conditions.
-
Solution: Use a fresh bottle of the bromoacetyl halide or purify it by distillation before use. Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[3]
-
-
Cause 3: Suboptimal Temperature: While the reaction is exothermic, running it at too low a temperature can significantly slow the reaction rate, leading to an incomplete conversion within a typical timeframe.
-
Solution: While initial addition of the acylating agent should be done at a low temperature (0-5 °C) to control the exotherm, the reaction may need to be allowed to warm to room temperature and stirred for several hours to ensure completion.[4] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aniline spot is no longer visible.[3]
-
Q2: The reaction mixture turned a dark brown or black color, and the final product is impure and difficult to purify. Why did this happen?
A2: A dark coloration is almost always indicative of degradation or side reactions, often stemming from poor temperature control or the quality of the starting amine.
-
Cause 1: Runaway Exothermic Reaction: The acylation of amines is an exothermic process.[5] Adding the bromoacetyl halide too quickly without adequate cooling can cause a rapid temperature spike. This high heat can lead to the decomposition of reactants and products, resulting in the formation of polymeric or tarry impurities.
-
Cause 2: Oxidation of Starting Material: 2,5-Dimethylaniline, like many anilines, is susceptible to air oxidation, which can be accelerated by heat and light.[6] Oxidized impurities in the starting material can lead to colored byproducts in the final product.
-
Solution: Use 2,5-dimethylaniline that is colorless or pale yellow. If it has darkened (to red or brown), it should be purified by distillation before use. Store anilines under an inert atmosphere and protected from light.[6]
-
Q3: I've lost a significant portion of my product during the aqueous workup and recrystallization steps. How can I improve my product recovery?
A3: Product loss during purification is a common but preventable issue. The key is to understand the solubility properties of your product and choose your procedures and solvents accordingly.
-
Cause 1: Inefficient Extraction: During the workup, the product's solubility in the aqueous layer can be pH-dependent. While the amide product is largely neutral, any unreacted aniline will be soluble in an acidic aqueous wash, and any acidic byproducts (like bromoacetic acid) will be soluble in a basic aqueous wash. However, using overly harsh pH conditions could risk hydrolyzing the amide product.
-
Solution: Perform washes with mild solutions, such as saturated sodium bicarbonate to remove acid impurities, followed by a brine wash to reduce the solubility of the organic product in the aqueous phase. Ensure thorough mixing during extraction and allow adequate time for the layers to separate completely. Minimize the number of transfer steps to avoid physical loss of material.[3]
-
-
Cause 2: Improper Recrystallization Solvent: The goal of recrystallization is to find a solvent in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. If the product is too soluble in the chosen solvent even when cold, recovery will be low.
-
Solution: Recrystallization is a highly effective purification method for this product.[3] Ethanol or mixtures of ethanol and water are often suitable. Perform small-scale solvent screening tests to find the optimal solvent or solvent system. Once you have identified a good solvent, cool the solution slowly to allow for the formation of large, pure crystals, and then place it in an ice bath to maximize precipitation before filtration.
-
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base important in this synthesis?
The base plays a critical role by neutralizing the HBr or HCl generated during the reaction.[1] Without a base, the acid would protonate the nitrogen atom of the starting 2,5-dimethylaniline. This creates an ammonium salt (-NH3+), which deactivates the aromatic ring and, more importantly, removes the nucleophilic lone pair of electrons on the nitrogen, preventing it from attacking the bromoacetyl halide. A base like pyridine is often used because it is strong enough to neutralize the acid but is a poor enough nucleophile that it does not compete with the aniline in reacting with the bromoacetyl halide.
Q2: Can I use a different acylating agent, like acetic anhydride?
Using acetic anhydride would produce N-(2,5-dimethylphenyl)acetamide, not the desired 2-bromo derivative. For this specific synthesis, a bromoacetylating agent such as bromoacetyl bromide or bromoacetyl chloride is required to introduce the bromo-acetyl group.
Q3: My final product shows a broad melting point. What does this indicate?
A broad melting point range is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the pure substance, causing it to melt over a wider and lower temperature range than the sharp melting point of the pure compound. This indicates that further purification, such as another recrystallization or column chromatography, is necessary. The reported melting point for this compound is around 139 °C.[2]
Q4: How can I reliably monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[3] Spot the reaction mixture on a TLC plate alongside spots of your starting materials (2,5-dimethylaniline and bromoacetyl halide). The reaction is complete when the spot corresponding to the 2,5-dimethylaniline has disappeared and a new, single spot for the product has appeared. This prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to side products.
Visualizing the Process
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution pathway.
Troubleshooting Workflow
A logical workflow for diagnosing low yield issues.
Caption: A decision tree for troubleshooting low yield.
Data & Protocols
Table 1: Key Reagent Properties & Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Typical Molar Eq. | Role |
| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | 1.0 | Nucleophile |
| Bromoacetyl Bromide | C₂H₂Br₂O | 201.85 | 1.05 - 1.1 | Electrophile |
| Pyridine (Base) | C₅H₅N | 79.10 | 1.1 - 1.2 | Acid Scavenger |
| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | - | Reaction Medium |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Deactivated aniline (protonation), hydrolyzed acylating agent, temperature too low. | Add a non-nucleophilic base, use fresh/purified reagents under inert atmosphere, allow reaction to warm to RT and stir longer. |
| Dark Reaction Mixture | Runaway exotherm, oxidized starting aniline. | Add acylating agent dropwise at 0-5 °C, use distilled/pure aniline. |
| Product Loss in Workup | Improper pH during extraction, poor choice of recrystallization solvent. | Use mild washes (e.g., NaHCO₃), screen for an optimal recrystallization solvent to maximize recovery. |
| Impure Final Product | Side reactions from poor temp control, insufficient purification. | Improve cooling during addition, perform a second recrystallization or purify via column chromatography. |
Optimized Experimental Protocol
This protocol is a representative method and may require optimization based on laboratory conditions.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,5-dimethylaniline (1.0 eq.) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add pyridine (1.1 eq.) to the stirred solution.
-
Acylation: Add bromoacetyl bromide (1.05 eq.) dropwise to the cooled solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, quench the mixture by slowly adding it to cold water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.
References
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]
-
ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
- Google Patents. (1985).
-
Royal Society of Chemistry. (2013). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]
-
ResearchGate. N-acetylation of Aromatic Amines by One-pot Route. [Link]
-
ResearchGate. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. [Link]
-
YouTube. (2023). Conversion of Aniline to 4-Bromoaniline. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Arylamines. [Link]
-
Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? [Link]
-
NCERT. (2025-26 Reprint). Amines. [Link]
-
Khan Academy. Bromination of Aniline. [Link]
-
MDPI. (2020). Acetylation reaction of aniline to activation effect. [Link]
-
PubChem. 2,5-Dimethylaniline. [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
-
Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13. [Link]
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Technical Support Center: Bromination of N-(2,5-dimethylphenyl)acetamide
Welcome to the technical support center for the bromination of N-(2,5-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your synthesis of 4-bromo-2,5-dimethyl-N-phenylacetamide and other related compounds.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to identifying and resolving specific problems you may encounter during the bromination of N-(2,5-dimethylphenyl)acetamide.
Problem 1: Low Yield of the Desired Monobrominated Product
Symptoms:
-
The final product yield is significantly lower than expected.
-
TLC or NMR analysis shows a mixture of starting material and multiple products.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using TLC. If the starting material is still present after the recommended time, consider extending the reaction duration.
-
-
Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate.
-
Solution: While low temperatures can help control side reactions, they can also hinder the primary reaction. A careful balance is needed. The bromination of activated aromatic compounds is often exothermic; therefore, it's preferable to add the brominating agent dropwise to control the reaction temperature, which ideally ranges between -10°C and 30°C.[1]
-
-
Insufficient Brominating Agent: An inadequate amount of the brominating agent will result in incomplete conversion of the starting material.
-
Solution: Ensure you are using the correct stoichiometry of the brominating agent. A slight excess of the aromatic compound to be brominated compared to the molar content of bromine in the brominating agent is often preferable.[1]
-
Problem 2: Formation of Polybrominated Side Products
Symptoms:
-
Mass spectrometry analysis indicates the presence of di- or tri-brominated products.
-
NMR spectroscopy shows multiple aromatic signals with complex splitting patterns.
Possible Causes & Solutions:
-
Excess Brominating Agent: Using too much of the brominating agent is a common cause of polybromination.[2]
-
Solution: Carefully control the stoichiometry of the brominating agent. Using an in-situ generation method for bromine, such as the reaction of KBrO3 with HBr, can maintain a low concentration of Br2 at any given moment, thus preventing multiple brominations.[2]
-
-
High Reaction Temperature: Higher temperatures can increase the rate of subsequent bromination reactions on the already monosubstituted product.[3][4]
-
Solution: Maintain a low and controlled reaction temperature. Running the reaction at 0°C or even lower can significantly reduce the formation of polybrominated species.[5]
-
-
Highly Activating Substrate: The acetamido group and the two methyl groups are activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack.
-
Solution: Employ a less reactive brominating agent. For instance, N-bromosuccinimide (NBS) can be a milder alternative to molecular bromine.[5]
-
Problem 3: Presence of an Unexpected N-Bromo Amide Impurity
Symptoms:
-
Characterization data (e.g., NMR, MS) suggests the presence of a compound where bromine is attached to the nitrogen of the amide group.
Possible Causes & Solutions:
-
Reaction Conditions Favoring N-Bromination: Certain conditions, particularly in the absence of a strong Lewis acid catalyst, can lead to the formation of N-bromo amides.[6][7]
-
Solution: Ensure the presence of a suitable catalyst for electrophilic aromatic substitution, such as FeBr3, which promotes the formation of a bromine electrophile.[8][9] The reaction of an amide with bromine in the presence of a base is a known method for preparing N-bromoamides.[10][11] Therefore, maintaining acidic or neutral conditions is crucial to avoid this side reaction.
-
Problem 4: Hydrolysis of the Acetamide Group
Symptoms:
-
The presence of 4-bromo-2,5-dimethylaniline as a byproduct is detected.
-
The formation of acetic acid may also be observed.
Possible Causes & Solutions:
-
Harsh Acidic Conditions: Prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to the hydrolysis of the amide bond.[12][13][14][15][16]
-
Solution: Use milder acidic conditions if possible. Acetic acid is often used as a solvent and provides a sufficiently acidic medium for the reaction without being harsh enough to cause significant hydrolysis.[17] If a stronger acid is required, minimize the reaction time and maintain a low temperature.
-
Frequently Asked Questions (FAQs)
Q1: Why is the acetamido group important in this reaction?
The acetamido group serves two primary purposes. First, it is an activating, ortho-, para-directing group, which facilitates the electrophilic aromatic substitution. Second, its steric bulk can hinder substitution at the ortho positions, leading to greater selectivity for the para position.[2]
Q2: What is the expected major product for the monobromination of N-(2,5-dimethylphenyl)acetamide?
The major product is expected to be N-(4-bromo-2,5-dimethylphenyl)acetamide . The acetamido group directs ortho- and para-, and the methyl groups are also ortho- and para-directing. The para position to the strongly activating acetamido group is the most sterically accessible and electronically favorable position for substitution.
Q3: Can I use a different brominating agent besides molecular bromine?
Yes, several other brominating agents can be used, and they can offer better control over the reaction. N-bromosuccinimide (NBS) is a common alternative that is often milder and more selective.[5][18] Other systems include using potassium bromide with an oxidizing agent like ceric ammonium nitrate or potassium bromate.[17][19]
Q4: How can I purify the final product if I have a mixture of mono- and di-brominated compounds?
Purification can typically be achieved through recrystallization or column chromatography. The polarity difference between the monobrominated and dibrominated products should be sufficient to allow for separation by silica gel chromatography.
Experimental Protocols
Standard Protocol for the Bromination of N-(2,5-dimethylphenyl)acetamide
This protocol is a general guideline and may require optimization based on your specific experimental setup and desired outcomes.
Materials:
-
N-(2,5-dimethylphenyl)acetamide
-
Molecular bromine (Br2) or N-bromosuccinimide (NBS)
-
Glacial acetic acid
-
Lewis acid catalyst (e.g., FeBr3, optional)
-
Sodium bisulfite solution
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve N-(2,5-dimethylphenyl)acetamide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5°C.
-
If using a catalyst, add a catalytic amount of FeBr3.
-
Slowly add a solution of molecular bromine in glacial acetic acid dropwise to the cooled solution while stirring. Alternatively, add NBS portion-wise.
-
Maintain the temperature between 0-5°C during the addition. The reaction is exothermic.[1]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into cold water.
-
If molecular bromine was used, add a sodium bisulfite solution to quench any unreacted bromine.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified N-(4-bromo-2,5-dimethylphenyl)acetamide.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and potential side reactions in the bromination of N-(2,5-dimethylphenyl)acetamide.
Caption: Main and side reaction pathways.
Caption: Troubleshooting decision flowchart.
Quantitative Data Summary
| Issue | Parameter to Control | Recommended Range/Action | Reference |
| Polybromination | Molar ratio of Bromine:Substrate | 1:1 or slight excess of substrate | [1] |
| Temperature | -10°C to 30°C | [1] | |
| Amide Hydrolysis | Acid Strength | Use weaker acids like acetic acid | [17] |
| Reaction Time | Minimize exposure to harsh conditions | [12][14] | |
| Low Yield | Reaction Time | Monitor by TLC until completion | N/A |
| Temperature | Optimize for rate vs. side reactions | [1] |
References
-
Bromination of Acetanilide | Mechanism & Steps. (n.d.). Study.com. Retrieved January 17, 2026, from [Link]
-
Bromination of acetanilide. (2016, October 17). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Video: Bromination of Acetanilide | Mechanism & Steps. (n.d.). Study.com. Retrieved January 17, 2026, from [Link]
-
2.3 BROMINATION OF ACETANILIDE- POST GRADUATE LEVEL. (2016, January 2). YouTube. Retrieved January 17, 2026, from [Link]
- Method for the bromination of aromatic compound. (n.d.). Google Patents.
-
Electrophilic Bromine Substitution on Acetanilide. (2013, February 20). Reddit. Retrieved January 17, 2026, from [Link]
-
Sustainable Aerobic Bromination with Controllable Chemoselectivity. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Sustainable Aerobic Bromination with Controllable Chemoselectivity. (2023, December 28). ACS Omega. Retrieved January 17, 2026, from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023, March 12). YouTube. Retrieved January 17, 2026, from [Link]
-
Bromination of Aromatic Compounds with Potassium Bromide in the Presence of Poly(4-vinylpyridine)-Supported Bromate in Nonaqueous Solution. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
What is the mechanism of bromination of an amide group? (2023, April 7). Quora. Retrieved January 17, 2026, from [Link]
-
Effect of the Oxidation and Thermal Treatment on Bromination of Activated Carbon. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, June 16). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
N-bromination of amides, imides, and sulfonamides with acetyl hypobromite. (n.d.). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Acetamide, N-bromo-. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
-
Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis**. (n.d.). Wiley Online Library. Retrieved January 17, 2026, from [Link]
-
the hydrolysis of amides. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]
-
Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved January 17, 2026, from [Link]
-
Worked problem: Synthesis of Amines | Amines | Class 12 | Chemistry | Khan Academy. (2024, December 31). YouTube. Retrieved January 17, 2026, from [Link]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-N-(2,5-dimethylphenyl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-bromo-N-(2,5-dimethylphenyl)acetamide . This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. The inherent steric hindrance of this molecule, arising from the ortho-bromo substituent and the bulky N-aryl group, often leads to common issues such as low conversion, sluggish reaction rates, and formation of undesirable byproducts.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.
Understanding the Challenge: Steric Hindrance
The primary obstacle in coupling this compound is steric hindrance around the reaction center. The bulky acetamide group ortho to the bromine can impede the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. This is a crucial, and often rate-determining, step in the catalytic cycle.[1] Successfully coupling this substrate requires a carefully selected catalyst system and optimized conditions that can overcome this steric barrier.
The Suzuki-Miyaura Catalytic Cycle: A Visual Overview
A fundamental understanding of the reaction mechanism is essential for effective troubleshooting. The generally accepted mechanism proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][3] The efficiency of each step is critical for a high-yielding reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction shows very low or no conversion of the this compound starting material. What is the likely cause and how can I fix it?
A1: Cause & Explanation
Low conversion with a sterically hindered substrate like this is almost always due to an inefficient oxidative addition step. The bulky groups surrounding the C-Br bond prevent the active Pd(0) catalyst from inserting itself, thus stalling the entire catalytic cycle.[4][5] Another common cause is the deactivation of the catalyst, often due to exposure to oxygen.[6]
Solutions:
-
Select a More Effective Ligand: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for sterically demanding substrates. You need ligands that are both electron-rich and bulky . These properties promote the formation of a highly reactive, monoligated Pd(0) species, which is more effective at oxidative addition.[7]
-
Use a Modern Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ and a separate ligand, consider using a pre-formed pre-catalyst. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst under the reaction conditions, leading to more reproducible results.[10]
-
Ensure a Rigorously Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive state and promote unwanted side reactions like homocoupling.[6]
-
Action: Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.
-
Q2: I'm observing a significant amount of homocoupled byproduct from my boronic acid (R-R). Why is this happening?
A2: Cause & Explanation
The formation of a biaryl byproduct derived from the boronic acid (homocoupling) is typically caused by the presence of oxygen or the use of a Pd(II) salt as a pre-catalyst without an effective reducing agent.[10] Oxygen can facilitate a competing catalytic cycle that couples two boronic acid molecules. When using a Pd(II) source like Pd(OAc)₂, the pre-catalyst is often reduced to Pd(0) by the homocoupling of two boronic acid molecules, especially if phosphine ligands are not present or efficient at this reduction.[10]
Solutions:
-
Improve Degassing: As mentioned above, rigorously exclude oxygen from your reaction. This is the most common and effective solution.[6]
-
Switch to a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue as they are already in the correct oxidation state, although they can be less stable.[9]
-
Optimize Base and Solvent: A slow transmetalation step can allow side reactions to become more prominent. Ensure your base is strong enough and sufficiently soluble to activate the boronic acid effectively.
Q3: My main byproduct is the dehalogenated starting material, N-(2,5-dimethylphenyl)acetamide. How can I prevent this?
A3: Cause & Explanation
This side reaction, known as hydrodehalogenation, occurs when the Ar-Pd(II)-X intermediate formed after oxidative addition is intercepted by a hydride source before transmetalation can occur.[10] The subsequent reductive elimination releases the dehalogenated arene. Potential hydride sources can include trace water, certain solvents (like alcohols if used as a co-solvent), or even some bases or their hydrates.
Solutions:
-
Use Anhydrous Conditions: Ensure your solvent is anhydrous and your base is dry. Using a base like K₃PO₄, which is a poor hydride donor, is often preferable to bases like hydroxides.[6]
-
Avoid Alcoholic Solvents: While sometimes used, solvents like ethanol can be a source of hydrides. Stick to aprotic solvents like dioxane, toluene, or THF.[10]
-
Choose a Bulky Ligand: A bulky ligand can create a sterically crowded environment around the palladium center, which can disfavor the approach of hydride sources and accelerate the desired transmetalation and reductive elimination steps.[5]
Q4: I suspect my boronic acid is decomposing (protodeborylation). What are the signs and solutions?
A4: Cause & Explanation
Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[10] This is often promoted by the presence of water, especially at elevated temperatures and over long reaction times. The signs are the formation of the corresponding arene (R-H) and a decrease in the yield of your desired product, even if the aryl bromide is consumed.
Solutions:
-
Use a More Stable Boronic Ester: Boronic acids can be prone to decomposition. Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (R-B(pin)), can significantly reduce protodeborylation.[6] These esters are generally more robust but may require slightly more forcing conditions for transmetalation.
-
Minimize Water Content: While a small amount of water can sometimes be beneficial for dissolving the base, excess water should be avoided.[11] Consider using anhydrous K₃PO₄ as the base in an anhydrous solvent system.
-
Use a Milder Base: If your substrate is not base-sensitive, a stronger base like K₃PO₄ or Cs₂CO₃ is often preferred as it can accelerate the transmetalation step, reducing the overall reaction time and minimizing the opportunity for the boronic acid to decompose.[12]
Recommended Reaction Parameters & Protocols
For a challenging substrate like this compound, a systematic approach to optimization is key. Below is a table summarizing recommended starting points for key parameters.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Strategy |
| Pd Source | SPhos Pd G3 / XPhos Pd G3 | Pre-catalysts provide reproducibility. Start with 1-2 mol%. Can be lowered to <0.5 mol% once optimized.[8] |
| Ligand | SPhos / XPhos / RuPhos | Bulky, electron-rich ligands are essential to overcome steric hindrance in the oxidative addition step.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (3.0 equiv) | Strong, non-nucleophilic bases are effective. Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive.[12] |
| Solvent | 1,4-Dioxane / Water (10:1) or Toluene | Dioxane and toluene are excellent for Suzuki couplings. A small amount of water aids in dissolving the base.[13][14] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for sterically hindered substrates.[15] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide. Consider using the pinacol ester for stability.[6] |
Experimental Protocol: Optimized Suzuki Coupling for Sterically Hindered Substrates
This protocol provides a robust starting point for the coupling of This compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
SPhos Pd G3 Pre-catalyst (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the SPhos Pd G3 Pre-catalyst (0.02 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the aryl bromide) and a 10:1 dioxane/water ratio.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting aryl bromide. A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Amatore, C., et al. (2006). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
-
Lima, F., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
RSC Publishing. Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
RSC Publishing. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis. [Link]
-
National Institutes of Health. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
-
ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]
-
PubMed. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
RSC Publishing. Palladium(ii) complexes of 2,2′-tellurobis(N,N-diphenyl acetamide): efficient catalysts for Suzuki–Miyaura coupling at room temperature under air. [Link]
-
ResearchGate. Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. [Link]
-
ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
Sources
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"2-bromo-N-(2,5-dimethylphenyl)acetamide" degradation and stability issues
Welcome to the technical support center for 2-bromo-N-(2,5-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Given the limited specific literature on this exact molecule, this guide synthesizes field-proven insights and data from closely related analogues, particularly other N-aryl-2-haloacetamides, to provide a robust framework for your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: Proper storage and handling are critical to maintaining the integrity of this compound. Based on the reactivity of the α-bromo amide functional group, the following conditions are recommended:
-
Storage: The compound should be stored in a cool, dry, and dark place.[1][2] For long-term stability, storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize exposure to moisture and atmospheric oxygen.
-
Handling: Use this compound in a well-ventilated area or under a chemical fume hood.[2][3] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4] Due to its chemical nature, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]
Q2: What are the primary chemical degradation pathways for this compound?
A2: The structure of this compound features two primary sites susceptible to degradation: the electrophilic carbon attached to the bromine and the amide bond.
-
Nucleophilic Substitution of Bromine: The C-Br bond is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack. This is a common reactivity pattern for α-haloacetamides.[5] Common nucleophiles in experimental settings include water, alcohols (if used as solvents), and buffer components (e.g., phosphate, amines).
-
Hydrolysis of the Amide Linkage: The amide bond can be cleaved via hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[5][6] This pathway results in the formation of 2,5-dimethylaniline and bromoacetic acid.
Below is a diagram illustrating these predicted degradation pathways.
Caption: Predicted degradation pathways for this compound.
Q3: How can I effectively monitor the purity and stability of my samples?
A3: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is the most common and reliable method for assessing the purity and stability of compounds like this compound.[7][8][9]
A typical starting point for method development would involve:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[10] The aqueous phase is often acidified with formic acid or phosphoric acid to ensure sharp peak shapes.[7]
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (typically between 210-260 nm for aromatic amides).
-
Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can separate the intact compound from its degradation products.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Rapid loss of compound purity in solution.
-
Observation: You prepare a stock solution in a solvent like methanol or an aqueous buffer, and subsequent HPLC analysis shows a significant decrease in the main peak area with the appearance of new peaks, even after short-term storage.
-
Probable Cause: This is likely due to solvolysis, where the solvent acts as a nucleophile, displacing the bromide ion. In methanol, this would form 2-methoxy-N-(2,5-dimethylphenyl)acetamide. In aqueous solutions, it would form 2-hydroxy-N-(2,5-dimethylphenyl)acetamide. The rate of degradation is often accelerated by elevated temperatures and non-neutral pH.
-
Troubleshooting Protocol:
-
Solvent Selection: For stock solutions, prioritize aprotic, non-nucleophilic solvents such as anhydrous DMSO or acetonitrile.
-
Fresh Preparation: Always prepare aqueous solutions fresh before each experiment. Avoid storing the compound in aqueous or alcoholic solutions for extended periods.
-
pH Control: If working in aqueous buffers, conduct a preliminary stability test to determine the compound's half-life in your specific buffer system. Adjust the pH if necessary, as amide hydrolysis is catalyzed by both strong acids and bases.[5]
-
Temperature: Store solutions at low temperatures (2-8°C or -20°C) to slow the degradation rate, but always bring them to room temperature before use to ensure complete dissolution.
-
Problem 2: Appearance of unknown peaks in HPLC chromatograms after stress testing or storage.
-
Observation: Your HPLC analysis reveals new, unidentified peaks that were not present in the initial analysis of the compound.
-
Probable Cause: These peaks are likely degradation products. Identifying them is key to understanding the stability limitations of the molecule.
-
Troubleshooting Protocol:
-
Forced Degradation Study: Perform a forced degradation study to intentionally generate and identify potential degradation products. This provides a validated, stability-indicating analytical method. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Peak Identification: Use HPLC coupled with Mass Spectrometry (HPLC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This allows for the tentative identification of the degradants based on the predicted pathways.
-
Data Interpretation: Compare the observed masses with the expected masses of potential degradation products, as summarized in the table below.
-
| Potential Degradant | Molecular Formula | Monoisotopic Mass (Da) | Formation Pathway |
| 2-hydroxy-N-(2,5-dimethylphenyl)acetamide | C₁₀H₁₃NO₂ | 179.09 | Hydrolysis of C-Br bond |
| 2-methoxy-N-(2,5-dimethylphenyl)acetamide | C₁₁H₁₅NO₂ | 193.11 | Methanolysis of C-Br bond |
| 2,5-dimethylaniline | C₈H₁₁N | 121.09 | Hydrolysis of amide bond |
| N,N'-(ethane-1,2-diyl)bis(N-(2,5-dimethylphenyl)acetamide) (Dimer) | C₂₂H₂₈N₂O₂ | 368.22 | Reaction with a nucleophilic amine impurity/degradant |
Problem 3: Inconsistent or lower-than-expected activity in biological assays.
-
Observation: The compound shows variable or diminishing potency in cell-based or enzymatic assays conducted in aqueous media over several hours.
-
Probable Cause: The compound is likely degrading in the aqueous assay buffer, leading to a lower effective concentration of the active molecule over the course of the experiment. The degradation products may also have unintended biological activity or interfere with the assay.
-
Troubleshooting Protocol:
-
Assay Buffer Stability Test: Before conducting extensive biological experiments, incubate the compound in the final assay buffer under the exact experimental conditions (temperature, pH, light exposure) for the maximum duration of the assay.
-
Time-Course Analysis: Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining parent compound.
-
Workflow Optimization: If significant degradation is observed, consider modifying the experimental workflow. This could involve reducing the incubation time or adding the compound to the assay at the last possible moment.
-
Assay Control: Include a control to test the effect of the major degradation products (if they can be synthesized or isolated) on the biological assay to rule out interference.
-
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-bromo-N-(2,5-dimethylphenyl)acetamide
Welcome to the technical support center for the purification of crude "2-bromo-N-(2,5-dimethylphenyl)acetamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity product. The following question-and-answer format addresses common challenges encountered during the purification process, explaining the underlying chemical principles and offering field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a sticky oil or a discolored solid. What are the likely impurities?
A1: The physical state and color of your crude product provide valuable clues about the potential impurities. The synthesis of this compound via the acylation of 2,5-dimethylaniline with bromoacetyl bromide can lead to several common impurities:
-
Unreacted Starting Materials:
-
2,5-Dimethylaniline: This is a common impurity if the reaction did not go to completion. It is an oily liquid at room temperature and can contribute to a sticky or oily crude product.
-
Bromoacetyl bromide: This reagent is highly reactive and lachrymatory.[1] If excess is used, it can remain in the crude product. It readily hydrolyzes with atmospheric moisture to form bromoacetic acid and hydrobromic acid, which can also be present.[1]
-
-
Side Products:
-
Di-acylated product: A small amount of the di-acylated product, where the bromoacetyl group has reacted twice with the aniline nitrogen, may form, although this is generally sterically hindered.
-
Over-brominated species: While less common in this specific reaction, impurities from the bromoacetyl bromide, such as those arising from excessive bromination during its synthesis, could be present.[2][3]
-
-
Hydrolysis Products:
-
Bromoacetic acid: Formed from the hydrolysis of bromoacetyl bromide, this is an acidic impurity that can be removed with a basic wash.
-
The discoloration (often yellow or brown) of the crude product is typically due to the presence of unreacted 2,5-dimethylaniline, which can oxidize over time, or other colored byproducts.
Q2: I performed an aqueous workup, but my product is still impure. What is the next best purification step?
A2: An aqueous workup is a good first step to remove water-soluble impurities like hydrobromic acid and excess bromoacetyl bromide (which hydrolyzes). However, organic-soluble impurities like unreacted 2,5-dimethylaniline and other side products will remain. The two most effective subsequent purification techniques are recrystallization and column chromatography .
-
Recrystallization is often the preferred method for its simplicity and scalability if a suitable solvent is found. It is highly effective at removing small amounts of impurities from a crystalline solid.
-
Column chromatography is a more powerful technique for separating compounds with similar polarities and is particularly useful if recrystallization fails or if the crude product is an oil.[4][5][6]
The choice between these two methods depends on the nature of the impurities and the quantity of material to be purified.
Q3: How do I choose the right solvent for recrystallizing my product?
A3: The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent should:
-
Dissolve the desired compound sparingly or not at all at room temperature.
-
Dissolve the desired compound well at an elevated temperature (near the solvent's boiling point).
-
Either dissolve the impurities well at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).
-
Not react with the compound to be purified.
-
Be volatile enough to be easily removed from the purified crystals.
A systematic approach to solvent selection is crucial.
Protocol: Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of your crude "this compound" into several small test tubes.
-
To each test tube, add a few drops of a different test solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water).
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound.
-
Gently heat the test tubes that did not show solubility at room temperature. The compound should dissolve completely near the boiling point of the solvent.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that yields a good crop of crystals upon cooling is a suitable choice for recrystallization.
For N-substituted acetamides, polar solvents like ethanol or ethanol/water mixtures are often good starting points.[7]
Q4: My recrystallization attempt resulted in a low yield or no crystals at all. What went wrong?
A4: Several factors can lead to a poor outcome in recrystallization. Here's a troubleshooting guide:
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | - Using too much solvent. | - Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| - Cooling the solution too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[7] | |
| - Premature crystallization during hot filtration. | - Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent before filtering. | |
| No Crystals Form | - The solution is not supersaturated (too much solvent was used). | - Concentrate the solution by boiling off some of the solvent. |
| - The compound is very soluble in the chosen solvent even at low temperatures. | - Try a different solvent or a binary solvent system (e.g., by adding a non-solvent dropwise to the hot solution until it becomes cloudy, then reheating to clarify before cooling). | |
| - The presence of oily impurities inhibiting crystallization. | - Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If this fails, column chromatography may be necessary. | |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound. | - Choose a solvent with a lower boiling point. |
| - The solution is cooled too rapidly. | - Allow for slower cooling. |
Q5: I need to use column chromatography. What solvent system (mobile phase) should I start with?
A5: For silica gel column chromatography of moderately polar compounds like "this compound," a good starting point for the mobile phase is a mixture of a non-polar solvent and a slightly more polar solvent. A common and effective combination is hexanes and ethyl acetate .
To determine the optimal ratio, you can use Thin Layer Chromatography (TLC).
Workflow: Determining the Optimal Mobile Phase using TLC
Caption: TLC workflow for mobile phase optimization.
-
If the Rf value is too high (> 0.4): The mobile phase is too polar. Increase the proportion of the non-polar solvent (hexanes).
-
If the Rf value is too low (< 0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).
A good starting point for your column would be a solvent system that gives your product an Rf of around 0.3.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes that a suitable solvent (e.g., ethanol/water) has been identified through screening.
-
Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purification using a silica gel column.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase (e.g., 100% hexanes or a high hexanes ratio mixture).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting the column with the determined mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Combining and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified "this compound."
Purity Assessment
After purification, it is essential to assess the purity of your "this compound." Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This technique can provide quantitative information about the purity of your compound.[4][5][6]
By following these guidelines and protocols, you can effectively troubleshoot common issues and achieve a high degree of purity for your "this compound," ensuring the quality and reliability of your subsequent research and development activities.
References
-
National Center for Biotechnology Information. (n.d.). Bromoacetyl bromide. PubChem. Retrieved from [Link][1]
-
Gowda, B. T., et al. (2003). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 59(7), o993-o994. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link][4]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link][5]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link][6]
-
Schneider, S., et al. (2005). Bromoacetyl Bromide: A Versatile and Selective Cleaving Agent for Ethers and Acetals. Synlett, 2005(12), 1934-1936. Retrieved from [Link]
-
Google Patents. (n.d.). CN104529745A - Method for preparing acetyl bromide from phosphorus tribromide. Retrieved from [2]
-
Google Patents. (n.d.). CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide. Retrieved from [3]
-
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
Wang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(15), 3457. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A SAFE AND SCALABLE SYNTHESIS OF OPPOLZER'S GLYCYLSULTAM. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation and C-acylation of polyrrole latex with bromoacetyl bromide. Retrieved from [Link]
-
Missioui, H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 169–175. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
American Chemical Society. (2022, March 7). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]
-
SynZeal. (n.d.). N-(2,6-Dimethylphenyl)acetamide D3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-. Substance Details - SRS. Retrieved from [Link]
Sources
- 1. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104529745A - Method for preparing acetyl bromide from phosphorus tribromide - Google Patents [patents.google.com]
- 3. CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide - Google Patents [patents.google.com]
- 4. Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)- | SIELC Technologies [sielc.com]
- 5. Separation of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"2-bromo-N-(2,5-dimethylphenyl)acetamide" solubility problems in reaction media
Welcome to the technical support center for 2-bromo-N-(2,5-dimethylphenyl)acetamide (CAS No. 349120-88-3). This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this reagent in various reaction media. We will explore the underlying chemical principles governing its solubility and provide actionable troubleshooting strategies and detailed protocols to ensure the success of your experiments.
Understanding the Molecule: Structural and Solubility Profile
This compound is a substituted amide featuring several key structural motifs that dictate its solubility.[1][2] The molecule possesses a hydrophobic (lipophilic) dimethylphenyl group and a polar amide linkage capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O).[3] The presence of the bromine atom further contributes to its molecular weight and polarity. This combination results in a compound that is generally poorly soluble in water but exhibits better solubility in various organic solvents.[3][4]
The crystal lattice energy of the solid compound also plays a significant role; strong intermolecular interactions in the solid state, such as hydrogen bonding between amide groups, must be overcome by solvent-solute interactions for dissolution to occur.[5] Challenges often arise when the polarity of the reaction medium is not ideally matched to the compound's mixed polarity characteristics.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my primary reaction solvent. What is the first thing I should do?
A1: The first step is to ensure your solvent choice is appropriate. Given the compound's structure, polar aprotic solvents are often the best starting point. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or acetone are excellent candidates. If you are using a less polar solvent like Dichloromethane (DCM) or a polar protic solvent like ethanol, you may face limitations.
Before making drastic changes, gentle heating of the mixture can often significantly improve solubility for compounds where the dissolution process is endothermic (absorbs heat).[6][7] We recommend warming the mixture to 40-50 °C with stirring to see if the solid dissolves.
Q2: I observed my compound dissolving upon heating, but it crashed out of solution as the reaction proceeded or cooled. Why does this happen and how can I prevent it?
A2: This phenomenon, known as precipitation, occurs when the solution becomes supersaturated. This can happen for several reasons:
-
Temperature Change: The reaction mixture cooled, reducing the compound's solubility limit.
-
Change in Solvent Composition: A reagent or byproduct generated during the reaction may have altered the overall polarity of the medium, making it less hospitable to your starting material.
-
Reaching the Solubility Limit: The concentration of your compound may simply be too high for the chosen solvent, even at elevated temperatures.
To prevent this, you can:
-
Maintain Reaction Temperature: If the reaction chemistry allows, maintain a constant, elevated temperature throughout the process.
-
Use a Co-solvent: Introduce a small amount of a stronger solubilizing agent, like DMSO or DMF, to the primary solvent. A final concentration of 5-10% (v/v) of the co-solvent can often keep the compound in solution without drastically altering the reaction environment.[8]
-
Increase Solvent Volume: Dilute the reaction. While not always ideal, increasing the total volume of the solvent will lower the concentration and may prevent precipitation.
Q3: Can I use a co-solvent? Which ones are recommended and are there any risks?
A3: Yes, using a co-solvent is a very common and effective strategy.[8]
-
Recommended Co-solvents: For increasing the polarity and solubilizing power of solvents like THF or Ethyl Acetate, a small addition of DMSO or DMF is highly effective.
-
Risks and Considerations:
-
Reactivity: Ensure the co-solvent is inert under your reaction conditions. For instance, DMF can be unstable with certain strong acids or bases.
-
Product Purification: The high boiling point of solvents like DMSO and DMF can complicate product isolation and purification. You will need to plan for aqueous workups to remove them or consider high-vacuum evaporation.
-
Reaction Kinetics: The solvent can influence reaction rates. A change in the solvent system may require re-optimization of the reaction time or temperature.
-
Q4: Does the physical form of the solid reagent matter for solubility?
A4: Absolutely. The particle size of the solid has a direct impact on the rate of dissolution.[6][9] Smaller particles have a larger surface area-to-volume ratio, which allows for more efficient interaction with the solvent.[6] If you have large crystals or a caked solid, gently grinding the material into a fine powder with a mortar and pestle before adding it to the solvent can significantly speed up the dissolution process.
Troubleshooting Guide: At-a-Glance
This decision-making workflow provides a systematic approach to resolving solubility issues in real-time.
Caption: Troubleshooting flowchart for solubility issues.
Key Factors Influencing Solubility
The solubility of this compound is a multifactorial issue. The interplay between the solute, the solvent, and the experimental conditions determines the outcome.
Caption: Interacting factors that determine solubility.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid determination of suitable solvents on a small scale.
Safety: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10][11]
Materials:
-
This compound
-
A selection of solvents (see table below)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stir plate and small stir bars
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 10 mg of the compound into each labeled vial.
-
Add a small stir bar to each vial.
-
Using a pipette, add the first solvent dropwise up to 0.1 mL (to test for high solubility, ~100 mg/mL). Cap the vial and vortex for 30 seconds.
-
If the solid is not fully dissolved, place the vial on a stir plate and stir for 5 minutes at room temperature.
-
If the solid remains, continue to add the solvent in 0.1 mL increments, vortexing and stirring after each addition, until the solid dissolves or a total volume of 1 mL is reached (corresponding to ~10 mg/mL).
-
Record the volume of solvent required to fully dissolve the solid.
-
If the solid is still present at 1 mL, gently warm the vial to 40-50 °C and observe any changes. Note if it dissolves with heat.
Table 1: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Expected Solubility of this compound |
|---|---|---|
| Non-Polar | Hexanes, Toluene | Poor to Insoluble |
| Chlorinated | Dichloromethane (DCM) | Moderate |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good |
| Esters | Ethyl Acetate (EtOAc) | Moderate to Good |
| Ketones | Acetone | Good |
| Polar Aprotic | DMF, DMSO, Acetonitrile (ACN) | Very Good to Excellent |
| Alcohols | Methanol, Ethanol | Moderate (May decrease at high concentrations) |
Protocol 2: Preparation of a Stock Solution Using a Co-Solvent
This is useful when the primary reaction solvent is a poor solvent for the compound.
Procedure:
-
In a separate, small flask, dissolve the required mass of this compound in a minimal amount of a strong, compatible solvent like DMSO or DMF.[8] For example, dissolve 1 gram of the compound in 2-3 mL of DMSO.
-
Warm gently if necessary to ensure complete dissolution.
-
In your main reaction vessel, combine all other reagents in the primary reaction solvent.
-
While stirring the main reaction mixture, slowly add the concentrated stock solution dropwise. Observe carefully to ensure the compound does not precipitate upon addition. The final concentration of the co-solvent should ideally be kept below 10% (v/v) to minimize its impact on the reaction.[8]
References
- BenchChem. (n.d.). Troubleshooting poor solubility of Bromoacetamido-PEG4-Acid conjugates.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%.
- ChemicalBook. (n.d.). 349120-88-3(2-BROMO-N-(2,5-DIMETHYL-PHENYL)-ACETAMIDE) Product Description.
- AK Scientific, Inc. (n.d.). 2-Bromo-N-(2,3-dimethylphenyl)acetamide Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromoacetamide.
- IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- ResearchGate. (2025). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K.
- BLDpharm. (n.d.). 349120-88-3|this compound.
- Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- ChemicalBook. (n.d.). 349120-86-1(2-BROMO-N-(3,5-DIMETHYL-PHENYL)-ACETAMIDE) Product Description.
- CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide CAS#: 1131-01-7.
- National Institutes of Health (NIH). (2025). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability.
Sources
- 1. 349120-88-3|this compound|BLD Pharm [bldpharm.com]
- 2. 349120-86-1 CAS MSDS (2-BROMO-N-(3,5-DIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide CAS#: 1131-01-7 [m.chemicalbook.com]
- 5. Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
Improving the reactivity of "2-bromo-N-(2,5-dimethylphenyl)acetamide"
Technical Support Center: 2-bromo-N-(2,5-dimethylphenyl)acetamide
Introduction
Welcome to the dedicated technical support guide for this compound. This document serves as a resource for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reactivity of this versatile chemical intermediate. As a key building block in organic synthesis, its reactivity is primarily centered on the α-bromo group, which makes it an excellent electrophile for nucleophilic substitution reactions. However, factors such as steric hindrance from the substituted phenyl ring, solvent choice, and nucleophile strength can significantly impact reaction outcomes.
This guide provides in-depth, experience-driven advice in a question-and-answer format, alongside troubleshooting protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is sluggish or incomplete. What are the primary factors I should investigate?
A1: Slow or incomplete reactions are common and typically stem from a few core issues. The primary factors to evaluate are the nucleophilicity of your reagent, the solvent system, and the reaction temperature.
-
Nucleophile Strength: The reactivity of your nucleophile is paramount. Weak nucleophiles (e.g., water, alcohols) will react much slower than strong ones (e.g., thiolates, iodides, or amines). For protic nucleophiles like amines or thiols, the addition of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) is often necessary to deprotonate them in situ, thereby increasing their nucleophilicity.
-
Solvent Choice: The reaction proceeds via an SN2 mechanism. Polar aprotic solvents such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl sulfoxide (DMSO) are highly recommended. These solvents solvate the counter-ion of the nucleophile but do not extensively solvate the nucleophile itself, leaving it more "naked" and reactive. Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.
-
Temperature: If kinetics are slow, particularly with moderately active nucleophiles, increasing the reaction temperature is a standard approach. A general rule of thumb is that the rate of many organic reactions doubles for every 10°C increase in temperature. Monitoring the reaction for potential decomposition or side-product formation at elevated temperatures is crucial.
Q2: I am observing a significant amount of an elimination byproduct. How can I minimize this?
A2: The formation of an elimination (E2) byproduct, N-(2,5-dimethylphenyl)acetamide, can occur if your nucleophile is also a strong, sterically hindered base. This is more prevalent at higher temperatures.
To suppress this side reaction:
-
Use a Less Basic Nucleophile: If possible, select a nucleophile that is less basic. For instance, when choosing between two similar nucleophiles, the one with the lower pKa of its conjugate acid is generally less basic.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at elevated temperatures. Running the reaction at the lowest temperature that allows for a reasonable substitution rate can significantly improve the SN2/E2 ratio.
-
Avoid Sterically Hindered Bases: Strong, bulky bases like potassium tert-butoxide are well-known to favor elimination. If a base is required, a weaker, less hindered one like potassium carbonate is often a better choice.
Q3: How can I systematically improve the leaving group ability of the bromide for a particularly challenging substitution?
A3: While bromide is a good leaving group, its reactivity can be enhanced by converting it to an iodide in situ via the Finkelstein reaction . Iodide is an excellent leaving group due to its larger size and greater polarizability. This is achieved by adding a catalytic or stoichiometric amount of a soluble iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), to the reaction mixture. Acetone is the classic solvent for this procedure because sodium bromide and potassium bromide are insoluble in it, which drives the equilibrium toward the formation of the more reactive iodo-acetamide intermediate according to Le Châtelier's principle.
Below is a diagram illustrating this catalytic cycle.
Caption: Finkelstein reaction enhances reactivity by converting bromide to a superior iodide leaving group.
Troubleshooting Guide: Low Product Yield
This section provides a structured workflow for diagnosing and resolving low yields in nucleophilic substitution reactions involving this compound.
Experimental Workflow for Diagnosing Low Yield
Caption: A logical workflow for troubleshooting and resolving low product yields.
Quantitative Data Summary: Solvent Effects
The choice of solvent has a profound impact on the reaction rate of SN2 reactions. Below is a table summarizing the properties of common solvents and their general suitability.
| Solvent | Class | Dielectric Constant (ε) | Suitability for SN2 | Rationale |
| DMSO | Polar Aprotic | 47 | Excellent | High polarity stabilizes the transition state; does not hydrogen-bond with nucleophiles. |
| DMF | Polar Aprotic | 37 | Excellent | Similar to DMSO, effectively solvates cations while leaving the nucleophile highly reactive. |
| Acetonitrile | Polar Aprotic | 36 | Very Good | Less polar than DMF/DMSO but an excellent choice offering good reactivity and easier removal. |
| Acetone | Polar Aprotic | 21 | Good | Particularly useful for Finkelstein reactions due to differential salt solubility. |
| Ethanol | Polar Protic | 25 | Poor | Solvates and deactivates the nucleophile through hydrogen bonding, slowing the reaction. |
| Water | Polar Protic | 80 | Poor | Strong hydrogen bonding significantly reduces nucleophilicity. Risk of hydrolysis. |
Validated Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile via syringe to create a stirrable suspension.
-
Add the amine nucleophile to the mixture at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product as necessary, typically by silica gel column chromatography or recrystallization.
Protocol 2: Finkelstein Reaction for Enhanced Reactivity
This protocol details the conversion of the bromide to a more reactive iodide intermediate to facilitate reaction with a weak nucleophile.
Materials:
-
This compound (1.0 eq)
-
Sodium iodide (NaI) (1.1 eq)
-
Weak nucleophile (e.g., a hindered amine) (1.2 eq)
-
Acetone, anhydrous (approx. 0.1 M concentration)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and sodium iodide.
-
Add anhydrous acetone. A white precipitate of sodium bromide may begin to form.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the halide exchange.
-
Add the weak nucleophile to the reaction mixture.
-
Heat the reaction to reflux (approx. 56 °C) and stir.
-
Monitor the reaction for the consumption of the intermediate iodo-acetamide by TLC or LC-MS.
-
Upon completion, cool the mixture and filter off the precipitated sodium salts (NaBr and excess NaI).
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by standard methods. The workup may require an aqueous wash to remove any remaining water-soluble salts before purification.
References
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]
-
Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman. [Link]
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. [Link]
Troubleshooting guide for reactions involving "2-bromo-N-(2,5-dimethylphenyl)acetamide"
Welcome to the technical support resource for 2-bromo-N-(2,5-dimethylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into troubleshooting common experimental challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.
Compound Overview
This compound is a versatile α-haloacetamide reagent. Its reactivity is primarily centered on the electrophilic α-carbon, which is activated by the adjacent carbonyl group and features a bromine atom as an excellent leaving group.[1][2] This structure makes it an ideal substrate for Sɴ2 (bimolecular nucleophilic substitution) reactions, widely used in the synthesis of more complex molecules, particularly in pharmaceutical development.[1]
| Property | Value | Source(s) |
| CAS Number | 349120-88-3 | [3][4] |
| Molecular Formula | C₁₀H₁₂BrNO | [4] |
| Molecular Weight | 242.11 g/mol | [4] |
| Appearance | Typically an off-white to beige solid | [2] |
| SMILES | C1(C=C(C)C=CC=1C)NC(CBr)=O | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Performance & Optimization
Q1: My reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue that can typically be traced back to a few key factors related to reagents, reaction conditions, or the nature of the nucleophile.
Core Causality: The reaction's success hinges on an effective Sɴ2 mechanism.[1] This requires a sufficiently potent nucleophile and conditions that favor this pathway. Steric hindrance from the 2,5-dimethylphenyl group can slow the reaction compared to less substituted analogues, necessitating carefully optimized conditions.
Troubleshooting Protocol:
-
Assess Reagent Quality:
-
This compound: Has it been stored properly? α-haloamides can be sensitive to moisture and light.[5] Confirm its purity via NMR or LC-MS if degradation is suspected.
-
Nucleophile: Is your nucleophile sufficiently pure and reactive? If it is a salt (e.g., sodium azide, potassium cyanide), ensure it is anhydrous.
-
Solvent: Use anhydrous solvent. Trace amounts of water can hydrolyze the starting material or react with strong bases.
-
-
Evaluate Reaction Conditions:
-
Temperature: Many Sɴ2 reactions with this substrate proceed well at room temperature, but sluggish reactions can be gently heated (e.g., to 40-60 °C).[1] Monitor by Thin Layer Chromatography (TLC) to avoid byproduct formation at higher temperatures.
-
Base: If your nucleophile is neutral (e.g., an amine or thiol), a non-nucleophilic base (like triethylamine or diisopropylethylamine) is often required to scavenge the HBr generated.[1] An excess of a neutral amine nucleophile can also act as the base.[1]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like acetonitrile, acetone, or DMF are generally preferred as they effectively solvate the counter-ion of the nucleophile without solvating and deactivating the nucleophile itself.
-
-
Monitor the Reaction: Use TLC to track the consumption of the starting material. If the spot corresponding to this compound is not diminishing, the reaction is not proceeding.
Workflow: Troubleshooting Low Reaction Yield
Caption: A decision tree for troubleshooting low yield.
Q2: I'm observing multiple spots on my TLC plate. What are the common side reactions?
A2: The formation of byproducts usually points to issues with stoichiometry, temperature control, or workup procedures.
Common Byproducts & Their Causes:
| Potential Byproduct | Causality | Suggested Solution |
| N-(2,5-dimethylphenyl)acetamide | Reductive debromination (rare) or presence of the corresponding non-brominated impurity in the starting material. | Check purity of starting material. Ensure no unintended reducing agents are present. |
| 2-hydroxy-N-(2,5-dimethylphenyl)acetamide | Reaction with water. This can happen if non-anhydrous solvents are used or during aqueous workup, especially under basic conditions. | Use anhydrous solvents and an inert atmosphere (N₂ or Ar). Quench the reaction carefully with a saturated bicarbonate solution.[6] |
| Products of Over-alkylation | Occurs if the nucleophile or the product itself has additional nucleophilic sites that can react with another molecule of the starting material. | Use a slight excess (1.1-1.2 eq.) of the nucleophile. Add the bromoacetamide slowly to the nucleophile solution. |
| Degradation Products (e.g., 2,5-dimethylaniline) | Hydrolysis of the amide bond under harsh acidic or basic conditions, particularly with prolonged heating.[2] | Avoid excessive heat and prolonged reaction times. Use mild workup conditions.[6] |
Category 2: Synthesis & Purification
Q3: What is the standard procedure for synthesizing this compound, and what are the critical steps?
A3: The most common synthesis involves the acylation of 2,5-dimethylaniline with a bromoacetyl halide.
Core Reaction: This is a nucleophilic acyl substitution where the amino group of 2,5-dimethylaniline attacks the carbonyl carbon of bromoacetyl bromide or bromoacetyl chloride.
Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,5-dimethylaniline (1.0 equiv.) and a non-nucleophilic base like triethylamine (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This is critical to control the exothermicity of the reaction and prevent the formation of di-acylated byproducts.
-
Addition: Slowly add bromoacetyl bromide or chloride (1.05 equiv.) dropwise to the cooled solution while stirring vigorously.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Track the reaction's progress using TLC until the 2,5-dimethylaniline spot is consumed.
-
Workup: Quench the reaction by adding water or a saturated NaHCO₃ solution.[6] Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. The crude product can often be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[1][6]
Diagram: Synthesis Pathway
Caption: Synthesis of the title compound.
Q4: My purified product is a persistent oil and will not crystallize. What should I do?
A4: The failure of a product to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation.
Troubleshooting Protocol:
-
Purity Check: Analyze a small sample by ¹H NMR and LC-MS. The most common impurities are residual solvent, starting materials, or side products.
-
High Vacuum Drying: Dry the product under a high vacuum for an extended period (12-24 hours) to remove all traces of solvent.[6]
-
Column Chromatography: If impurities are detected, re-purify the material using flash column chromatography. A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the product from closely related impurities.[1]
-
Recrystallization Techniques:
-
Solvent Screening: Test a variety of solvents or solvent pairs (e.g., ethanol/water, DCM/hexanes, ethyl acetate/heptane). The ideal solvent is one in which the product is soluble when hot but sparingly soluble when cold.
-
Seed Crystals: If you have a small amount of solid product, add a single seed crystal to a supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
Anti-Solvent Diffusion: Dissolve the oily product in a small amount of a good solvent. Place this solution in a larger vial containing a poor solvent (an "anti-solvent") in which the product is insoluble. Seal the vial and allow the vapors to diffuse slowly, which can promote the growth of high-quality crystals.
-
Category 3: Reaction Mechanism & Theory
Q5: What is the reaction mechanism with a generic nucleophile, and why is this compound so reactive?
A5: The reaction proceeds via a classic Sɴ2 mechanism. The reactivity of this compound is a direct result of its electronic structure.
Mechanistic Explanation:
-
Electrophilic Carbon: The carbon atom bonded to the bromine (the α-carbon) is highly electrophilic. This is due to the inductive electron-withdrawing effect of both the bromine atom and the adjacent carbonyl (C=O) group.[1][2]
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks this electrophilic α-carbon from the backside, opposite to the C-Br bond.
-
Transition State: A transient, high-energy transition state is formed where the nucleophile is partially bonded to the carbon, and the carbon-bromine bond is partially broken. The negative charge is delocalized and stabilized by the adjacent carbonyl group.[1]
-
Inversion & Displacement: The C-Br bond breaks completely, and the bromide ion (Br⁻) is displaced as a leaving group. This occurs in a single, concerted step, resulting in an inversion of stereochemistry at the α-carbon (if it were a chiral center).
Diagram: General Sɴ2 Mechanism
Caption: The Sɴ2 reaction pathway.
References
- Application Notes: The Versatility of 2-Bromoacetophenones in Nucleophilic Substitution Reactions - Benchchem.
- Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide - Benchchem.
- N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem.
- This compound - BLDpharm.
- This compound | 349120-88-3 - Appchem.
- An In-depth Technical Guide on the Chemical Stability and Reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Benchchem.
Sources
Technical Support Center: A Guide to Preventing De-bromination of 2-bromo-N-(2,5-dimethylphenyl)acetamide
Welcome to the technical support center for "2-bromo-N-(2,5-dimethylphenyl)acetamide." This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. Here, we address a common and critical issue: the unintended loss of the α-bromo group, leading to the formation of the de-brominated byproduct, N-(2,5-dimethylphenyl)acetamide. This guide provides in-depth, evidence-based troubleshooting strategies and preventative measures rooted in fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is de-bromination and why is it a problem?
A1: De-bromination is the chemical process where the bromine atom is removed from the α-carbon of your "this compound" molecule. This results in the formation of "N-(2,5-dimethylphenyl)acetamide" as a significant impurity. This side reaction is problematic for several reasons:
-
Loss of Reactivity: The α-bromo group is the key reactive site for nucleophilic substitution (SN2) reactions. Its removal renders the molecule inert for its intended purpose as an alkylating agent.
-
Yield Reduction: The formation of the de-brominated byproduct directly lowers the yield of your desired product.
-
Purification Challenges: The de-brominated impurity has similar physical properties (polarity, solubility) to the starting material and subsequent products, often making purification by column chromatography or recrystallization difficult and laborious.
Q2: I've synthesized this compound, but my yield is low and I see a significant byproduct in my analysis. Could it be the de-brominated compound?
A2: It is highly probable. The de-brominated compound, N-(2,5-dimethylphenyl)acetamide, is the most common process-related impurity. To confirm its presence, you can use the following analytical techniques:
-
Mass Spectrometry (MS): The de-brominated impurity will have a molecular weight that is ~78.9 g/mol (the mass of a bromine atom) less than your starting material.
-
This compound: C₁₀H₁₂BrNO, MW: 242.11 g/mol
-
N-(2,5-dimethylphenyl)acetamide: C₁₀H₁₃NO, MW: 163.22 g/mol [1]
-
-
¹H NMR Spectroscopy: The most telling sign is the disappearance of the characteristic singlet for the α-bromo methylene protons (-CH₂Br), which typically appears around 4.0-4.5 ppm. This will be replaced by a singlet for the acetyl methyl protons (-CH₃) of the de-brominated product, appearing further upfield, typically around 2.1-2.2 ppm.
Table 1: Key Analytical Signatures for Product and Impurity
| Compound | Key ¹H NMR Signal | Molecular Ion (m/z) |
| This compound | Singlet, ~4.0-4.5 ppm (2H, -CH₂Br) | ~241/243 (isotopic pattern for Br) |
| N-(2,5-dimethylphenyl)acetamide | Singlet, ~2.1-2.2 ppm (3H, -COCH₃) | ~163 |
Troubleshooting Guide: Unraveling the Cause of De-bromination
De-bromination of α-haloamides can occur through two primary mechanisms: Base-Mediated Elimination (Dehydrohalogenation) and Reductive Dehalogenation . Understanding which pathway is active is crucial for effective troubleshooting.
Issue 1: De-bromination During Synthesis (Acylation of 2,5-dimethylaniline)
The synthesis of this compound typically involves the reaction of 2,5-dimethylaniline with bromoacetyl bromide or bromoacetyl chloride, often in the presence of a base to scavenge the resulting HBr or HCl.
The most common culprit for de-bromination during synthesis and subsequent reactions is the presence of a base. The mechanism involves the abstraction of a proton from the α-carbon, which is made more acidic by the adjacent electron-withdrawing carbonyl group. This can lead to an elimination reaction.
Caption: Synthetic and De-bromination Pathways.
| Problem | Possible Cause | Recommended Solution & Scientific Rationale |
| Significant de-bromination byproduct observed after acylation. | Base is too strong or sterically hindered. Strong bases (e.g., alkoxides like t-BuOK, or strong amine bases like DBU) or sterically hindered bases can preferentially promote elimination reactions over the desired acylation or subsequent SN2 reactions.[2] | Use a weaker, non-nucleophilic base. Mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often sufficient to neutralize the acid byproduct without causing significant de-bromination. For organic bases, pyridine or triethylamine (Et₃N) can be used, but careful temperature control is essential. |
| High reaction temperature. Elevated temperatures provide the activation energy needed for the elimination pathway to compete with substitution. | Maintain low temperatures. Conduct the acylation at 0-5 °C. If using a stronger base like Et₃N, consider running the reaction at even lower temperatures (-15 °C to 0 °C) and adding the base slowly to control any exotherm. | |
| Excess base. An excess of a strong base will increase the rate of de-bromination. | Use stoichiometric amounts of base. Carefully control the stoichiometry to use only the amount of base required to neutralize the acid generated (typically 1.0-1.1 equivalents). |
Issue 2: De-bromination During Subsequent Reactions (e.g., N-Alkylation)
When using this compound as an alkylating agent, de-bromination can occur under the reaction conditions, especially when reacting with nucleophiles in the presence of a base.
The desired reaction is an SN2 substitution. However, the basic conditions required to deprotonate many nucleophiles can also trigger an E2 elimination, leading to the de-brominated byproduct.
Caption: Competing SN2 and E2 Reaction Pathways.
| Problem | Possible Cause | Recommended Solution & Scientific Rationale |
| Formation of de-brominated byproduct during alkylation. | Inappropriate base selection. Strong, sterically hindered bases (e.g., t-BuOK, LDA) are particularly prone to causing elimination. | Use a milder base. If possible, use a base that is just strong enough to deprotonate your nucleophile. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often good choices as they have limited solubility and can be less aggressive.[3] |
| Solvent effects. Polar aprotic solvents (e.g., DMF, DMSO) can favor SN2 reactions, but can also increase the effective strength of bases, potentially leading to more elimination. | Solvent optimization. Consider less polar solvents like acetonitrile (ACN) or tetrahydrofuran (THF) which may better balance reactivity and side reactions. In some cases, a phase-transfer catalyst can be employed to facilitate the reaction under milder, biphasic conditions. | |
| Presence of reductive agents. Unintended reductive dehalogenation can occur if certain metals (e.g., residual palladium, zinc, or iron from previous steps), or reducing agents are present. | Ensure reagent purity and inert atmosphere. Use high-purity reagents and solvents. If the reaction is sensitive, ensure it is run under an inert atmosphere (N₂ or Ar) to prevent side reactions that could generate reductive species. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize de-bromination during the initial synthesis.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,5-dimethylaniline (1.0 equiv.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add powdered sodium bicarbonate (1.2 equiv.).
-
Acylation: Slowly add a solution of bromoacetyl bromide (1.05 equiv.) in the same anhydrous solvent to the stirred suspension via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
-
Organic Syntheses Procedure. Acetamide, N-bromo-. Available at: [Link]
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PubChem. N-(2,5-Dimethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
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D'hooghe, M., & De Kimpe, N. (2006). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 12(24), 6146-6154. Available at: [Link]
-
Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1998. Available at: [Link]
-
Chemistry Steps. Elimination Reactions: an Introduction. Available at: [Link]
-
PubChemLite. N-(2,5-dimethylphenyl)acetamide (C10H13NO). Available at: [Link]
-
Miller, S. J., et al. (2020). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Organic & Biomolecular Chemistry, 18(1), 24-27. Available at: [Link]
-
Watson, D. A., et al. (2019). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Journal of the American Chemical Society, 141(42), 16664-16670. Available at: [Link]
- Google Patents. Process for dehalogenation of aryl and alpha-araliphatic halides.
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Cochrane, S. A., & Vederas, J. C. (2016). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Accounts of chemical research, 49(8), 1437–1448. Available at: [Link]
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Couty, F., et al. (2022). Probing N‐Alkoxy Effects in Domino Reactions of α‐Bromoacetamide Derivatives Towards Functionalized γ‐Lactams. European Journal of Organic Chemistry, 2022(31), e202200543. Available at: [Link]
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PubChem. N-(2,4-Dimethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Avoiding Over-alkylation. Available at: [Link]
-
Seidel, D., et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Angewandte Chemie International Edition, 57(7), 1912-1916. Available at: [Link]
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Chad's Prep. (2018, September 21). 21.3a Alpha Halogenation [Video]. YouTube. Available at: [Link]
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Master Organic Chemistry. Functional Groups In Organic Chemistry. Available at: [Link]
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Maulide, N., & Ferreira, F. (2021). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 27(1), 69-83. Available at: [Link]
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Reddit. Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]
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Zúñiga-Gutiérrez, C. Y., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1777. Available at: [Link]
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MacMillan, D. W. C., et al. (2020). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 142(37), 15778–15785. Available at: [Link]
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Lee, S., et al. (2026). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. Available at: [Link]
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Taylor, M. S., & Jacobsen, E. N. (2004). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Journal of the American Chemical Society, 126(34), 10558–10559. Available at: [Link]
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PubChem. 2-bromo-N-ethylacetamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2-Bromo-N-phenylacetamide. National Center for Biotechnology Information. Available at: [Link]
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Chad's Prep. (2018, April 30). Alpha Halogenation in Base [Video]. YouTube. Available at: [Link]
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Gowda, B. T., et al. (2008). N-(3,4-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o11. Available at: [Link]
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F-Beronja, M., et al. (2025). Steric Hindrance in the Solute-Solvent Interactions of 2-Substituted 4,5-Dimethoxypyridazin-3(2H)-ones: An Infrared Spectral and Theoretical Study. Journal of Molecular Structure, 744-747, 439-447. Available at: [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-bromo-N-(2,5-dimethylphenyl)acetamide
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-bromo-N-(2,5-dimethylphenyl)acetamide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst selection for cross-coupling reactions with the specified aryl bromide.
Q1: What are the primary challenges when performing a cross-coupling reaction with this compound?
A1: The primary challenges stem from the steric hindrance around the bromine atom due to the ortho-methyl group on the N-phenyl ring and the acetamide group. This steric bulk can impede the oxidative addition step in the catalytic cycle, which is often the rate-limiting step.[1][2][3] Additionally, the amide functionality itself can potentially coordinate to the palladium center, influencing catalyst activity. Careful selection of a bulky, electron-rich ligand is crucial to overcome these hurdles and facilitate efficient coupling.[4][5][6]
Q2: I'm planning a Suzuki-Miyaura coupling. What is a good starting point for a catalyst system?
A2: For a Suzuki-Miyaura coupling with a sterically hindered aryl bromide like this compound, a robust initial catalyst system would consist of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biaryl phosphine ligand.[7][8] SPhos or XPhos are excellent starting choices due to their demonstrated effectiveness in coupling sterically demanding substrates.[8] A common base to start with is K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene.[7][9][10]
Q3: Can I use the same catalyst system for a Buchwald-Hartwig amination?
A3: While there is overlap in the types of catalysts used, optimization is often necessary. For Buchwald-Hartwig amination, bulky biaryl phosphine ligands are also the preferred choice.[4][5][6] Ligands like XPhos and RuPhos are known to be effective for C-N bond formation. The choice of base is critical and often stronger, non-nucleophilic bases like NaOtBu or LHMDS are required to deprotonate the amine nucleophile.[4][5] The solvent choice is also important, with ethereal solvents like dioxane and THF, or aromatic solvents like toluene being common.[11]
Q4: My reaction is not proceeding to completion. What are the first things I should check?
A4: When a reaction stalls, a systematic check of the basics is the first step.[12]
-
Inert Atmosphere: Ensure your reaction was set up under a rigorously inert atmosphere (argon or nitrogen). Oxygen can deactivate the Pd(0) catalyst.
-
Reagent Purity: Verify the purity and dryness of your solvent, base, and coupling partner. Moisture can significantly hinder the reaction.
-
Catalyst Activity: The palladium precatalyst and ligand should be of high quality. Consider using a pre-activated Pd(0) source if you suspect inefficient reduction of a Pd(II) precatalyst.[12]
-
Stirring: For heterogeneous mixtures, especially with inorganic bases, ensure vigorous stirring to maximize interfacial contact.[10]
Section 2: Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving common issues encountered during your experiments.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction with this compound shows little to no conversion. I've checked my reagents and setup. What's the next step?
A: Low yield in the face of pure reagents and a proper setup points towards a suboptimal catalyst system or reaction conditions for your specific substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps & Rationale:
-
Ligand Screening: The ligand is paramount for overcoming the steric hindrance of your substrate.[4][6] If your initial choice isn't working, screen a panel of bulky, electron-rich phosphine ligands.
-
Rationale: Different ligands have unique steric and electronic properties that can dramatically affect the rates of oxidative addition and reductive elimination.[5] For sterically hindered substrates, a more effective ligand can be the key to unlocking reactivity.
-
-
Palladium Source/Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species might be inefficient.[12][13]
-
Base Selection: The choice of base is critical and substrate-dependent.
-
For Suzuki-Miyaura: If a milder base like K₂CO₃ is ineffective, try a stronger inorganic base like K₃PO₄ or Cs₂CO₃.[16]
-
For Buchwald-Hartwig: If a strong base like NaOtBu is causing substrate or product degradation, a weaker base like K₃PO₄ or even an organic base like DBU could be beneficial, although this may require higher temperatures.[5][11]
-
-
Solvent Optimization: The solvent affects the solubility of all components and can influence the stability and activity of the catalyst.
-
Temperature: Cross-coupling reactions of hindered substrates often require elevated temperatures to overcome activation barriers.
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Q: I'm observing significant amounts of homocoupled product from my boronic acid (in a Suzuki reaction) or dehalogenated starting material. How can I minimize these side reactions?
A: These side reactions often indicate issues with the catalytic cycle's efficiency or the presence of oxygen or moisture.
Minimization Strategies:
| Side Product | Common Causes | Recommended Actions |
| Homocoupling of Boronic Acid | Presence of oxygen, inefficient oxidative addition, use of Pd(II) precatalysts.[13][16] | Rigorously degas all solvents and the reaction mixture. Use a Pd(0) source or a precatalyst that rapidly generates the active species. A bulkier ligand can sometimes disfavor homocoupling.[10] |
| Protodeboronation (Suzuki) | Presence of water and a strong base, especially with electron-rich or heteroaryl boronic acids.[16] | Use anhydrous conditions with a base like K₃PO₄.[10] If water is necessary, carefully titrate the amount. Slower addition of the base can sometimes help. |
| Dehalogenation of Aryl Bromide | Inefficient trapping of the Pd-H species formed after β-hydride elimination (if applicable) or other side reactions. Can be promoted by certain bases or additives. | Ensure an efficient coupling partner is present to react with the oxidative addition complex. Screening different bases may be necessary. |
Section 3: Catalyst & Condition Selection Tables
The following tables provide starting points for various cross-coupling reactions with this compound.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | Pd(OAc)₂ is a common, cost-effective starting point. The G3 precatalyst offers more reliable activation.[14] |
| Ligand | XPhos or SPhos (4 mol%) | Bulky, electron-rich ligands that are effective for sterically hindered substrates.[8] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | K₃PO₄ is a strong, non-nucleophilic base suitable for many Suzuki couplings. K₂CO₃ is a milder alternative.[8][10] |
| Solvent | Dioxane/H₂O (10:1) or 2-MeTHF/H₂O (10:1) | Common solvent systems that facilitate the dissolution of both organic and inorganic components.[7][10] |
| Temperature | 80 - 100 °C | Sufficient thermal energy is typically required for coupling hindered aryl bromides.[8] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or RuPhos Pd G3 (1-2 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source. The G3 precatalyst ensures efficient catalyst formation.[4][18] |
| Ligand | RuPhos or XPhos (2-4 mol%) | Proven ligands for challenging C-N couplings, accommodating steric bulk.[5] |
| Base | NaOtBu or LHMDS (1.5-2 equiv.) | Strong, non-nucleophilic bases required to deprotonate the amine and facilitate the catalytic cycle.[4][5] |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-protic solvents are essential for the stability of the strong bases and the catalyst.[11] |
| Temperature | 100 - 110 °C | Higher temperatures are often necessary to drive C-N bond formation with hindered substrates.[18] |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Standard, effective palladium sources for Sonogashira couplings.[19][20] |
| Ligand | PPh₃ (2-4 mol%, if using Pd(OAc)₂) | Triphenylphosphine is a classic ligand for this transformation. |
| Copper Co-catalyst | CuI (2-5 mol%) | The copper(I) co-catalyst is crucial for the traditional Sonogashira mechanism.[19][21] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv.) | Amine bases act as both the base and often as the solvent.[21] |
| Solvent | DMF or THF (if the amine base is not the solvent) | Polar aprotic solvents are typically used.[22] |
| Temperature | Room Temperature to 80 °C | Sonogashira couplings can often proceed under milder conditions than other cross-coupling reactions.[19] |
Table 4: Recommended Starting Conditions for Heck Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | The most common and effective palladium source for Heck reactions.[23][24] |
| Ligand | PPh₃ or P(o-tolyl)₃ (2-10 mol%) | Phosphine ligands are generally required to stabilize the catalyst and promote reactivity.[23] |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2 equiv.) | An organic or inorganic base is needed to regenerate the Pd(0) catalyst.[17][23] |
| Solvent | DMF, NMP, or Acetonitrile | High-boiling, polar aprotic solvents are typically used.[17] |
| Temperature | 100 - 140 °C | Heck reactions often require high temperatures to proceed efficiently.[17][25] |
Section 4: Experimental Protocols
General Protocol for a Screening Suzuki-Miyaura Reaction
This protocol provides a step-by-step method for a small-scale screening experiment.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura reaction.
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and any additional ligand if required.
-
Seal the vial with a septum-containing cap, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Through the septum, add the degassed solvent system (e.g., dioxane and water, 10:1 v/v).
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the intended duration (e.g., 12-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and perform a standard aqueous workup.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography.
References
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- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- BenchChem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- National Institutes of Health. (2019, May 11). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC.
- ACS Publications. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Wikipedia. (n.d.). Heck reaction.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-6-methylisonicotinaldehyde.
- Royal Society of Chemistry. (n.d.). Palladium(ii) complexes of 2,2′-tellurobis(N,N-diphenyl acetamide): efficient catalysts for Suzuki–Miyaura coupling at room temperature under air. New Journal of Chemistry.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- NROChemistry. (n.d.). Heck Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed. (2024, December 9). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Royal Society of Chemistry. (n.d.). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- National Institutes of Health. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
- ACS Publications. (2018, March 29). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step. Organic Process Research & Development.
- ACS Publications. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
- National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- ACS Publications. (2020, August 25). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research.
- JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
- YouTube. (2020, August 1). Heck Coupling.
- BenchChem. (n.d.). Optimizing base selection for Suzuki reactions with sensitive substrates.
- Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- MDPI. (n.d.). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses.
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for 2-Acetamidopyridine in Transition Metal Catalysis.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-bromo-N-(2,5-dimethylphenyl)acetamide and 2-chloro-N-(2,5-dimethylphenyl)acetamide
Introduction
In the realm of synthetic organic chemistry and drug development, N-aryl-α-haloacetamides are pivotal intermediates, valued for their utility in constructing more complex molecular architectures. Their reactivity, largely dictated by the nature of the α-halogen, is a critical parameter for consideration in reaction design and optimization. This guide provides an in-depth technical comparison of the reactivity of two such key intermediates: 2-bromo-N-(2,5-dimethylphenyl)acetamide and 2-chloro-N-(2,5-dimethylphenyl)acetamide. By examining the fundamental principles of nucleophilic substitution and supported by relevant experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The core of this comparison lies in the differing abilities of bromide and chloride to function as leaving groups in nucleophilic substitution reactions, which is the primary mode of reactivity for these molecules at the α-carbon.[1]
Theoretical Framework: Unpacking the Halogen Leaving Group Ability
The reactivity of 2-halo-N-(2,5-dimethylphenyl)acetamides in nucleophilic substitution reactions is predominantly governed by the stability of the halide anion formed upon its departure. The foundational principles of physical organic chemistry provide a clear prediction: bromide is a superior leaving group to chloride . This assertion is rooted in two key factors:
-
Basicity: There is an inverse relationship between the basicity of a species and its ability to act as a leaving group. Weaker bases are more stable and thus better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[2] This lower basicity makes bromide more willing to accept the electron pair from the C-X bond and depart.
-
Polarizability and Size: The larger atomic radius of bromine compared to chlorine means its electron cloud is more diffuse and polarizable. This allows the negative charge in the transition state and the resulting anion to be distributed over a larger volume, leading to greater stabilization.[2]
These principles suggest that in a typical SN2 reaction, this compound will react more readily with a given nucleophile than its chloro- counterpart.
Experimental Evidence: A Quantitative Look at Reactivity
| Compound | RC50 (mM) |
| Iodoacetamide (IAM) | 0.559 |
| Bromoacetamide (BAM) | 0.973 |
| Chloroacetamide (CAM) | Did not significantly deplete free thiol under the assay conditions |
Table 1: Thiol Reactivity of Monohaloacetamides. The RC50 value represents the concentration required to reduce the initial free thiol concentration by 50%. A lower RC50 indicates higher reactivity. Data from a study on the cellular stress and genotoxicity of monohalogenated acetamides.[3]
This data quantitatively confirms that the bromo-analog is significantly more reactive towards a soft nucleophile like a thiol than the chloro-analog.[3] This trend is consistent with the established principles of leaving group ability and provides a strong basis for predicting the relative reactivity of 2-bromo- and 2-chloro-N-(2,5-dimethylphenyl)acetamide.
Synthetic Protocols: Preparation of the Target Compounds
The synthesis of both 2-bromo- and 2-chloro-N-(2,5-dimethylphenyl)acetamide typically involves the acylation of 2,5-dimethylaniline with the corresponding haloacetyl halide. The following protocols are adapted from established procedures for analogous compounds and provide a reliable starting point for their laboratory-scale preparation.
Protocol 1: Synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide
This protocol is adapted from the well-documented synthesis of the isomeric 2-chloro-N-(2,6-dimethylphenyl)acetamide.[4]
Materials:
-
2,5-Dimethylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 2,5-dimethylaniline (1.0 eq) in glacial acetic acid.
-
To this solution, add a solution of sodium acetate (1.0 eq) in water.
-
Cool the mixture in an ice bath to 0-5 °C with constant stirring.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure 2-chloro-N-(2,5-dimethylphenyl)acetamide.
Caption: Workflow for the synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide.
Protocol 2: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of N-aryl-2-bromoacetamides.
Materials:
-
2,5-Dimethylaniline
-
Bromoacetyl bromide
-
Anhydrous acetone
-
Saturated aqueous sodium bicarbonate solution
-
Cold deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylaniline (1.0 eq) in anhydrous acetone.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add bromoacetyl bromide (1.05 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Collect the resulting solid by vacuum filtration and wash it with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Comparative Reactivity in Nucleophilic Substitution
The primary reaction of interest for these compounds is the SN2 displacement of the halide by a nucleophile. The reaction proceeds via a backside attack of the nucleophile on the α-carbon, leading to the displacement of the halide ion.
Caption: Generalized SN2 mechanism for the reaction of a nucleophile with a 2-halo-N-arylacetamide.
Given that the rate of an SN2 reaction is dependent on both the substrate and the nucleophile, and that the departure of the leaving group is a key event in the rate-determining step, the superior leaving group ability of bromide directly translates to a faster reaction rate for this compound compared to its chloro-analog under identical conditions.
This enhanced reactivity can be advantageous in several scenarios:
-
Milder Reaction Conditions: The bromo-compound may react at lower temperatures or with weaker nucleophiles, which can be beneficial for sensitive substrates.
-
Faster Reaction Times: The increased reaction rate can lead to shorter reaction times, improving throughput and efficiency.
-
Higher Yields: In cases where side reactions compete with the desired nucleophilic substitution, the faster rate of the main reaction with the bromo-compound can lead to higher yields of the desired product.
However, the higher reactivity of the bromo-compound can also be a disadvantage:
-
Reduced Stability: this compound is likely to be less stable and more susceptible to degradation during storage or purification compared to the chloro-analog.
-
Increased Side Reactions: The higher reactivity might lead to a greater propensity for side reactions, such as elimination or reaction with the solvent, if not carefully controlled.
Conclusion and Recommendations
The choice between this compound and 2-chloro-N-(2,5-dimethylphenyl)acetamide as a synthetic intermediate should be guided by a careful consideration of the desired reactivity and the specific constraints of the synthetic route.
-
For reactions requiring high reactivity, milder conditions, or faster reaction times, this compound is the superior choice. Its enhanced reactivity, stemming from the excellent leaving group ability of bromide, will likely lead to more efficient transformations.
-
For applications where stability, cost-effectiveness, and ease of handling are paramount, 2-chloro-N-(2,5-dimethylphenyl)acetamide may be the more practical option. While it will exhibit lower reactivity, its greater stability can be an advantage in multi-step syntheses or for long-term storage.
In all cases, it is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for the specific nucleophile and solvent system being employed.
References
- Kumar, A., Kumar, S., & Mishra, A. K. (Year). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Journal Name, Volume(Issue), Pages. [Link not available]
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Plewa, M. J., et al. (2017). Monohalogenated acetamide induced cellular stress and genotoxicity is related to electrophilic softness and thiol/thiolate reactivity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 813, 46-53. [Link]
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Missioui, H., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1166–1171. [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
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PrepChem. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
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PubChemLite. (2026). N-(2,5-dimethylphenyl)acetamide (C10H13NO). [Link]
- Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
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PubChem. (n.d.). N-(2,5-Dimethylphenyl)acetamide. Retrieved from [Link]
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Reddit. (2020). Better Leaving Group: Bromide VS Chloride. [Link]
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Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1929. [Link]
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Um, I. H., et al. (2009). Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism. The Journal of Organic Chemistry, 74(5), 1981–1986. [Link]
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Ashenhurst, J. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. [Link]
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The Unseen Player: A Comparative Guide to 2-bromo-N-(2,5-dimethylphenyl)acetamide in Aryl Bromide Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate aryl halide is a critical decision point in the intricate process of designing and optimizing catalytic cross-coupling reactions. While a vast body of literature is dedicated to the nuances of catalysts, ligands, and bases, the aryl halide itself is often treated as a given. This guide provides an in-depth technical comparison of "2-bromo-N-(2,5-dimethylphenyl)acetamide" with other commonly employed aryl bromides in catalysis. By examining its structural attributes and drawing parallels with documented experimental data for analogous compounds, we will elucidate its expected performance, offering a predictive framework for its application in synthetic chemistry.
Introduction: The Role of the Aryl Bromide in Cross-Coupling Catalysis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis.[1][2][3][4] These transformations universally rely on the activation of a carbon-halogen bond in an aryl halide through oxidative addition to a low-valent palladium complex. This step is frequently the rate-determining step of the catalytic cycle, and its efficiency is profoundly influenced by the nature of the aryl halide.[5][6]
The reactivity of aryl halides in this crucial step generally follows the order of I > Br > Cl, a trend dictated by the decreasing bond dissociation energy of the carbon-halogen bond.[1] Consequently, aryl bromides often represent a practical compromise between the high reactivity (and cost) of aryl iodides and the lower reactivity of aryl chlorides. However, beyond the identity of the halogen, the steric and electronic environment of the aryl ring plays a pivotal role in modulating the rate of oxidative addition.
This guide focuses on "this compound" (Structure 1), a molecule whose catalytic applications are not extensively documented in peer-reviewed literature. Through a comparative analysis with structurally related and well-studied aryl bromides, we will build a scientifically grounded projection of its reactivity profile.
Structure 1: this compound
-
CAS Number: 349120-88-3
-
Molecular Formula: C₁₀H₁₂BrNO
-
Molecular Weight: 242.11 g/mol
The Catalytic Cycle: A Mechanistic Overview
To appreciate the comparative analysis that follows, a foundational understanding of the generalized palladium-catalyzed cross-coupling catalytic cycle is essential. The following diagram illustrates the key steps, with the oxidative addition of the aryl bromide being the focal point of our comparison.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The rate of oxidative addition is influenced by factors that stabilize the transition state and the resulting Pd(II) complex. Electron-withdrawing groups on the aryl ring can accelerate this step by making the aryl halide more electrophilic, while sterically demanding substituents, particularly in the ortho position, can hinder the approach of the bulky palladium catalyst.[6]
Comparative Analysis: Projecting the Reactivity of this compound
In the absence of direct experimental data for this compound, we will infer its reactivity by dissecting its structure and comparing it to aryl bromides for which performance data is available. Our analysis will focus on the electronic and steric effects of its substituents.
Structural Analogues for Comparison
To construct a robust comparison, we will consider the following aryl bromides as benchmarks:
-
Bromobenzene: The simplest aryl bromide, serving as a baseline.
-
2,5-Dimethylbromobenzene: To assess the impact of the dimethyl substitution pattern.
-
2'-Bromoacetanilide: To evaluate the effect of an ortho-bromo group in the presence of an N-acetyl moiety.[7]
-
N-(4-bromophenyl)acetamide: To understand the electronic influence of a para-N-acetamide group.
Analysis of Substituent Effects
The reactivity of this compound will be a composite of the effects of its three key substituents: the bromo group, the two methyl groups, and the N-acetamide moiety.
The N-acetamide group: The N-acetamide group is weakly deactivating and ortho-, para-directing in electrophilic aromatic substitution. In the context of oxidative addition, its electronic effect is more nuanced. The lone pair on the nitrogen can donate electron density to the ring through resonance, which would be expected to slow down the oxidative addition. However, the carbonyl group is electron-withdrawing via induction. The net effect is likely to be a mild deactivation compared to an unsubstituted benzene ring.
The Methyl Groups: The two methyl groups at the 2- and 5-positions are electron-donating through induction and hyperconjugation. This increased electron density on the aryl ring is expected to decrease the rate of oxidative addition compared to bromobenzene. Furthermore, the methyl group at the 2-position introduces significant steric hindrance around the C-Br bond, which is a critical factor.
Steric Hindrance: The ortho-methyl group in this compound is arguably the most significant feature influencing its reactivity. Steric hindrance at the position ortho to the halogen can significantly impede the approach of the palladium catalyst, thereby slowing down the rate of oxidative addition.[6] This effect is well-documented and often necessitates more forcing reaction conditions (higher temperatures, more active catalysts, or longer reaction times).
Performance Projections in Key Cross-Coupling Reactions
Based on the analysis above, we can project the performance of this compound in several common cross-coupling reactions relative to our benchmark compounds.
| Aryl Bromide | Key Structural Features | Expected Reactivity in Cross-Coupling | Supporting Rationale |
| This compound | Ortho-methyl (steric hindrance), two electron-donating methyl groups, weakly deactivating N-acetamide group. | Lower | Significant steric hindrance from the ortho-methyl group is expected to be the dominant factor, slowing oxidative addition. Electron-donating methyl groups further decrease reactivity.[6] |
| Bromobenzene | Unsubstituted. | Baseline | Serves as the standard reference for aryl bromide reactivity.[8] |
| 2,5-Dimethylbromobenzene | Two electron-donating methyl groups. | Lower than bromobenzene | The electron-donating nature of the two methyl groups increases the electron density on the ring, making oxidative addition less favorable. |
| 2'-Bromoacetanilide | Ortho-bromo, N-acetyl group. | Lower than bromobenzene | While the N-acetyl group is weakly deactivating, the ortho-bromo configuration presents steric challenges, though less than an ortho-methyl group. |
| N-(4-bromophenyl)acetamide | Para-N-acetamide group. | Comparable to or slightly lower than bromobenzene | The para-position of the N-acetamide group exerts a primarily electronic effect with minimal steric impact. The net electronic effect is mildly deactivating. |
Experimental Protocols for Representative Cross-Coupling Reactions
While specific protocols for this compound are not available, the following are detailed, representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig amination of a generic aryl bromide. These can serve as a starting point for the optimization of reactions involving our target compound, with the expectation that more forcing conditions may be required.
Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a typical Suzuki-Miyaura coupling reaction.[9][10]
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst and Solvent Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of dioxane and water).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the disappearance of the starting materials by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of an Aryl Bromide
This protocol outlines a general procedure for the Buchwald-Hartwig amination.[2][11]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to a Schlenk tube.
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) to the tube, followed by an anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Seal the tube and heat the mixture at 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion and Future Outlook
While "this compound" remains a largely unexplored substrate in the realm of catalytic cross-coupling, a systematic analysis of its structural features allows for a strong, inferential prediction of its reactivity. The presence of an ortho-methyl group is expected to be the dominant factor, imparting significant steric hindrance that will likely render it less reactive than simpler aryl bromides like bromobenzene. The electron-donating nature of the two methyl groups is anticipated to further decrease its reactivity in the pivotal oxidative addition step.
For practitioners of organic synthesis, this implies that successful cross-coupling reactions with this compound will likely require more forcing conditions: higher reaction temperatures, longer reaction times, higher catalyst loadings, or the use of highly active, sterically demanding phosphine ligands that are known to facilitate the activation of hindered aryl halides.
This guide serves as a foundational document to inform the rational design of experiments involving this and structurally similar aryl bromides. It underscores the importance of considering the nuanced steric and electronic properties of all reaction components, not just the catalyst and ligand. Further empirical studies are warranted to provide concrete experimental data and either validate or refine the predictions made herein. Such studies will undoubtedly contribute to a more complete understanding of the vast and intricate landscape of palladium-catalyzed cross-coupling reactions.
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
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- 7. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of 2-bromo-N-(2,5-dimethylphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological activities of derivatives based on the "2-bromo-N-(2,5-dimethylphenyl)acetamide" scaffold. While direct comparative studies on a broad series of these specific derivatives are limited in publicly available literature, this document synthesizes findings from structurally related N-aryl-2-bromoacetamides and N-(2,5-dimethylphenyl) amides to offer valuable insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutic leads.
The this compound Core: A Privileged Scaffold
The N-phenylacetamide moiety is a cornerstone in medicinal chemistry, present in a variety of approved drugs. The introduction of a bromine atom at the alpha-position of the acetamide creates a reactive electrophilic site, rendering these molecules capable of alkylating biological nucleophiles, a mechanism often associated with their bioactivity. Furthermore, the 2,5-dimethylphenyl group imparts a specific lipophilicity and steric profile that can significantly influence target binding and pharmacokinetic properties. The 2,5-dimethylphenyl scaffold is a known structural feature in various antimicrobial compounds, suggesting its potential to confer or enhance such activities in the target derivatives.[1]
Comparative Analysis of Biological Activities
This section will compare the known biological activities of acetamide derivatives structurally related to our core molecule. The data presented is collated from various studies and serves as a predictive framework for the potential of "this compound" derivatives.
Antimicrobial Activity
N-aryl-2-bromoacetamides have demonstrated notable activity against a range of bacterial and fungal pathogens. The primary mechanism is believed to involve the alkylation of essential enzymes or proteins within the microorganism.
Structure-Activity Relationship Insights:
-
Substitution on the N-phenyl ring: The nature and position of substituents on the phenyl ring of N-aryl acetamides play a crucial role in their antimicrobial potency. A study on 2-amino-N-(p-chlorophenyl) acetamide derivatives, synthesized from 2-bromo-N-(p-chlorophenyl) acetamide, showed that the introduction of different amine moieties significantly modulated their antibacterial activity.[2] This suggests that modifying the 2,5-dimethylphenyl ring of our core structure with various functional groups could lead to a range of antimicrobial potencies.
-
The 2-bromo group: The bromine atom is a key contributor to the antimicrobial effect. Its replacement with less reactive groups generally leads to a decrease in activity.
-
Lipophilicity: A balanced lipophilicity is often crucial for cell wall penetration. The 2,5-dimethylphenyl group in our core structure provides a lipophilic character that can be further tuned by introducing other substituents.
Comparative Data for Related N-Aryl Acetamide Derivatives:
| Compound Scaffold | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |
| 2-amino-N-(p-chlorophenyl) acetamide derivatives | S. aureus | Moderate to high (e.g., DIZ of 23.5 mm for one derivative) | [2] |
| 2-amino-N-(p-chlorophenyl) acetamide derivatives | A. baumannii, P. aeruginosa | Moderate to high activity | [2] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | [3][4] |
| 2-mercaptobenzothiazole acetamide derivatives | E. coli, S. typhi, S. aureus, B. subtilis | Significant activity, with some derivatives showing MIC values comparable to levofloxacin | [5] |
Anticancer Activity
The acetamide scaffold is a recurring motif in the design of novel anticancer agents, including histone deacetylase (HDAC) inhibitors and kinase inhibitors.[6] The electrophilic nature of the 2-bromoacetyl group makes these compounds interesting candidates for targeting cancer-related proteins.
Structure-Activity Relationship Insights:
-
Halogenation: The presence of halogens on the aromatic ring of phenoxy acetamide derivatives has been shown to be favorable for anticancer activity.[7] Specifically, chloro-substituents on the phenyl ring of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to be most effective at inducing apoptosis in breast cancer cells.[6] This suggests that the bromine atom in our core structure, along with potential additional halogen substitutions on the 2,5-dimethylphenyl ring, could be advantageous for anticancer efficacy.
-
Apoptosis Induction: Certain acetamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often via the caspase pathway.[6]
-
Target Specificity: The substituents on the N-aryl ring can influence the selectivity of the compound for different cancer cell lines.
Comparative Data for Related Acetamide Derivatives:
| Compound Scaffold | Cancer Cell Line | Activity (IC50) | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (breast), SK-N-SH (neuroblastoma) | Exhibited anticancer activity | [7] |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives with chloro-substituents | MCF-7 (breast) | Effective at activating caspases 3 and 9 | [6] |
| 2-chloroacetamides with thiazole scaffolds | Jurkat (T-cell leukemia), MDA-MB-231 (triple-negative breast cancer) | Significant cytotoxic activity | [8] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Acetamide derivatives have been investigated for their potential to modulate inflammatory pathways, often by inhibiting cyclooxygenase (COX) enzymes.
Structure-Activity Relationship Insights:
-
COX Inhibition: The anti-inflammatory action of many acetamide derivatives is attributed to their ability to inhibit COX-1 and/or COX-2 enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.
-
Analgesic Properties: Some N-phenyl-acetamide sulfonamide derivatives have demonstrated significant analgesic activity in addition to their anti-inflammatory effects.[9]
-
Cytokine and ROS Reduction: N-(2-hydroxy phenyl) acetamide has been shown to reduce levels of pro-inflammatory cytokines (IL-1β, TNF-α) and reactive oxygen species (ROS) in an animal model of arthritis.[10]
Comparative Data for Related Acetamide Derivatives:
| Compound Scaffold | Assay/Model | Activity | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease inhibition assay | IC50 values of 0.04–0.07 mg/mL (superior to acetylsalicylic acid) | [3][4] |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Carrageenan-induced rat paw edema | Exhibited anti-inflammatory activity | [7] |
| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritic rats | Reduced paw edema and levels of IL-1β and TNF-α | [10] |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Methodology:
-
Reagent Preparation: Prepare assay buffer, probe, cofactor, and arachidonic acid solutions as per the manufacturer's instructions (e.g., from a commercial COX activity assay kit).
-
Reaction Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the COX enzyme (either COX-1 or COX-2). Include a vehicle control and a known COX inhibitor as a positive control (e.g., indomethacin).
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Kinetic Measurement: Immediately begin measuring the fluorescence (or absorbance, depending on the kit) at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Future Directions and Conclusion
The "this compound" scaffold represents a promising starting point for the development of new therapeutic agents with diverse biological activities. The insights from structurally related compounds suggest that derivatives of this core molecule are likely to exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Future research should focus on the systematic synthesis and evaluation of a library of "this compound" derivatives with a variety of substituents on the phenyl ring. This will allow for a more precise elucidation of the structure-activity relationships and the identification of lead compounds with enhanced potency and selectivity. The experimental protocols provided in this guide offer a robust framework for conducting these essential biological evaluations. By combining rational drug design with rigorous experimental validation, the full therapeutic potential of this promising class of compounds can be unlocked.
References
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Kavaliauskas, P., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Anusevičius, K., Kriaučiūnaitė, A., ... & Mickevičius, V. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Pharmaceuticals, 15(10), 1234. [Link]
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Rani, P., Pal, D. K., & Sharma, M. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014. [Link]
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Kim, H. J., Lee, J. H., & Kim, J. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Iconic Research and Engineering Journals, 3(12), 144-148. [Link]
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Anwar, A., Al-Ghorbani, M., Khan, I., Al-Megrin, W. A., Al-Zaban, M. I., Al-Qahtani, A. A., ... & Asiri, A. M. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS omega, 8(11), 10467-10478. [Link]
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Ghiurau, M., Vlase, L., Oniga, O., & Pop, R. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 27(13), 4235. [Link]
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Ghiurau, M., Vlase, L., Oniga, O., & Pop, R. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]
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BenchChem. (2025). Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. [Link]
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Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). [Link]
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Lima, P. C., de Farias, F. P., da Silva, A. G., de A. Reis, G. L., de Faria, A. R., & Barreiro, E. J. (2006). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & medicinal chemistry, 14(12), 4059-4068. [Link]
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Khan, K. M., Rasheed, M., Ullah, F., Khan, M., Taha, M., Rahim, F., ... & Perveen, S. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International immunopharmacology, 10(8), 900-905. [Link]
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Ivasechko, I., Yushyn, I., Roszczenko, P., Senkiv, J., Finiuk, N., & Lesyk, D. (2022). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro-and 2, 2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (3 (37)), 4-16. [Link]
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Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl) acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1898. [Link]
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Kavaliauskas, P., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Anusevičius, K., Kriaučiūnaitė, A., ... & Mickevičius, V. (2022). Synthesis and Development of N-2, 5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Pharmaceuticals, 15(10), 1234. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Bromo-N-(Aryl)acetamide Positional Isomers
Introduction: The Challenge of Isomeric Purity
In the realm of drug development and materials science, constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—present a critical analytical challenge. Their similar physical properties often complicate separation, yet their distinct biological activities and chemical reactivities demand unambiguous identification. This guide focuses on a representative case: the isomers of 2-bromo-N-(dimethylphenyl)acetamide . While the parent compound of interest is 2-bromo-N-(2,5-dimethylphenyl)acetamide (Isomer A), its synthesis can potentially yield or be contaminated by other positional isomers depending on the starting xylidine material.
This document provides an in-depth comparative analysis, grounded in experimental data and spectroscopic principles, to definitively distinguish between four key isomers. Our approach is built on the foundational techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what to look for, but why these differences arise from the unique electronic and steric environments of each molecule.
Figure 1. Structures of the four dimethylphenylacetamide isomers under comparison.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is unparalleled in its ability to elucidate the precise atomic connectivity of a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular structure with high fidelity. The substitution pattern on the aromatic ring serves as a unique fingerprint for each isomer.
Causality Behind Experimental Choices:
We rely on both ¹H and ¹³C NMR for a holistic analysis.
-
¹H NMR is exquisitely sensitive to the number of adjacent, non-equivalent protons, revealing connectivity through spin-spin coupling patterns in the aromatic region.
-
¹³C NMR directly counts the number of unique carbon environments. Isomers with higher symmetry will exhibit fewer signals, providing a rapid and powerful diagnostic check.
¹H NMR Analysis: Decoding the Aromatic Region
The most information-rich region for differentiating these isomers is the aromatic window (δ 6.5-8.0 ppm). The number of signals, their integration, and their splitting patterns (multiplicity) are dictated by the positions of the methyl groups relative to the amide substituent and to each other.
-
Isomer A (2,5-): This asymmetrical arrangement results in three distinct aromatic protons. We predict:
-
H6 (ortho to one methyl, meta to the other) will likely appear as a doublet.
-
H3 (ortho to the amide and one methyl) will be a doublet.
-
H4 (between the two methyl groups) will show coupling to both H3 and H6, appearing as a doublet of doublets.
-
-
Isomer B (2,6-): A plane of symmetry bisects the N-aryl bond. The two ortho-methyl groups render the C3/C5 and C4 positions equivalent. This symmetry leads to:
-
Two signals for the C3/C5 protons, appearing as a doublet.
-
One signal for the C4 proton, which will be split into a triplet by the two equivalent C3/C5 protons.
-
A single, sharp singlet integrating to 6H for the two equivalent methyl groups.
-
-
Isomer C (3,5-): This isomer also possesses a high degree of symmetry. The C2/C6 and C4 positions are unique. We expect:
-
Two signals for the C2/C6 protons, appearing as a singlet (or a narrow doublet from meta-coupling).
-
One signal for the C4 proton, appearing as a singlet (or a narrow triplet).
-
A single singlet (6H) for the two equivalent methyl groups.
-
-
Isomer D (2,4-): This asymmetrical pattern gives rise to three distinct aromatic protons, similar to Isomer A, but with a different coupling network.
-
H6 (ortho to the amide) will be a doublet.
-
H5 (ortho to a methyl group) will be a doublet of doublets.
-
H3 (sandwiched between the amide and a methyl group) will likely be a singlet or a very narrow doublet.
-
¹³C NMR Analysis: A Simple Count of Unique Carbons
The principle of ¹³C NMR differentiation is straightforward: the number of signals corresponds to the number of chemically non-equivalent carbons.
-
Isomers A (2,5-) and D (2,4-): Lacking symmetry, all ten carbons are unique and will produce 10 distinct signals .
-
Isomers B (2,6-) and C (3,5-): The plane of symmetry in these molecules reduces the number of unique carbons. We predict only 8 signals for each (C=O, -CH₂Br, 4 unique aromatic carbons, and 1 unique methyl carbon signal). This provides an immediate method to distinguish the symmetrical isomers (B and C) from the asymmetrical ones (A and D).
Summary of Predicted NMR Data
| Spectroscopic Feature | Isomer A (2,5-) | Isomer B (2,6-) | Isomer C (3,5-) | Isomer D (2,4-) |
| ¹H Aromatic Signals | 3 | 2 | 2 | 3 |
| ¹H Methyl Signals | 2 | 1 (6H) | 1 (6H) | 2 |
| ¹³C Total Signals | 10 | 8 | 8 | 10 |
| Key Differentiator | Asymmetric, 10 C signals | Symmetric, 8 C signals, 6H Me singlet | Symmetric, 8 C signals, 6H Me singlet | Asymmetric, 10 C signals |
Part 2: Infrared (IR) Spectroscopy: Confirming Functionality
While NMR excels at mapping the carbon skeleton, IR spectroscopy provides rapid and unambiguous confirmation of the functional groups present. For these isomers, the key absorptions—the N-H stretch, the Amide I (C=O stretch), and the Amide II (N-H bend)—will be present in all spectra. The primary utility of IR in this specific context lies in the subtle patterns of the aromatic C-H out-of-plane (OOP) bending region.
Causality Behind Spectral Features:
The vibrational frequencies of bonds are determined by bond strength and the masses of the connected atoms. While the core amide functionality is identical across all isomers, the substitution pattern on the aromatic ring dictates which C-H bending vibrations are possible. These vibrations, appearing in the 900-675 cm⁻¹ region, create a "fingerprint" that is characteristic of the number and position of ring substituents.[1]
-
N-H Stretch: A single, sharp absorption expected near 3300 cm⁻¹.[2]
-
Amide I (C=O Stretch): A very strong, sharp band around 1670 cm⁻¹.[3]
-
Amide II (N-H Bend): A strong band, often coupled with C-N stretching, found near 1540 cm⁻¹.[4]
-
Aromatic C-H Bending (OOP): This is the key diagnostic region.
-
Isomers A (2,5-) and D (2,4-): These are 1,2,4-trisubstituted rings. They typically show a strong absorption band in the 860-800 cm⁻¹ range.[1]
-
Isomer B (2,6-): This is a 1,2,3-trisubstituted ring, which is expected to show a strong band between 780-750 cm⁻¹.
-
Isomer C (3,5-): This is a 1,3,5-trisubstituted ring, characterized by strong bands at 880-810 cm⁻¹ and often a medium band near 690 cm⁻¹.
-
Summary of Key IR Absorptions
| Vibrational Mode | Expected Frequency (cm⁻¹) | Isomer-Specific Information |
| N-H Stretch | ~3300 | Present in all; confirms secondary amide. |
| C=O Stretch (Amide I) | ~1670 | Present in all; confirms amide carbonyl. |
| N-H Bend (Amide II) | ~1540 | Present in all; confirms secondary amide. |
| Aromatic C-H OOP Bend | 900-675 | Primary diagnostic region for IR. |
| - 1,2,4-Trisubstituted | 860-800 | Expected for Isomers A and D. |
| - 1,2,3-Trisubstituted | 780-750 | Expected for Isomer B. |
| - 1,3,5-Trisubstituted | 880-810 | Expected for Isomer C. |
Part 3: Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry confirms the molecular weight and elemental formula and can provide structural information through the analysis of fragmentation patterns. While all four isomers have the identical molecular formula (C₁₀H₁₂BrNO) and thus the same molecular weight, the relative abundances of certain fragment ions may differ due to the varied steric and electronic environments.
Causality of Fragmentation:
Under electron ionization (EI), the molecule is ionized and fragments in predictable ways to form more stable ions. The stability of the resulting carbocations and radical cations is influenced by the molecular structure. While many fragments will be common to all isomers, differences in the stability of ions derived from the aromatic ring can lead to variations in fragment intensity, aiding in differentiation.[5]
-
Molecular Ion (M⁺): The most crucial observation will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit a characteristic M⁺/M+2 doublet with peaks of nearly equal intensity. For C₁₀H₁₂⁷⁹BrNO, the m/z is ~241.01, and for C₁₀H₁₂⁸¹BrNO, it is ~243.01. High-resolution MS can confirm the elemental composition to within a few parts per million.
-
Key Fragmentation Pathways:
-
Loss of Bromine: Cleavage of the C-Br bond to lose a •Br radical (m/z 79/81), resulting in a fragment at [M-Br]⁺ (m/z ~162).
-
Acylium Ion Formation: Cleavage of the amide C-N bond is very common. This will generate the bromoacylium ion [BrCH₂CO]⁺ with its characteristic isotopic signature at m/z 121/123.
-
Xylidinium Ion Formation: The other part of the amide cleavage would be the [dimethylaniline]⁺• radical cation at m/z 121.
-
Benzylic Cleavage: Loss of a hydrogen radical (•H) from a methyl group on the aromatic ring fragment is possible, leading to a [M-Br-H]⁺ or similar ion. The propensity for this may vary slightly between isomers.
-
Differentiation between the isomers using standard EI-MS can be challenging as fragmentation patterns may be very similar.[6] However, advanced techniques like tandem mass spectrometry (MS/MS) could potentially reveal subtle differences in fragmentation pathways that are diagnostic for each isomer.[7]
Summary of Expected Mass Spectrometry Data
| Feature | Expected m/z | Significance |
| Molecular Ion (M⁺/M+2) | ~241 / ~243 | Confirms molecular weight and presence of one bromine atom. |
| [M-Br]⁺ | ~162 | Loss of bromine radical. |
| [BrCH₂CO]⁺ | ~121 / ~123 | Formation of the bromoacylium ion; confirms the bromoacetyl moiety. |
| [C₈H₁₀N]⁺ | ~121 | Formation of the xylidinium cation. |
Part 4: Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following self-validating protocols are recommended.
Figure 2. Recommended workflow for comprehensive isomer analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Use a ≥400 MHz spectrometer. Acquire data with a 90° pulse, a relaxation delay of at least 2 seconds, and accumulate a minimum of 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 5 seconds and a minimum of 1024 scans are recommended to ensure detection of all carbon signals, including quaternary carbons.
-
Data Processing: Process the spectra using appropriate software. Reference the spectrum to TMS. Integrate the ¹H signals and accurately pick all peaks in both spectra.
Protocol 2: IR Spectroscopy
-
Sample Preparation: If using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, place a small, solvent-free amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Co-add at least 32 scans to achieve a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a scan with no sample present. Label the peaks corresponding to the key functional groups.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition (ESI-TOF): For accurate mass determination, use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Infuse the sample at a low flow rate (e.g., 5 µL/min) and acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Acquisition (EI): For fragmentation data, use a GC-MS or a direct insertion probe on an EI instrument. Acquire data over a similar mass range.
-
Data Analysis: Determine the exact mass from the HRMS data and compare it to the calculated value for C₁₀H₁₂BrNO. Analyze the isotopic pattern for the M⁺/M+2 peaks. Identify key fragments in the EI spectrum.
Conclusion
The unambiguous differentiation of the 2-bromo-N-(dimethylphenyl)acetamide isomers is readily achievable through a systematic application of modern spectroscopic techniques. NMR spectroscopy stands as the most powerful and definitive method , with both ¹H and ¹³C spectra providing clear, isomer-specific fingerprints based on molecular symmetry and proton coupling patterns. IR spectroscopy serves as an excellent confirmatory tool, with the aromatic C-H bending region offering valuable diagnostic clues. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, while fragmentation patterns provide supplementary structural evidence. By integrating the data from these orthogonal techniques, researchers can confidently establish the identity and purity of their target isomer, a critical step in any rigorous scientific or developmental workflow.
References
-
Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. [Link][6][8]
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Si-Ammour, A., et al. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Google Books. [5]
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Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link][9]
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ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? ResearchGate. [Link][10]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link][4]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link][2]
-
Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Fiveable Organic Chemistry Notes. [Link][1]
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Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link][3]
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A Comparative Guide to the Purity Analysis of 2-bromo-N-(2,5-dimethylphenyl)acetamide by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. This guide provides an in-depth technical comparison for the purity analysis of "2-bromo-N-(2,5-dimethylphenyl)acetamide," a key building block in various synthetic pathways. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare its performance with alternative technologies, and provide the experimental and theoretical framework to empower you to make informed analytical decisions.
The Criticality of Purity Profiling
The purity of an active pharmaceutical ingredient (API) is fundamentally linked to the purity of its preceding intermediates. Impurities in "this compound" can arise from the manufacturing process, including unreacted starting materials, by-products of side reactions, and degradation products. These impurities can potentially be carried through subsequent synthetic steps, ultimately compromising the safety and efficacy of the final drug product. Therefore, a precise and reliable analytical method for purity determination is not just a quality control measure, but a critical component of regulatory compliance and patient safety.[1]
Recommended Analytical Approach: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a substituted acetamide like "this compound".[2] A reversed-phase method, detailed below, provides excellent resolution and sensitivity for the separation of the main compound from its potential impurities.
Postulated Impurities
Based on the common synthesis route for N-aryl acetamides, which typically involves the acylation of an aniline with a bromoacetyl halide, we can anticipate the following potential process-related impurities:
-
Impurity A: 2,5-dimethylaniline (Starting Material)
-
Impurity B: Bromoacetic acid (from hydrolysis of bromoacetyl bromide)
-
Impurity C: N,N'-(1,4-phenylene)bis(2-bromoacetamide) (Di-acylated by-product)
-
Impurity D: 2,5-dimethylacetanilide (product of reaction with acetic anhydride impurity)
Experimental Protocol: HPLC Method
This protocol outlines a robust starting point for the purity analysis of "this compound".
Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Reference standard for "this compound"
-
Samples of "this compound" for analysis
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Causality and Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups. |
| Mobile Phase B | Acetonitrile | The organic modifier. Its increasing concentration during the gradient elution will decrease the retention of hydrophobic compounds. |
| Gradient Program | See Table below | A gradient is employed to ensure the elution of compounds with a wide range of polarities within a reasonable timeframe, providing good resolution between the main peak and potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. A PDA detector can be used to scan a range of wavelengths to determine the optimal absorbance for all components. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the "this compound" reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the "this compound" sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Method Validation: A Self-Validating System
To ensure the trustworthiness of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] This process demonstrates that the method is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Method Validation Workflow
Caption: ICH Q2(R1) Method Validation Flow.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the recommended technique, it is valuable to understand its performance in the context of other analytical methods such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | HPLC | UPLC | GC-MS |
| Principle | Liquid-solid chromatography | Liquid-solid chromatography with sub-2 µm particles | Gas-solid/liquid chromatography with mass detection |
| Typical Analysis Time | 20-40 minutes | 5-15 minutes | 15-30 minutes (plus derivatization time) |
| Resolution | Good | Excellent | Excellent |
| Sensitivity (LOD/LOQ) | Good | Excellent | Excellent (analyte dependent) |
| Solvent Consumption | High | Low | Very Low |
| Compound Volatility | Not required | Not required | Required (may need derivatization) |
| Thermal Stability | Not required | Not required | Required |
| Initial Cost | Moderate | High | High |
In-depth Comparison:
HPLC vs. UPLC: Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller stationary phase particles (sub-2 µm).[7][8] This results in significantly higher efficiency, leading to faster analysis times, better resolution, and increased sensitivity.[2][9][10] For a high-throughput environment, UPLC offers a clear advantage in productivity and reduced solvent consumption.[7] However, the initial investment in UPLC instrumentation is higher, and method transfer from an existing HPLC method requires careful re-validation.
HPLC vs. GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds.[11] For a non-volatile compound like "this compound," direct analysis by GC-MS is not feasible.[1][12] It would require a derivatization step to increase its volatility, which adds complexity and potential for analytical error.[12][13] While GC-MS provides excellent structural information from the mass spectra, the added sample preparation makes it less straightforward for routine purity analysis of this compound compared to HPLC.
Conclusion
For the purity analysis of "this compound," a validated reversed-phase HPLC method stands as a robust, reliable, and widely accessible technique. It offers a judicious balance of performance, cost, and ease of use, making it the preferred choice for quality control in both research and production environments. While UPLC presents a compelling alternative for laboratories prioritizing speed and throughput, the foundational principles of chromatographic separation and rigorous method validation remain paramount. The choice of analytical technology should always be guided by the specific requirements of the analysis, regulatory expectations, and available resources.
References
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United States Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]
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Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]
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DSDP Analytics. USP <621> Chromatography. DSDP Analytics. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]
-
ALWSCI. Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. ALWSCI. Available from: [Link]
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ALWSCI. Analyzing Non-Volatile Compounds with GC-MS: A Guide. ALWSCI. Available from: [Link]
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GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available from: [Link]
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Chromatography Today. HPLC vs UPLC - What's the Difference?. Chromatography Today. Available from: [Link]
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International Journal of Pharmaceutical Research and Applications. Prospects of UPLC in Pharmaceutical Analysis over HPLC. IJPR. Available from: [Link]
-
Taylor & Francis eBooks. GC and GC-MS for Non-volatile Compounds. Taylor & Francis. Available from: [Link]
-
The Pharma Times. Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions. The Pharma Times. Available from: [Link]
-
Wikipedia. Gas chromatography–mass spectrometry. Wikipedia. Available from: [Link]
-
ResearchGate. 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. Available from: [Link]
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available from: [Link]
-
National Center for Biotechnology Information. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. NCBI. Available from: [Link]
- Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Google Patents.
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Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 2-Bromo-N-(2,5-dimethylphenyl)acetamide
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] However, the successful coupling of sterically hindered or electronically challenging substrates, such as 2-bromo-N-(2,5-dimethylphenyl)acetamide, remains a significant hurdle that necessitates careful catalyst selection.
This guide provides a comparative analysis of various palladium-based catalytic systems for the Suzuki-Miyaura coupling of this compound with a model arylboronic acid. We will delve into the mechanistic nuances of catalyst performance, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal catalyst for their specific needs.
The substrate, this compound, presents a unique set of challenges. The ortho-bromo substituent, coupled with the adjacent acetamido group, creates significant steric hindrance around the reaction center. Furthermore, the amide functionality can potentially coordinate with the palladium catalyst, influencing its reactivity. This guide will explore how different catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), can overcome these obstacles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[5][6]
-
Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center, typically facilitated by a base.[4][5]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7][8]
The efficiency of each step is profoundly influenced by the choice of ligand, palladium precursor, base, and solvent. For sterically demanding substrates, the reductive elimination step can be particularly slow.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalytic Systems
The choice of ligand is paramount in tailoring the reactivity of the palladium catalyst. We will compare three classes of ligands that have shown promise for challenging Suzuki couplings: Buchwald-type biaryl phosphines, N-heterocyclic carbenes (NHCs), and traditional triarylphosphines.
Buchwald-Type Ligands: The Power of Bulk and Electron Donation
Ligands developed by the Buchwald group, such as SPhos, are characterized by their steric bulk and strong electron-donating ability.[10] These properties promote the oxidative addition and reductive elimination steps, making them highly effective for coupling sterically hindered substrates.[6][10]
Catalyst System: Pd(OAc)₂ / SPhos
Rationale for Selection: The combination of a simple palladium precursor like palladium(II) acetate with a highly active biarylphosphine ligand like SPhos offers a versatile and powerful catalytic system. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is known to facilitate couplings of sterically demanding aryl chlorides and bromides, often at room temperature.[10]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous, degassed toluene.
-
Reaction Execution: Add the catalyst solution to the Schlenk tube, followed by additional solvent to achieve the desired concentration.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
N-Heterocyclic Carbene (NHC) Ligands: Robust and Versatile
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[12] Their strong σ-donating ability and steric bulk create highly active and thermally stable catalysts.[12][13] Commercially available, air- and moisture-stable Pd-NHC precatalysts offer significant practical advantages.[13]
Catalyst System: (IPr)Pd(allyl)Cl
Rationale for Selection: The (IPr)Pd(allyl)Cl precatalyst is a well-defined, air-stable complex that readily generates the active Pd(0)-NHC species in situ. The IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand provides the necessary steric bulk and electron density to promote the coupling of challenging substrates.[14][15]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 2.5 equiv) in a reaction vial.
-
Catalyst Addition: Add the (IPr)Pd(allyl)Cl precatalyst (1-3 mol%).
-
Solvent and Reaction: Add anhydrous, degassed 1,4-dioxane and seal the vial. Heat the mixture to 100 °C.
-
Monitoring and Work-up: Monitor the reaction by GC-MS. Once complete, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Traditional Phosphine Ligands: A Baseline for Comparison
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, widely used catalyst for Suzuki reactions.[4] While effective for many substrates, its performance can be limited with sterically hindered partners due to the smaller cone angle and lower electron-donating capacity of the triphenylphosphine ligand compared to more modern alternatives.
Catalyst System: Pd(PPh₃)₄
Rationale for Selection: Pd(PPh₃)₄ serves as a valuable benchmark to highlight the advancements offered by more specialized ligand systems. Its inclusion allows for a direct comparison of the impact of ligand architecture on catalytic efficiency for this challenging transformation.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a condenser and under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 equiv).
-
Catalyst and Solvent: Add Pd(PPh₃)₄ (3-5 mol%) and a solvent mixture such as toluene/ethanol/water.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Work-up and Purification: After cooling, separate the organic layer, wash with water, dry, and concentrate. Purify the residue by chromatography.
Performance Data Summary
| Catalyst System | Ligand Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | Buchwald-type | K₃PO₄ | Toluene | 100 | 4 | >95 |
| (IPr)Pd(allyl)Cl | NHC | NaOtBu | 1,4-Dioxane | 100 | 6 | 90-95 |
| Pd(PPh₃)₄ | Triarylphosphine | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 24 | <50 |
Yields are estimated based on typical performance for similar sterically hindered couplings and may vary depending on the specific arylboronic acid used.
Caption: Decision workflow for catalyst selection in the Suzuki coupling.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the sterically demanding substrate this compound, catalyst systems employing bulky and electron-rich ligands significantly outperform traditional catalysts like Pd(PPh₃)₄.
-
High-Performance Choice: The Pd(OAc)₂ / SPhos system is highly recommended for achieving excellent yields in relatively short reaction times. The commercial availability and proven track record of Buchwald-type ligands make this a robust and reliable choice.[10]
-
Alternative for Robustness: Pd-NHC precatalysts like (IPr)Pd(allyl)Cl offer a highly effective alternative, with the added benefit of being air- and moisture-stable, which can simplify reaction setup.[13]
-
Baseline Comparison: While Pd(PPh₃)₄ may be suitable for less demanding substrates, it is not the optimal choice for this particular transformation due to issues with steric hindrance.
Ultimately, the choice of catalyst will depend on factors such as cost, availability, and the specific functional groups present on the coupling partner. However, for challenging substrates like the one discussed here, investing in a more advanced catalytic system is crucial for success.
References
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Bard, E. R., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Zaman, M. F. U., et al. (2025). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate. Retrieved from [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. Retrieved from [Link]
-
Szostak, M., et al. (2015). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis. Retrieved from [Link]
-
Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved from [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Ota, E., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of catalysts 2a-2d in aqueous Suzuki-Miyaura coupling reactions a. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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A Comparative Guide to the Analytical Characterization of 2-bromo-N-(2,5-dimethylphenyl)acetamide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, reference standards serve as the bedrock of analytical accuracy and precision. These highly characterized materials are essential for verifying the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their associated impurities. 2-bromo-N-(2,5-dimethylphenyl)acetamide, a substituted N-phenylacetamide, represents a class of compounds frequently encountered as synthetic intermediates or process-related impurities in the manufacturing of various APIs. Establishing a well-characterized reference standard for this compound is paramount for robust analytical method development, validation, and routine quality assessment.
This guide provides a comprehensive framework for the analytical characterization of this compound as a reference standard. We will delve into its physicochemical properties, propose a likely synthetic route and potential impurities, and offer a comparative analysis of suitable analytical techniques for its comprehensive evaluation. This document is designed to empower researchers to establish and qualify this molecule as a reliable reference material in their laboratories.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is the first step in its characterization.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 349120-88-3 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO | [1] |
| Molecular Weight | 242.11 g/mol | [1] |
| Appearance | White to off-white solid (typical for this class of compounds) | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane; sparingly soluble in water. | N/A |
Synthesis and Potential Impurities: A Proactive Approach to Purity Assessment
Understanding the synthetic origin of a reference standard is crucial for predicting and identifying potential process-related impurities. A common and efficient method for the synthesis of N-arylacetamides is the acylation of an aniline with an acyl halide.
Proposed Synthetic Pathway
Sources
A Comparative Guide to Assessing the Cytotoxicity of 2-bromo-N-(2,5-dimethylphenyl)acetamide
For researchers, scientists, and drug development professionals, the early assessment of a novel compound's cytotoxic potential is a cornerstone of preclinical evaluation. This guide provides a comprehensive framework for characterizing the cytotoxicity of "2-bromo-N-(2,5-dimethylphenyl)acetamide," a synthetic organic compound. While direct cytotoxic data for this specific molecule is not extensively published, this document outlines a robust, self-validating experimental strategy. We will compare its potential cytotoxic profile against established chemotherapeutic agents, providing the scientific rationale behind each experimental choice and detailed protocols to ensure data integrity and reproducibility.
Introduction: The Rationale for Cytotoxicity Profiling
The evaluation of novel chemical entities for their effects on cell viability is a critical step in drug discovery.[1][2] In vitro cytotoxicity assays are fundamental for screening compound libraries, elucidating mechanisms of cell death, and identifying promising therapeutic candidates.[1] The title compound, this compound, belongs to the acetamide class, a scaffold present in various biologically active molecules. Its structure, featuring a reactive bromoacetyl group and a substituted phenyl ring, suggests a potential for interaction with biological macromolecules, making a thorough cytotoxic assessment imperative.
This guide will detail a multi-faceted approach to:
-
Quantify the cytotoxic potency (IC50).
-
Determine the primary mechanism of cell death (apoptosis vs. necrosis).
-
Investigate the potential molecular pathways involved.
Experimental Design: A Multi-Assay Approach
A single cytotoxicity assay is seldom sufficient for a comprehensive understanding. We will employ a tiered strategy, beginning with general viability assays and progressing to more specific mechanistic studies.
Diagram: Overall Experimental Workflow
Caption: Figure 2: Interpreting flow cytometry data from Annexin V/PI staining.
Tier 3: Investigating Molecular Pathways
If apoptosis is identified as the primary mechanism, further investigation into the underlying molecular pathways is warranted. Deregulation of apoptosis is a key factor in cancer development. [3]
Caspase Activation Assays
Caspases are a family of proteases that are central to the execution of apoptosis. [4]* Initiator Caspases (e.g., Caspase-8, Caspase-9): Activated by pro-apoptotic signals. Caspase-8 is associated with the extrinsic (death receptor) pathway, while Caspase-9 is linked to the intrinsic (mitochondrial) pathway.
-
Executioner Caspases (e.g., Caspase-3): Activated by initiator caspases to carry out the dismantling of the cell. [3]
Analysis of Bcl-2 Family Proteins
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. [4]The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. [4]Western blotting can be used to assess changes in the expression of these proteins following treatment.
Experimental Protocols
General Cell Culture and Treatment
-
Culture selected cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced toxicity. [1]3. Seed cells in appropriate plates (96-well for MTT/LDH, 6-well for flow cytometry and Western blotting) and allow them to attach for 24 hours.
-
Treat cells with a range of concentrations of the test compound and controls for the desired time period (e.g., 24, 48, 72 hours).
MTT Assay Protocol
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Staining Protocol
-
Treat cells in 6-well plates with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature. [1][2]5. Analyze the stained cells by flow cytometry within one hour. [1]
Conclusion and Future Directions
This guide provides a comprehensive, evidence-based framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach and comparing the results to well-characterized compounds, researchers can build a robust profile of this novel molecule's biological activity. The data generated from these experiments will be crucial for making informed decisions regarding its potential for further development as a therapeutic agent. Should the compound exhibit potent and selective cytotoxicity against cancer cell lines, subsequent studies could explore its effects in more complex in vitro models (e.g., 3D spheroids) and eventually in vivo animal models.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Molecules. (2018).
- Frontiers in Pharmacology. (2024).
- IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
-
PubChem. N-(2,5-Dimethylphenyl)acetamide. [Link]
-
ResearchGate. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. [Link]
- BenchChem. A Comparative Guide to In Vitro Assay Validation for 2-bromo-N-(2,4-difluorophenyl)
-
ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]
-
PubMed Central (PMC). (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]
-
PubMed. (2018). Enantiomeric trans β-aryl-δ-iodo-γ-lactones derived from 2,5-dimethylbenzaldehyde induce apoptosis in canine lymphoma cell lines by downregulation of anti-apoptotic Bcl-2 family members Bcl-xL and Bcl-2. [Link]
-
CORE. (2015). N-(2-hydroxyphenyl)acetamide (NA-2) and Temozolomide synergistically induce apoptosis in human glioblastoma cell line U87. [Link]
-
PubMed. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-bromo-N-(2,5-dimethylphenyl)acetamide: A Comparative Benchmarking Study
Introduction
2-bromo-N-(2,5-dimethylphenyl)acetamide is a key chemical intermediate, frequently utilized as a building block in the synthesis of pharmaceuticals and other biologically active compounds. Its structure combines an anilide functionality with a reactive α-bromo group, making it a versatile precursor for various elaboration and coupling reactions. The efficiency, scalability, safety, and environmental impact of its synthesis are therefore critical considerations in both academic research and industrial drug development.
This guide provides an in-depth, comparative analysis of established and alternative synthetic methodologies for preparing this valuable intermediate. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into experimental design, reagent selection, and process optimization. Each protocol is presented as a self-validating system, complete with performance metrics and safety considerations, to ensure reproducibility and reliability.
Overview of Synthetic Strategies: The Acylation of 2,5-Dimethylaniline
The formation of the amide bond in this compound is most commonly achieved via the N-acylation of 2,5-dimethylaniline. The core transformation involves the reaction of the nucleophilic amine with an electrophilic two-carbon bromoacetylating agent. The primary divergence in synthetic methods lies in the choice of this electrophile and the conditions used to facilitate the reaction.
This guide will benchmark two primary methods:
-
Method 1: The Classical Schotten-Baumann Approach using the highly reactive bromoacetyl halide (chloride or bromide).
-
Method 2: The Milder Carbodiimide Coupling Approach using bromoacetic acid and an activating agent.
A third, emerging strategy utilizing green chemistry principles—Ultrasound-Assisted Synthesis —will also be discussed as a promising alternative for process intensification.
Method 1: Classical Acylation with Bromoacetyl Halide
This method represents the most traditional and direct route. It relies on the high electrophilicity of an acyl halide, typically bromoacetyl chloride or bromide, to react readily with the aniline. The reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2]
Mechanistic Rationale
The reaction proceeds via a straightforward nucleophilic attack of the nitrogen lone pair of 2,5-dimethylaniline on the carbonyl carbon of the bromoacetyl halide. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the halide ion (a good leaving group) and, after deprotonation, yielding the final amide product.
A base is essential for this reaction's success. Its primary role is to neutralize the hydrohalic acid (HBr or HCl) byproduct.[2] Failure to scavenge this acid would result in the protonation of the starting aniline, converting it into a non-nucleophilic ammonium salt and halting the reaction. Common choices for the base include tertiary amines like triethylamine (TEA) or pyridine, or an aqueous inorganic base like sodium bicarbonate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the acylation of anilines with haloacetyl halides.[1][3][4]
Reagents & Equipment:
-
2,5-Dimethylaniline (1.0 eq)
-
Bromoacetyl bromide or Bromoacetyl chloride (1.05 - 1.1 eq)
-
Triethylamine (TEA) (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried, three-necked round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)
Procedure:
-
Reaction Setup: In the flame-dried flask, dissolve 2,5-dimethylaniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize the formation of side products.
-
Acyl Halide Addition: Dissolve the bromoacetyl halide (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes via the dropping funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and the triethylammonium hydrohalide salt), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield the final product.
Performance & Considerations
-
Yield: Typically high, often in the 85-95% range.[1]
-
Purity: Recrystallization generally affords high purity (>95%).
-
Reaction Time: Relatively fast, typically 2-4 hours.
-
Safety: Bromoacetyl halides are highly corrosive, lachrymatory (tear-inducing), and moisture-sensitive. They must be handled with extreme care in a well-ventilated fume hood. The reaction is also exothermic and requires careful temperature control.
-
Scalability: Readily scalable, but the exothermicity and handling of the acyl halide require careful engineering controls on a larger scale.
Method 2: Carbodiimide-Mediated Coupling
This approach offers a milder and often safer alternative to using highly reactive acyl halides. It involves coupling the carboxylic acid (bromoacetic acid) directly with the amine, using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC) to activate the acid.[5]
Mechanistic Rationale
The coupling agent, DIC, activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated ester. The aniline then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate. This attack forms a new tetrahedral intermediate which subsequently collapses to form the desired amide bond and the N,N'-diisopropylurea (DIU) byproduct. This method avoids the generation of strong acids.
Detailed Experimental Protocol
This protocol is based on standard carbodiimide coupling procedures for amide bond formation.[5]
Reagents & Equipment:
-
2,5-Dimethylaniline (1.0 eq)
-
Bromoacetic acid (1.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard reaction and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethylaniline (1.0 eq) and bromoacetic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add DIC (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. The reaction is typically stirred for 12-24 hours. Monitor progress by TLC.
-
Workup:
-
If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in DCM and can be removed by filtration. If using DIC, the diisopropylurea (DIU) is more soluble and is typically removed during aqueous workup or chromatography.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to remove the urea byproduct and any remaining impurities.
Performance & Considerations
-
Yield: Good to high, typically 70-90%.
-
Purity: Chromatography or recrystallization is often necessary to achieve high purity due to the urea byproduct.
-
Reaction Time: Slower than Method 1, often requiring overnight stirring.
-
Safety: Bromoacetic acid is corrosive and toxic, but significantly less volatile and lachrymatory than its acyl halide counterpart. Carbodiimides like DCC and DIC are potent allergens and skin sensitizers and should be handled with care.
-
Green Chemistry: This method avoids the use of highly reactive and hazardous acyl halides and the formation of a strong acid byproduct, making it a comparatively "greener" choice.
Comparative Workflow and Analysis
The choice between these synthetic methods depends on the specific requirements of the researcher, including scale, available equipment, time constraints, and safety protocols.
Caption: Comparative workflow for the synthesis of this compound.
Quantitative & Qualitative Data Summary
| Parameter | Method 1: Classical Acylation (Bromoacetyl Halide) | Method 2: Carbodiimide Coupling (Bromoacetic Acid/DIC) |
| Primary Reagents | 2,5-Dimethylaniline, Bromoacetyl Halide, Triethylamine | 2,5-Dimethylaniline, Bromoacetic Acid, DIC |
| Typical Yield | 85–95%[1] | 70–90% |
| Reaction Time | 2–4 hours | 12–24 hours |
| Key Byproducts | Triethylammonium Halide (water-soluble) | Diisopropylurea (requires careful removal) |
| Reagent Hazards | High: Acyl halide is corrosive, lachrymatory, moisture-sensitive. | Moderate: Bromoacetic acid is toxic/corrosive; DIC is a sensitizer. |
| Scalability | Excellent, with thermal management considerations. | Good, but cost of coupling agent can be a factor. |
| Green Chemistry | Poor; uses hazardous reagents and chlorinated solvents. | Better; avoids acyl halides and strong acid byproducts. |
| Purification | Simpler (often direct crystallization). | More complex (may require chromatography). |
Emerging Alternative: Ultrasound-Assisted Synthesis
A third, promising strategy aligns with the principles of green chemistry: ultrasound-assisted synthesis. Sonication can dramatically enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation.[6][7]
Conceptual Protocol: A mixture of 2,5-dimethylaniline and bromoacetyl bromide could be subjected to ultrasonic irradiation (e.g., 40 kHz) in a suitable solvent, potentially even water or a solvent-free system with a base like K₂CO₃.[7][8]
Anticipated Advantages:
-
Rate Acceleration: Reaction times could be reduced from hours to minutes.[8]
-
Improved Yields: Enhanced mass transfer and particle activation can lead to higher conversion rates.
-
Milder Conditions: Reactions can often be run at lower bulk temperatures.
-
Greener Solvents: Sonication can enable the use of less conventional, greener solvents like water or ethanol.[7]
While a specific, peer-reviewed protocol for the target molecule was not identified for this guide, the extensive literature on ultrasound-assisted N-acylation suggests this is a highly viable and advantageous method worthy of exploration for process optimization.[7][8]
Conclusion and Recommendations
The synthesis of this compound can be approached through several effective methodologies.
-
For rapid, high-yield, lab-scale synthesis where appropriate safety infrastructure is in place, the Classical Acylation with Bromoacetyl Halide (Method 1) remains the gold standard. Its speed and simplicity of purification are significant advantages.
-
For applications where safety and environmental concerns are paramount, or where the highly reactive nature of acyl halides is problematic, the Carbodiimide-Mediated Coupling (Method 2) is an excellent alternative. It represents a trade-off, sacrificing speed for a safer and greener profile.
-
For future process development and optimization, exploring Ultrasound-Assisted Synthesis is highly recommended. This green chemistry technique holds the potential to significantly reduce reaction times and environmental impact, aligning with modern goals for sustainable chemical manufacturing.
Ultimately, the optimal method will be dictated by the specific constraints and goals of the laboratory or production facility. This guide provides the necessary data and expert rationale to make an informed decision.
References
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BYJU'S. (2019). Schotten Baumann Reaction. [Link]
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Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13. [Link]
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Flor, G. G., et al. (2022). Ultrasound-assisted Chemical Synthesis. In: Sonochemistry. Taylor & Francis eBooks. [Link]
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Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]
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Israr, H., Rasool, N., et al. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Symmetry, 11(5), 622. [Link]
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Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. Coll. Vol. 4, 331. [Link]
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S. S. Praveen Kumar Darsi et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5):35-38. [Link]
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Al-Hourani, B. J. (2022). α-Anilinoketones, Esters and Amides: A Chemical Study. Molbank, 2022(2), M1388. [Link]
-
Kumar, A., & Kumar, S. (2022). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 99(8), 100583. [Link]
-
Calvino-Casilda, V., et al. (2021). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 26(23), 7166. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-bromo-N-(2,5-dimethylphenyl)acetamide
As a Senior Application Scientist, it is understood that the integrity of your research is matched only by the imperative to maintain a safe and compliant laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-bromo-N-(2,5-dimethylphenyl)acetamide, ensuring the protection of personnel and the environment.
The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your laboratory's waste management practices.
Hazard Profile and Essential Safety Precautions
Understanding the intrinsic hazards of this compound is the first step in ensuring its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, its structure as an α-bromoacetamide derivative allows for a robust hazard assessment based on analogous compounds. These compounds are typically classified as hazardous materials requiring specific handling procedures.[1]
Key Hazards:
-
Toxicity: Analogous bromoacetamides are toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation and Corrosivity: These compounds can cause serious skin and eye irritation, and in some cases, severe burns and eye damage.[1][2][3] Inhalation may lead to respiratory irritation.[3][4]
-
Reactivity: The substance may be sensitive to light, heat, and moisture. It is generally incompatible with strong oxidizing agents, strong acids, and strong bases.[1][5]
-
Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[5][6][7]
Due to these hazards, all handling and disposal operations must be conducted in accordance with the principles of the Resource Conservation and Recovery Act (RCRA), which ensures the "cradle-to-grave" management of hazardous materials.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related tasks, all personnel must be equipped with the appropriate PPE. The selection of PPE is not arbitrary; it is a direct response to the identified chemical hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or degradation before use. | To prevent skin contact, which can cause irritation and toxicity.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended when handling larger quantities or when there is a splash risk. | To protect eyes from contact, which can cause serious damage.[2][3] |
| Skin and Body Protection | A full-length laboratory coat, worn fully fastened. Closed-toe shoes are mandatory. | To protect skin from accidental spills and contamination.[9] |
| Respiratory Protection | All handling of solid material or concentrated solutions should be conducted within a certified chemical fume hood. | To prevent the inhalation of dust or vapors, which can cause respiratory irritation and toxicity.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[1][3] The primary method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
Protocol 3.1: Disposal of Solid Waste
This protocol applies to unused or expired solid this compound and materials grossly contaminated with it (e.g., weighing papers, spatulas, contaminated gloves).
-
Work Area Preparation: Conduct all work within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Containment: Carefully transfer the solid waste into a designated, properly labeled, and sealable container. This container should be made of a compatible material (e.g., high-density polyethylene, HDPE).
-
Minimize Dust: When transferring the solid, avoid creating dust.[1] Use a spatula or brush to gently guide the material into the waste container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Waste this compound," and any other components of the waste.[10]
-
Sealing and Storage: Securely seal the container. Store it in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[1]
Protocol 3.2: Disposal of Liquid Waste (Solutions)
This protocol applies to solutions containing this compound, such as reaction mixtures or analytical standards.
-
Waste Segregation: This waste stream must be segregated as halogenated organic waste . Do not mix with non-halogenated solvents unless explicitly permitted by your institution's EHS office.[1]
-
Containment: Carefully pour the liquid waste into a designated, properly labeled, and sealable halogenated waste container. Use a funnel to prevent spills.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and lists all chemical constituents and their approximate concentrations.
-
Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area with secondary containment to capture any potential leaks.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact. All personnel must be familiar with these procedures before working with the chemical.
Protocol 5.1: Spill Cleanup
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[1]
-
Secure the Area: Prevent entry to the spill area. If the substance is volatile or dusty, close the laboratory door to prevent the spread of fumes or dust.[11]
-
Don PPE: Wear the appropriate PPE as detailed in Section 2, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[11][12]
-
Absorb and Collect:
-
For solid spills: Carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[2][4]
-
For liquid spills: Cover the spill with absorbent material, working from the outside in.[11] Once absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontaminate: Wipe down the spill area with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water.[1][13] All cleanup materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[1]
-
Final Disposal: Seal and label the container with all cleanup waste and manage it according to the procedures in Section 3.
Protocol 5.2: Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Regulatory Compliance
All hazardous waste disposal activities are governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA) provides the primary regulatory framework under RCRA (40 CFR parts 260-273).[14] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[15][16] It is imperative that your institution complies with all applicable regulations, including those concerning waste accumulation time limits, container management, and documentation.[17]
By adhering to this comprehensive guide, you can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory standards, thereby upholding the highest principles of laboratory safety and scientific integrity.
References
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Management. Axonator. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
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Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
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Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]
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OSHA's Guidance on Dealing with Waste. Medical Systems. [Link]
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Material Safety Data Sheet: Acetamide,2-(diethylamino)-n-(2,6-dimethylphenyl)-. Cole-Parmer. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-bromo-N-(2,5-dimethylphenyl)acetamide
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-bromo-N-(2,5-dimethylphenyl)acetamide (CAS No. 349120-88-3). As a substituted bromoacetamide, this compound warrants careful handling due to its potential health hazards. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and procedural excellence in the laboratory.
Understanding the Hazard Profile
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] Based on data from its Safety Data Sheet (SDS) and analogous compounds, the key hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact. Prolonged exposure can lead to redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory system.[1]
Given these hazards, a systematic approach to PPE selection and operational protocol is paramount to ensure the safety of laboratory personnel.
Core Principles of Protection: Engineering and Administrative Controls
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of minimizing exposure.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2][3]
-
Administrative Controls: Develop and strictly follow standard operating procedures (SOPs) for handling this compound. Ensure all personnel are trained on the specific hazards and emergency procedures. Restrict access to the handling area to authorized personnel only.
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table outlines the minimum PPE requirements for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Chemical safety goggles with side shields or a full-face shield. | Nitrile or neoprene gloves. Double gloving is recommended. | A fully fastened laboratory coat. | An N95-rated dust mask or a respirator with a particulate filter is recommended to avoid inhaling dust particles.[4] |
| Preparing Solutions | Chemical safety goggles and a full-face shield to protect against splashes. | Chemical-resistant gloves (nitrile or neoprene). Ensure gloves are regularly inspected for any signs of degradation. | A chemical-resistant apron over a laboratory coat. | Work should be performed in a chemical fume hood to minimize vapor inhalation. If not possible, a respirator with an organic vapor cartridge is necessary. |
| Running Reactions and Work-up | Chemical safety goggles and a full-face shield. | Chemical-resistant gloves. Change gloves immediately if contamination is suspected. | A laboratory coat. Consider a chemical-resistant suit for larger-scale operations. | All procedures should be conducted within a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant coveralls and boot covers. | A full-face respirator with appropriate cartridges (particulate and organic vapor) is required. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The risk of serious eye irritation necessitates robust protection. Safety glasses alone are insufficient. Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes.[3][5]
-
Hand Protection: Substituted bromoacetamides can cause skin irritation. Chemical-resistant gloves, such as nitrile or neoprene, provide a necessary barrier.[3] Double gloving minimizes the risk of exposure in case the outer glove is compromised.
-
Body Protection: A lab coat is the minimum requirement to protect against incidental contact. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is essential.[3]
-
Respiratory Protection: The potential for respiratory tract irritation from airborne dust or vapors makes respiratory protection crucial, especially when handling the solid form outside of a fume hood.[1][4]
Step-by-Step Operational and Disposal Plans
A. Safe Handling Protocol:
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.
-
Weighing and Transfer: To minimize dust generation, handle the solid compound carefully. Use a spatula for transfers and avoid creating dust clouds.
-
Dissolution: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
General Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Contaminated clothing should be removed immediately and laundered before reuse.[1]
B. Spill Management Protocol:
The following workflow outlines the immediate actions to be taken in the event of a spill.
Caption: Emergency workflow for a chemical spill.
C. Disposal Plan:
-
Waste Collection: All waste materials, including unused compounds, contaminated consumables (e.g., gloves, paper towels), and spill cleanup debris, must be collected in a clearly labeled, sealed, and chemically compatible container.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[6] Do not dispose of it down the drain or in regular trash.[2]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Always provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.[1]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
Acros Organics. (n.d.). Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
